1H-Imidazole-4,5-dicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWAARLSYSBVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232109 | |
| Record name | Glycarbylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-39-6 | |
| Record name | 1H-Imidazole-4,5-dicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycarbylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycarbylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1H-Imidazole-4,5-dicarboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details a proposed synthetic pathway, comprehensive characterization methodologies, and expected analytical data, presented in a format tailored for scientific professionals.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 1H-imidazole-4,5-dicarboxylic acid. The synthetic strategy involves the activation of the carboxylic acid functionalities followed by amidation.
Proposed Synthetic Pathway
The reaction proceeds via the formation of a highly reactive diacyl chloride intermediate, which is subsequently reacted with ammonia to yield the desired dicarboxamide.
Experimental Protocol
Step 1: Synthesis of 1H-imidazole-4,5-dicarbonyl dichloride (Intermediate)
-
To a dried round-bottom flask, add 1H-imidazole-4,5-dicarboxylic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (5-10 equivalents) in a fume hood.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and maintained for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude 1H-imidazole-4,5-dicarbonyl dichloride, which is typically used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
The crude 1H-imidazole-4,5-dicarbonyl dichloride is dissolved in a dry, inert solvent such as tetrahydrofuran (THF) or dioxane and cooled in an ice bath.
-
A solution of excess concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise to the stirred solution of the diacyl chloride.
-
The reaction is highly exothermic and should be controlled by the rate of addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The resulting precipitate, this compound, is collected by filtration.
-
The solid is washed with cold water and a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
The product is then dried under vacuum to yield the final product.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected data from various analytical techniques.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₅H₅N₅O₂ |
| Molecular Weight | 167.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its parent compound, 1H-imidazole-4,5-dicarboxylic acid, and related N-substituted dicarboxamides.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | Imidazole N-H |
| ~8.0 | Singlet | 1H | C2-H |
| ~7.5 | Broad Singlet | 2H | Amide -NH₂ |
| ~7.2 | Broad Singlet | 2H | Amide -NH₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~138 | C2 |
| ~128 | C4/C5 |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H Stretch (Amide and Imidazole) |
| 1680-1650 | C=O Stretch (Amide I) |
| 1620-1580 | N-H Bend (Amide II) |
| ~1400 | C=N Stretch (Imidazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 167 | [M]⁺ (Molecular Ion) |
| 150 | [M-NH₃]⁺ |
| 124 | [M-C(O)NH₂]⁺ |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for its preparation from readily available starting materials. The predicted characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this valuable compound. The detailed protocols and structured data presentation are intended to support the endeavors of scientists in drug discovery and materials science in utilizing this compound for innovative applications.
1H-Imidazole-4,5-dicarboxamide chemical properties and structure
An In-depth Technical Guide to 1H-Imidazole-4,5-dicarboxylic Acid and its Dicarboxamide Derivatives
Abstract
This technical guide provides a comprehensive overview of 1H-imidazole-4,5-dicarboxylic acid, a pivotal heterocyclic compound, and its corresponding dicarboxamide derivatives. It serves as a core resource for researchers, scientists, and drug development professionals. This document details the compound's chemical structure, physicochemical properties, and established synthetic routes with explicit experimental protocols. A significant focus is placed on its role as a versatile building block for 1H-imidazole-4,5-dicarboxamides, which are of considerable interest in medicinal chemistry and materials science. The guide explores the applications of these derivatives, particularly as potential kinase inhibitors and as ligands in the formation of metal-organic frameworks (MOFs).
Chemical Structure and Identifiers
1H-imidazole-4,5-dicarboxylic acid is an organic compound featuring an imidazole ring substituted with two carboxylic acid groups at positions 4 and 5.[1][2] This structure is amphoteric, meaning it can act as both an acid and a base.[3] The presence of two carboxyl groups and the imidazole ring's nitrogen atoms makes it a potent ligand in coordination chemistry.[4]
The corresponding 1H-imidazole-4,5-dicarboxamide is the neutral diamide derivative where both carboxylic acid groups are converted to primary amides.
Table 1: Chemical Identifiers
| Identifier | 1H-Imidazole-4,5-dicarboxylic acid | This compound |
| IUPAC Name | 1H-imidazole-4,5-dicarboxylic acid[1] | This compound[5] |
| CAS Number | 570-22-9[1][6] | 83-39-6 (product listing)[5] |
| Molecular Formula | C₅H₄N₂O₄[1][6] | C₅H₆N₄O₂[5] |
| SMILES | C1=NC(=C(N1)C(=O)O)C(=O)O[1] | C1=NC(=C(N1)C(=O)N)C(=O)N |
| InChI | InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)[1] | InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) |
| InChIKey | ZEVWQFWTGHFIDH-UHFFFAOYSA-N[1] | NNWAARLSYSBVPB-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physical and chemical properties of 1H-imidazole-4,5-dicarboxylic acid are well-documented. It typically appears as a white to off-white crystalline powder.[2] It is soluble in alkaline solutions but has low solubility in water.[7]
Table 2: Physicochemical Data for 1H-Imidazole-4,5-dicarboxylic Acid
| Property | Value |
| Molecular Weight | 156.10 g/mol [1][8] |
| Melting Point | 280-292 °C (with decomposition)[2][7][8] |
| Boiling Point | Not applicable (decomposes)[9] |
| Density | 1.66 - 1.75 g/cm³[2][9] |
| Water Solubility | 0.5 g/L (at 20 °C)[7] |
| pKa₁ | 2.95[2] |
| pKa₂ | 5.75[2] |
| logP (calculated) | -0.2[1] |
Synthesis and Experimental Protocols
Several methods have been established for the synthesis of 1H-imidazole-4,5-dicarboxylic acid. Early methods involved reactions with tartaric acid, while more common modern syntheses rely on the oxidation of benzimidazole or a multi-step process starting from imidazole.[10]
Synthesis via Oxidation of Benzimidazole
This method provides a reliable route from a readily available heterocyclic starting material.[7][10]
-
Reaction Setup: Dissolve benzimidazole in an aqueous acidic solution (e.g., sulfuric acid).
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, portion-wise to the solution. Maintain temperature control to manage the exothermic reaction.
-
Workup: After the reaction is complete (indicated by the disappearance of the permanganate color), filter off the manganese dioxide byproduct.
-
Isolation: Acidify the filtrate to precipitate the crude 1H-imidazole-4,5-dicarboxylic acid.
-
Purification: Collect the product by filtration and purify by recrystallization from hot water.
Caption: Experimental workflow for the synthesis of 1H-imidazole-4,5-dicarboxylic acid.
Economical Synthesis from Imidazole
A more recent and cost-effective method starts from the parent imidazole ring.[10][11]
-
Hydroxymethylation: React imidazole with a 2 to 5-fold molar excess of aqueous formaldehyde at 80-120 °C in the presence of a strong base like potassium hydroxide.[10][11]
-
Oxidation: Treat the resulting mixture of hydroxymethylated imidazoles directly with nitric acid at a high temperature (100-140 °C).[10]
-
Isolation: Upon cooling, the 1H-imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and is isolated by filtration.[10]
This compound Derivatives and Applications
The dicarboxylic acid is a versatile scaffold readily derivatized to form various dicarboxamides.[12] These derivatives are of significant interest due to their diverse biological activities and utility in materials science.
Synthesis of Dicarboxamides
Symmetrically and dissymmetrically disubstituted imidazole-4,5-dicarboxamides (I45DCs) can be prepared from the parent dicarboxylic acid.[13] An improved synthetic method involves transforming the dicarboxylic acid into key intermediates like 5,10-dioxo-5H,10H-diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarboxylic esters, which can then be reacted with various amines to yield the desired dissymmetric products in high yield.[13]
Applications in Medicinal Chemistry
The imidazole-4,5-dicarboxamide scaffold is recognized for its ability to form intramolecularly hydrogen-bonded conformations. This structural feature allows it to mimic substituted purines, making these compounds potential competitive inhibitors for the ATP-binding sites of kinases.[12] Extensive libraries of these compounds have been synthesized for screening in drug discovery programs.[12] Derivatives of imidazole-4,5-dicarboxylic acid have also been investigated as a novel class of N-methyl-D-aspartate (NMDA) receptor ligands.[14]
Applications in Materials Science
In materials science, 1H-imidazole-4,5-dicarboxylic acid is a valuable ligand for synthesizing metal-organic frameworks (MOFs).[2] The carboxyl groups coordinate with metal ions to form highly ordered, porous structures. These MOFs have shown excellent performance in gas adsorption and separation, which is significant for environmental and energy storage applications.[2] The compound has also been used to functionalize nanoparticles, creating novel sensors for detecting metal ions and biomolecules like homocysteine.[15][16]
Caption: Relationship between the core acid, its dicarboxamide derivatives, and applications.
References
- 1. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-4,5-dicarboxylic Acid Supplier China | Properties, Uses, Safety, MSDS & Price [quinoline-thiophene.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. chembk.com [chembk.com]
- 8. labproinc.com [labproinc.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 12. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1H-Imidazole-4,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and experimental methodologies for determining the solubility and stability of 1H-Imidazole-4,5-dicarboxamide. Due to the limited publicly available quantitative data for this specific molecule, this guide also incorporates information on closely related imidazole compounds and established protocols for the characterization of pharmaceutical candidates.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a central imidazole ring with two carboxamide groups attached at the 4 and 5 positions. The imidazole moiety is a common scaffold in many biologically active molecules and pharmaceutical drugs, prized for its ability to participate in hydrogen bonding and coordinate with metal ions. The dicarboxamide functional groups are expected to influence the compound's physicochemical properties, including its solubility and stability, which are critical parameters in drug development. Understanding these properties is essential for formulation design, predicting bioavailability, and ensuring the safety and efficacy of potential drug candidates.
Solubility Profile
Direct quantitative solubility data for this compound in a range of solvents is not extensively reported in the public domain. However, based on the general characteristics of imidazoles and the related 1H-imidazole-4,5-dicarboxylic acid, a qualitative and predictive solubility profile can be outlined. Imidazole itself is known to be highly soluble in polar solvents like water[1]. The precursor, 1H-imidazole-4,5-dicarboxylic acid, is described as being moderately soluble in water, with its solubility increasing with temperature[2]. The presence of two amide groups in this compound, which can act as both hydrogen bond donors and acceptors, suggests that it will likely exhibit some solubility in polar protic and aprotic solvents.
Table 1: Predicted and Known Solubility of this compound and Related Compounds
| Solvent | Compound | Predicted/Known Solubility | Reference |
| Aqueous Solvents | |||
| Water | This compound | Expected to be sparingly to moderately soluble | - |
| 1H-Imidazole | Highly soluble | [1] | |
| 1H-Imidazole-4,5-dicarboxylic Acid | Moderately soluble, increases with temperature | [2] | |
| Phosphate Buffered Saline (PBS) pH 7.4 | This compound | Important for physiological relevance, likely sparingly soluble | - |
| Polar Protic Solvents | |||
| Methanol | This compound | Likely soluble | - |
| 1H-Imidazole | Soluble | [3] | |
| Ethanol | This compound | Likely soluble | - |
| 1H-Imidazole | Soluble | [3] | |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | This compound | Likely soluble | - |
| Dimethylformamide (DMF) | This compound | Likely soluble | - |
| Nonpolar Solvents | |||
| Dichloromethane | This compound | Likely poorly soluble | - |
| 1H-Imidazole | Very low solubility | ||
| Toluene | This compound | Likely poorly soluble | - |
| 1H-Imidazole | Very low solubility | ||
| Hexane | This compound | Likely insoluble | - |
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its development as a therapeutic agent. The imidazole ring, while aromatic, can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
The imidazole moiety is known to be sensitive to oxidative and photolytic stress. These degradation pathways can lead to the formation of various byproducts, which may impact the safety and efficacy of the drug. The amide bonds in the dicarboxamide groups could also be susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocols
Determination of Equilibrium Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Equilibrium Solubility Determination
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Imidazole-4,5-dicarboxamide
This guide provides a comprehensive overview of the spectroscopic characterization of 1H-Imidazole-4,5-dicarboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from its parent compound, 1H-Imidazole-4,5-dicarboxylic acid, and analogous amide derivatives to predict its spectroscopic properties. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed to facilitate the analysis and confirmation of the structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1H-Imidazole-4,5-dicarboxylic acid and its various amide derivatives[1][2].
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H |
| ~8.0 | Singlet | 1H | Imidazole C2-H |
| ~7.5 - 7.8 | Broad Singlet | 2H | Amide -NH₂ |
| ~7.0 - 7.3 | Broad Singlet | 2H | Amide -NH₂ |
Note: The chemical shifts of amide protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | Amide Carbonyl (C=O) |
| ~135 - 140 | Imidazole C4/C5 |
| ~125 - 130 | Imidazole C2 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (imidazole and amide) |
| 3100 - 3000 | Medium | C-H stretching (imidazole ring) |
| ~1680 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| ~1400 | Medium | C=N stretching (imidazole ring)[3][4] |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular Ion) |
| 137 | [M - NH₃]⁺ |
| 110 | [M - C(O)NH₂]⁺ |
| 94 | [M - 2(NH₃)]⁺ |
| 68 | Imidazole ring fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
KBr Pellet : 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Acquisition : The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.
Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic characterization of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation pathway for this compound.
References
- 1. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing asymmetric imidazole-4,5-dicarboxamide derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The core of this guide focuses on a robust and widely applicable four-step synthetic pathway commencing from imidazole-4,5-dicarboxylic acid. Detailed experimental protocols for each key transformation are provided, accompanied by clearly structured tables summarizing quantitative data for easy comparison of reaction parameters and yields with various substrates. Furthermore, this document includes visualizations of the synthetic workflow, rendered using Graphviz (DOT language), to offer a clear and logical representation of the entire process. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel imidazole-based therapeutic agents.
Introduction
Imidazole-4,5-dicarboxamides constitute a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to introduce different substituents on the two carboxamide nitrogen atoms (asymmetric derivatization) is crucial for fine-tuning the pharmacological properties of these molecules and for exploring structure-activity relationships (SAR). This guide details a well-established and efficient method for the synthesis of such asymmetrically substituted imidazole-4,5-dicarboxamides.
Overall Synthetic Strategy
The primary strategy for achieving asymmetric substitution on the imidazole-4,5-dicarboxamide scaffold involves a four-step sequence starting from commercially available imidazole-4,5-dicarboxylic acid. The key to this approach is the sequential introduction of two different amine nucleophiles.
A generalized workflow for this synthesis is depicted below:
Caption: Overall synthetic workflow for asymmetric imidazole-4,5-dicarboxamides.
Detailed Experimental Protocols
Step 1: Synthesis of 1H,6H-diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione
This initial step involves the conversion of imidazole-4,5-dicarboxylic acid to a reactive pyrazine intermediate.
Protocol:
-
To a suspension of imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add pyridine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The resulting solid is collected by filtration, washed with THF, and dried under vacuum to yield the diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione.
| Reagent | Molar Eq. |
| Imidazole-4,5-dicarboxylic acid | 1.0 |
| Pyridine | 2.2 |
| Thionyl Chloride | 2.2 |
Table 1: Reagent stoichiometry for the synthesis of the pyrazine intermediate.
Step 2: Synthesis of Mono-Amide Imidazole Carboxylic Acid Intermediate
In this step, the first amine is introduced, leading to the regioselective opening of the pyrazine ring to form a mono-amide, mono-carboxylic acid intermediate.
Protocol:
-
Suspend the diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione (1.0 eq) in anhydrous THF.
-
Add a solution of the first amine (R¹-NH₂) (1.0-1.2 eq) in THF dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product precipitates from the solution and is collected by filtration, washed with THF, and dried.
| Amine (R¹-NH₂) | Molar Eq. | Reaction Time (h) | Yield (%) |
| Benzylamine | 1.1 | 3 | 85-95 |
| 4-Methoxybenzylamine | 1.1 | 3 | 88-96 |
| Cyclohexylamine | 1.2 | 4 | 80-90 |
Table 2: Reaction conditions and yields for the synthesis of mono-amide intermediates with various primary amines.
Step 3 & 4: Synthesis of Asymmetric Imidazole-4,5-dicarboxamide
The final step involves the conversion of the remaining carboxylic acid to a second, different amide. This is typically achieved via the formation of an acid chloride followed by reaction with the second amine.
Protocol:
-
Suspend the mono-amide imidazole carboxylic acid intermediate (1.0 eq) in anhydrous THF.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous THF.
-
To this solution, add a solution of the second amine (R²-NH₂) (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
The reaction mixture is typically worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography or recrystallization.
| First Amine (R¹) | Second Amine (R²) | Overall Yield (from mono-amide) (%) |
| Benzylamine | Morpholine | 75-85 |
| Benzylamine | 4-Chlorophenylamine | 70-80 |
| 4-Methoxybenzylamine | Piperidine | 78-88 |
Table 3: Overall yields for the final amidation step to produce various asymmetric imidazole-4,5-dicarboxamides.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations and intermediates in the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives.
Caption: Key intermediates and transformations in the asymmetric synthesis.
Conclusion
The synthetic route outlined in this technical guide provides a reliable and versatile method for the preparation of a wide array of asymmetric imidazole-4,5-dicarboxamide derivatives. The detailed protocols and tabulated data offer a practical resource for chemists to design and execute the synthesis of novel compounds for biological screening and drug development programs. The modularity of the final amidation step allows for the facile generation of compound libraries, which is essential for efficient lead optimization.
A Technical Guide to the Biological Activities of Novel 1H-Imidazole-4,5-dicarboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel 1H-imidazole-4,5-dicarboxamide analogs and related imidazole-containing compounds. The imidazole scaffold is a prominent feature in many naturally occurring and synthetic bioactive molecules, demonstrating a wide range of pharmacological properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity
This compound derivatives have emerged as a versatile scaffold for the development of novel anticancer agents, demonstrating inhibitory activity against various cancer cell lines and key oncogenic enzymes.
Elevated expression of fatty acid synthase (FASN) is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Novel (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been synthesized and identified as potent FASN inhibitors.[1][2]
Quantitative Data: FASN Inhibition and Cytotoxicity
| Compound | FASN IC50 (µM) | HCT-116 IC50 (µM) | Caco-2 IC50 (µM) | MCF-7 IC50 (µM) | HEK-293 (Normal Cell) IC50 (µM) |
| CTL-06 | 3 ± 0.25 | <10 | <10 | <10 | >10 |
| CTL-12 | 2.5 ± 0.25 | <10 | <10 | <10 | >10 |
| Orlistat (Reference) | 13.5 ± 1.0 | - | - | - | - |
Data sourced from multiple studies.[1][2]
Experimental Protocols: FASN Inhibition Assay
The inhibitory activity against FASN is typically assessed using a spectrophotometric assay. The protocol involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the β-ketoacyl reductase domain of FASN.
Signaling Pathway: FASN and Cancer Cell Proliferation
Caption: FASN Inhibition Pathway.
PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Novel 1H-thieno[3,4-d]imidazole-4-carboxamide and 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent PARP-1 inhibitors.[3][4][5]
Quantitative Data: PARP-1 Inhibition and Antiproliferative Activity
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 (BRCA1 mutant) IC50 (µM) |
| 16l (thieno[3,4-d]imidazole) | 43 | - |
| 6b (benzo[d]imidazole) | 8.65 | - |
| 6m (benzo[d]imidazole) | - | 25.36 ± 6.06 |
| Olaparib (Reference) | 2.77 | 23.89 ± 3.81 |
| Veliparib (Reference) | 15.54 | - |
Data compiled from multiple research articles.[3][4][5]
Experimental Protocols: PARP-1 Enzyme Inhibitory Assay
The in vitro inhibitory activity against PARP-1 is commonly determined using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. These assays measure the formation of poly(ADP-ribose) (PAR) chains by the enzyme.
Experimental Workflow: PARP-1 Inhibition and Synthetic Lethality
Caption: Synthetic Lethality via PARP-1 Inhibition.
Novel imidazole derivatives have been designed as potent inhibitors of both wild-type (WT) and mutant forms of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer.[6]
Quantitative Data: EGFR Inhibition and Antiproliferative Activity
| Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | H1975 (T790M) IC50 (µM) |
| 5b | 30.1 | 12.8 | 5.22 |
| 5g | - | - | 6.34 |
| Osimertinib (Reference) | 54.3 | 19.1 | - |
| Gefitinib (Reference) | 9.1 | 356.8 | - |
Data from a study on novel imidazole derivatives.[6]
Experimental Protocols: EGFR Kinase Assay
The inhibitory activity against EGFR is determined using a kinase assay that measures the phosphorylation of a substrate peptide by the enzyme. The assay can be performed using various detection methods, including fluorescence, luminescence, or radioactivity.
Antimicrobial and Antifungal Activity
Imidazole-based compounds have a long history as antimicrobial and antifungal agents. Novel this compound analogs continue this trend, showing efficacy against a range of bacterial and fungal pathogens.[7][8][9][10]
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound | Organism | MIC (µg/mL) |
| HL1 | Staphylococcus aureus | - |
| HL1 | MRSA | - |
| HL1 | Escherichia coli | - |
| HL1 | Pseudomonas aeruginosa | - |
| HL1 | Acinetobacter baumannii | - |
| HL2 | Staphylococcus aureus | - |
| HL2 | MRSA | - |
| HL2 | Escherichia coli | - |
| HL2 | Pseudomonas aeruginosa | - |
| HL2 | Acinetobacter baumannii | - |
| 6a | S. aureus | Significant Activity |
| 6a | B. subtilis | Significant Activity |
| 6a | P. aeruginosa | Significant Activity |
| 6a | E. coli | Significant Activity |
| 6a | A. niger | Significant Activity |
| 6a | C. albicans | Significant Activity |
| 12h | Rhizoctonia solani | 2.63 (EC50) |
MIC values for HL1 and HL2 were determined over a range of 5000 to 2.44 µg/mL.[7] "Significant Activity" indicates a broad spectrum of activity was observed for compound 6a.[8]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method. This involves preparing two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Derivatives of this compound have been investigated for their potential as antiviral agents, particularly as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[11]
Quantitative Data: SARS-CoV-2 Main Protease Inhibition
| Compound | SARS-CoV-2 Mpro IC50 (µM) |
| 5a2 | 4.79 ± 1.37 |
| Ebselen (Reference) | 0.04 ± 0.013 |
Data from a study on asymmetric imidazole-4,5-dicarboxamide derivatives.[11]
Experimental Protocols: SARS-CoV-2 Main Protease Fluorogenic Assay
The inhibitory activity is measured using a fluorogenic substrate that is cleaved by the main protease, resulting in an increase in fluorescence. The assay is performed in the presence and absence of the test compounds, and the IC50 value is calculated from the dose-response curve.
Logical Relationship: Drug Discovery Workflow for Viral Protease Inhibitors
Caption: Viral Protease Inhibitor Discovery Workflow.
Other Enzymatic Inhibition
The versatility of the imidazole-4,5-dicarboxamide scaffold extends to the inhibition of other clinically relevant enzymes.
A derivative of 2-butyl-1H-imidazole-4,5-dicarboxylic acid has shown inhibitory activity against angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[12]
Quantitative Data: ACE Inhibition
| Compound | ACE IC50 (µM) |
| N-substituted-2-butyl-4-chloro-1H-imidazole | Micromolar range |
| Lisinopril (Reference) | Nanomolar range |
| Captopril (Reference) | Nanomolar range |
Qualitative comparison from a technical guide.[12]
Signaling Pathway: Renin-Angiotensin System (RAS) and ACE Inhibition
Caption: RAS Pathway and ACE Inhibition.
2,4-1H-imidazole carboxamides have been identified as novel and potent inhibitors of TAK1, a key signaling molecule in inflammatory and oncological pathways.[13]
Experimental Protocols: TAK1 Lanthascreen Assay
The biochemical potency of TAK1 inhibitors is often determined using a Lanthascreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the TAK1 active site by the test compound.
This guide highlights the significant potential of this compound analogs as a source of novel therapeutic agents with a broad spectrum of biological activities. The provided data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of next-generation pharmaceuticals.
References
- 1. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1H-Imidazole-4,5-dicarboxamide: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-imidazole-4,5-dicarboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, coupled with the capacity for diverse substitutions at the dicarboxamide positions, allows for the creation of molecules with tailored three-dimensional arrangements, making it an ideal framework for probing biological systems and developing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile scaffold.
Synthesis and Derivatization
The synthetic accessibility of the this compound scaffold allows for the generation of large and diverse chemical libraries. A common and efficient method for the parallel synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides involves the derivatization of imidazole-4,5-dicarboxylic acid with a variety of amino acid esters and alkanamines.[1][2] This approach facilitates the creation of compounds with intramolecularly hydrogen-bonded conformations that can mimic substituted purines, suggesting their potential as competitive inhibitors for ATP-binding sites in kinases.[1][2]
One-pot, four-component reactions under microwave irradiation have also been reported for the green and efficient synthesis of novel imidazole derivatives, offering high yields and short reaction times. Furthermore, the 1H-imidazole-4,5-dicarboxylic acid core can be functionalized onto nanoparticles, such as silver nanoparticles, for applications in biosensing.[3][4]
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.[5][6][7]
Neurological Disorders
Several studies have highlighted the potential of 1H-imidazole-4,5-dicarboxylic acid derivatives in the treatment of neurological disorders. These compounds have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor complex, showing promise as anticonvulsant and antiparkinsonian agents.[8][9] Their interaction with the NMDA receptor is believed to be responsible for their pharmacological effects in suppressing dopaminergic transmission.[8]
Infectious Diseases
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the AcrAB-TolC efflux pump in E. coli, a key mechanism of multidrug resistance.[10] Virtual screening and subsequent biological evaluation have led to the discovery of novel compounds with a morpholine moiety that effectively inhibit the AcrB protein.[10] Additionally, various imidazole derivatives have shown potent antifungal activity against a range of Candida species.[5]
Oncology
In the field of oncology, the imidazole scaffold has been explored for its anticancer properties. The 1,3-diazepine moiety, which can be derived from the imidazole core, is present in the clinically used anticancer drug pentostatin.[11] Furthermore, novel imidazole derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutants like EGFRT790M.[12] Some derivatives have also shown inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[13]
Quantitative Biological Data
The following table summarizes the reported biological activities of various this compound derivatives.
| Compound/Derivative | Target/Assay | Activity (IC50/EC50/MIC) | Reference |
| Imidazole-4,5-dicarboxamide derivatives | AcrAB-TolC pump (E. coli) | Inhibition of AcrB | [10] |
| 2-substituted imidazole-4,5-dicarboxylic acids | NMDA receptor ligands | Anticonvulsant and Antiparkinsonian activity | [9] |
| Imidazo[4,5-c]pyridine-7-carboxamide derivatives | PARP-1 Inhibition | IC50 = 0.51 nM (compound II-4) | [13] |
| Furan ring-substituted derivatives | PARP-1 Inhibition | IC50 = 0.023 μM (compound 14p) | [13] |
| Novel Imidazole Derivatives (5b and 5g) | EGFRWT and EGFRT790M Kinase Inhibition | IC50 (5b): 30.1 nM (WT), 12.8 nM (T790M) | [12] |
| Asymmetric imidazole-4-5-dicarboxamide derivatives | AcrB Inhibition | In vitro inhibition | [10] |
Experimental Protocols
General Procedure for Parallel Synthesis of Imidazole-4,5-dicarboxamides
A library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides can be prepared through parallel synthesis.[1] The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with various amino acid esters and alkanamines. The synthesized compounds are typically purified by column chromatography on silica gel and characterized by LC-MS and 1H-NMR spectroscopy.[1]
Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles (IDCA@AgNPs)
Silver nanoparticles (AgNPs) are first synthesized by reducing silver nitrate with sodium borohydride in the presence of sodium citrate as a stabilizing agent.[3][4] To functionalize the AgNPs, a solution of 1H-imidazole-4,5-dicarboxylic acid (IDCA) in NaOH is added to the AgNP solution.[3] The mixture is stirred for 24 hours at 60°C. The resulting IDCA@AgNPs are collected by centrifugation and washed to remove excess reagents.[3]
In Vitro AcrB Inhibition Assay
The inhibitory activity of asymmetric imidazole-4,5-dicarboxamide derivatives against the AcrAB-TolC pump can be evaluated in vitro. The specific experimental details for this assay would involve measuring the efflux of a fluorescent substrate in the presence and absence of the test compounds in an E. coli strain overexpressing the AcrAB-TolC pump.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
EGFR Inhibition Pathway
Certain imidazole derivatives act as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[12] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis in cancer.
Caption: EGFR signaling pathway and its inhibition by imidazole derivatives.
PARP-1 Inhibition Mechanism
Imidazo[4,5-c]pyridinecarboxamide derivatives have been developed as potent inhibitors of PARP-1.[13] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication, ultimately causing cell death through synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP-1 inhibitors.
Conclusion
The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its potential for the development of new therapeutics for a multitude of diseases. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and exploring their efficacy in preclinical and clinical settings.
References
- 1. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel AcrAB-TolC pump inhibitor using the multistep virtual screening, synthesis and biological evaluation of asymmetric imidazole-4,5-dicarboxamide derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Imidazole-4,5-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of imidazole-4,5-dicarboxylic acid and its derivatives. This pivotal heterocyclic compound has carved a significant niche in medicinal and coordination chemistry, serving as a versatile building block for a wide array of pharmacologically active agents.[1] This document details key synthetic milestones, presents experimental protocols, summarizes quantitative biological data, and visualizes a key signaling pathway influenced by these derivatives.
Discovery and Historical Context
The journey of imidazole-4,5-dicarboxylic acid is interwoven with the broader history of imidazole chemistry. While the parent imidazole ring was first synthesized by Heinrich Debus in 1858, the specific dicarboxylic acid derivative emerged in the late 19th and early 20th centuries.[1]
One of the earliest documented syntheses of imidazole-4,5-dicarboxylic acid was reported by Maquenne in 1891 . This pioneering method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[1][2] This foundational work laid the groundwork for future explorations into this chemical class.
Another significant early contribution came in 1919 from Fargher and Pyman , who detailed its preparation as part of their broader investigations into nitro-, arylazo-, and amino-glyoxalines (imidazoles). A subsequent key development in the synthesis of this important intermediate was the oxidation of benzimidazole. In 1956, it was demonstrated that benzimidazole could be oxidized using potent oxidizing agents like potassium dichromate or potassium permanganate to yield imidazole-4,5-dicarboxylic acid.[1][2] These early methods, though historically significant, often faced challenges such as the use of expensive starting materials or harsh reaction conditions.[1]
Evolution of Synthetic Methodologies
The synthesis of imidazole-4,5-dicarboxylic acid has evolved to enhance efficiency, yield, and economic viability. Below are detailed protocols for the historical and a more contemporary method.
Historical Synthetic Protocols
2.1.1. Maquenne's Synthesis from Tartaric Acid Dinitrate (1891)
This classical method established the first route to imidazole-4,5-dicarboxylic acid.
-
Experimental Protocol:
-
Nitrification of Tartaric Acid: Tartaric acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to produce tartaric acid dinitrate.[1]
-
Ammonolysis and Cyclization: The resulting tartaric acid dinitrate is then reacted with an aqueous solution of ammonia and formaldehyde.
-
Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.[1]
-
2.1.2. Oxidation of Benzimidazole (1956)
This method provides a route from a more complex heterocyclic starting material.
-
Experimental Protocol:
-
Reaction Setup: Benzimidazole is dissolved in a suitable solvent, typically an aqueous acidic solution.[1]
-
Oxidation: A strong oxidizing agent, such as potassium permanganate or potassium dichromate, is added portion-wise to the solution while controlling the temperature.
-
Workup: After the reaction is complete, the manganese dioxide byproduct (if using permanganate) is filtered off.[1]
-
Isolation: The filtrate is then acidified to precipitate the imidazole-4,5-dicarboxylic acid, which is collected by filtration and purified by recrystallization.[1]
-
Modern and Economical Synthesis from Imidazole
A more recent and economically favorable method has been developed, starting from the basic imidazole ring. This process is particularly advantageous due to the use of inexpensive starting materials.[2]
-
Experimental Protocol (Based on US Patent 4,550,176):
-
Hydroxymethylation: Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at elevated temperatures (80-120 °C), often in the presence of a strong base like potassium hydroxide.[1][2]
-
Oxidation: The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature (100-140 °C).[1][2]
-
Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and can be isolated by filtration.[1]
-
-
Quantitative Data: This modern process makes it possible to obtain imidazole-4,5-dicarboxylic acid in good yields.[2]
Biological Activities and Therapeutic Potential
Imidazole-4,5-dicarboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry, serving as precursors for a variety of pharmacologically active compounds. Their derivatives have been investigated for a range of therapeutic applications.
Central Nervous System (CNS) Activity
Amides derived from imidazole-4,5-dicarboxylic acid have been shown to have a stimulating effect on the central nervous system and are also used therapeutically as sedatives.[2][3] Furthermore, 2-alkyl-substituted derivatives have been identified as NMDA receptor ligands.[4]
Antimicrobial and Antifungal Activity
Imidazole derivatives have demonstrated a potential to inhibit the growth of several bacterial and fungal strains. Their mechanism of action can involve interfering with bacterial DNA replication, cell wall synthesis, and cell membrane disruption.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives
| Compound/Derivative | Microorganism | Gram Stain | MIC (µg/mL) |
| HL1 | Staphylococcus aureus | Positive | 625 |
| MRSA | Positive | 1250 | |
| Acinetobacter baumannii | Negative | 1250 | |
| Pseudomonas aeruginosa | Negative | 5000 | |
| Escherichia coli | Negative | >5000 | |
| HL2 | Staphylococcus aureus | Positive | 625 |
| MRSA | Positive | 625 | |
| Escherichia coli | Negative | 2500 | |
| Pseudomonas aeruginosa | Negative | 2500 | |
| Acinetobacter baumannii | Negative | 2500 | |
| Compound 2c | Bacillus subtilis | Positive | 6.25 |
Anticancer Activity
Several imidazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, demonstrating moderate to good antitumor activities.
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Imidazole Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| 4a | 18.67 ± 1.19 | 50.74 ± 2.62 | 20.19 ± 1.61 |
| 4b | 16.80 ± 1.31 | 46.80 ± 2.21 | 8.56 ± 0.49 |
| 4k | 0.38 | - | - |
| 6e | - | - | 5.22 ± 0.20 |
| 5 | < 5 | < 5 | < 5 |
Data are expressed as the mean ± SD of three independent experiments where available.[5][6]
Role in Signaling Pathways: The TGF-β Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Some imidazole derivatives have been investigated for their potential to modulate this pathway.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with a common-mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.
Certain imidazole-based compounds can interfere with this pathway, for instance, by inhibiting the phosphorylation of SMAD proteins, thereby blocking the downstream signaling cascade.
Conclusion
From its initial synthesis over a century ago, imidazole-4,5-dicarboxylic acid has proven to be a remarkably versatile and enduring chemical entity. Its rich history of synthesis, coupled with the diverse biological activities of its derivatives, has solidified its importance as a key intermediate in drug discovery and development. The ongoing exploration of novel derivatives and their mechanisms of action continues to open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Alkyl-Substituted Imidazole-4,5-dicarboxamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-alkyl-substituted imidazole-4,5-dicarboxamides. These compounds are derivatives of imidazole-4,5-dicarboxylic acid, a versatile scaffold in medicinal chemistry. The introduction of an alkyl group at the 2-position and conversion of the carboxylic acid moieties to dicarboxamides allows for the fine-tuning of physicochemical properties critical for drug development, including solubility, lipophilicity, and acid-base characteristics. This document details the synthesis of these compounds, presents available physicochemical data for their dicarboxylic acid precursors, discusses the expected properties of the target dicarboxamides, and provides standardized experimental protocols for their characterization. Furthermore, it explores the potential biological activity of this class of compounds, focusing on their role as modulators of the N-methyl-D-aspartate (NMDA) receptor.
Physicochemical Properties
Data for 2-Alkyl-Substituted Imidazole-4,5-dicarboxylic Acid Precursors
The following table summarizes the available and predicted physicochemical data for 2-methyl-, 2-ethyl-, and 2-propyl-substituted imidazole-4,5-dicarboxylic acids. It is important to note that the conversion of the carboxylic acid groups to amides will alter these properties.
| Property | 2-Methyl-imidazole-4,5-dicarboxylic acid | 2-Ethyl-imidazole-4,5-dicarboxylic acid | 2-Propyl-imidazole-4,5-dicarboxylic acid |
| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight ( g/mol ) | 170.12 | 184.15 | 198.18 |
| Melting Point (°C) | 263-265 | Not available | 190-195, 262-264 |
| pKa (Predicted) | 0.66 ± 0.10 | Not available | 0.65 ± 0.10 |
| LogP (Predicted) | 0.11 | 0.6 | 1.1 |
| Solubility | Soluble in water, ethanol | Not available | Soluble in water, ethanol, and acetone |
Note: Some of the data presented in this table are predicted values and should be confirmed by experimental analysis.[1]
Expected Physicochemical Properties of 2-Alkyl-Substituted Imidazole-4,5-dicarboxamides
The conversion of the carboxylic acid groups to amides is expected to significantly alter the physicochemical properties:
-
pKa: The acidic carboxylic acid protons will be replaced by much less acidic amide protons. The basicity of the imidazole ring nitrogens may be influenced by the nature of the amide substituents.
-
Lipophilicity (LogP/LogD): The lipophilicity is expected to increase upon conversion to amides, especially with alkyl or aryl substituents on the amide nitrogens. This is due to the replacement of polar carboxylic acid groups with less polar amide groups.
-
Solubility: Aqueous solubility is likely to decrease with the removal of the ionizable carboxylic acid groups and the potential increase in lipophilicity. However, the ability of the amide groups to form hydrogen bonds may still allow for some degree of aqueous solubility, depending on the substituents.
-
Hydrogen Bonding: The dicarboxamides will have hydrogen bond donor (N-H) and acceptor (C=O) functionalities, which will influence their solid-state properties and interactions with biological targets.
Synthesis and Experimental Protocols
The synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxamides typically proceeds in a two-step sequence from the corresponding 2-alkylbenzimidazole. The first step is the oxidation of the benzimidazole to the imidazole-4,5-dicarboxylic acid, followed by the amidation of the dicarboxylic acid.
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-dicarboxylic Acids
A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles with hydrogen peroxide in a strong acidic medium.[1]
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles [1]
-
Dissolution: The 2-alkylbenzimidazole starting material is dissolved in concentrated sulfuric acid.
-
Oxidation: Hydrogen peroxide is added dropwise to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-dicarboxamides
The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with amines to yield the corresponding dicarboxamides.
Experimental Protocol: Amidation of Imidazole-4,5-dicarboxylic Acid
-
Activation of Carboxylic Acids: The imidazole-4,5-dicarboxylic acid is converted to a more reactive species, typically an acyl chloride, by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
Amine Coupling: The activated diacyl chloride is then reacted with the desired primary or secondary amine to form the dicarboxamide. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica gel or recrystallization.
Standard Protocols for Physicochemical Characterization
The following are standard, citable experimental protocols that can be applied to determine the key physicochemical properties of 2-alkyl-substituted imidazole-4,5-dicarboxamides.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments using a microburette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point.
Experimental Protocol: LogP Determination by Shake-Flask Method
-
System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the compound solution is mixed with a precise volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow for partitioning equilibrium to be reached. This is followed by a period of rest to allow for complete phase separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Experimental Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Measurement: The concentration of the compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Biological Activity and Signaling Pathways
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity as modulators of N-methyl-D-aspartate (NMDA) receptors.[2] These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission and synaptic plasticity in the central nervous system. Some imidazole-4,5-dicarboxylic acid derivatives have been shown to act as partial agonists at the NMDA receptor.[2]
A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. This modulatory activity can be beneficial in conditions where there is either excessive or insufficient NMDA receptor stimulation.
The following diagram illustrates the potential interaction of a 2-alkyl-substituted imidazole-4,5-dicarboxamide derivative with the NMDA receptor signaling pathway.
References
Methodological & Application
Synthesis of 1H-Imidazole-4,5-dicarboxamide: An Experimental Protocol for Researchers
Application Note: This document provides a detailed experimental protocol for the synthesis of 1H-Imidazole-4,5-dicarboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural similarity to purine bases makes it a valuable scaffold for the design of various therapeutic agents, particularly kinase inhibitors. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound and its derivatives are a class of compounds that have garnered considerable interest in the scientific community. The imidazole core is a key structural motif in many biologically active molecules. The presence of two carboxamide groups at the 4 and 5 positions allows for diverse chemical modifications and interactions with biological targets. Notably, derivatives of imidazole-4,5-dicarboxamide have been investigated as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The ability of these compounds to mimic the ATP-binding site of kinases makes them promising candidates for the development of novel anti-cancer therapies.
This protocol outlines a two-step synthesis of this compound. The first step is the synthesis of the precursor, 1H-Imidazole-4,5-dicarboxylic acid, from readily available starting materials. The second step details the conversion of the dicarboxylic acid to the target dicarboxamide.
Experimental Protocols
Part 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic acid
This protocol is adapted from an established economical synthesis route.[1] It involves the hydroxymethylation of imidazole followed by oxidation.
Materials:
-
Imidazole
-
Formaldehyde solution (37% w/w in water)
-
Potassium hydroxide (KOH)
-
Nitric acid (65% w/w in water)
-
Formic acid
-
Ammonia solution
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Stirrer
-
Ice bath
-
Büchner funnel and flask
-
pH meter or pH paper
Procedure:
-
Hydroxymethylation of Imidazole:
-
In a round-bottom flask, dissolve 68 g (1 mole) of imidazole in 245 g of a 37% strength by weight aqueous formaldehyde solution.
-
Add 28 g of potassium hydroxide to the solution.
-
Heat the mixture to reflux for 3 hours with stirring. This will result in a mixture of hydroxymethylated imidazole derivatives.
-
-
Oxidation to Dicarboxylic Acid:
-
In a separate large flask equipped with a reflux condenser, dropping funnel, and stirrer, heat 1.3 liters of 65% strength nitric acid to boiling.
-
Carefully add the hydroxymethylated imidazole reaction mixture dropwise to the boiling nitric acid over a period of 1 hour.
-
Continue to boil the mixture under reflux for an additional hour.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filter the precipitated crystals using a Büchner funnel, wash with 150 ml of cold water, and dry. This is the first fraction of the product.
-
Neutralize the filtrate with ammonia solution and then adjust the pH to 4 with formic acid. This will precipitate a second fraction of the product.
-
Filter the second fraction, wash with cold water, and dry.
-
Combine the two fractions to get the final product, 1H-Imidazole-4,5-dicarboxylic acid.
-
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the dicarboxylic acid to the dicarboxamide via an acid chloride intermediate.
Materials:
-
1H-Imidazole-4,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and gas outlet
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and flask
Procedure:
-
Formation of the Diacyl Chloride:
-
In a round-bottom flask, suspend 15.6 g (0.1 mole) of 1H-Imidazole-4,5-dicarboxylic acid in 100 ml of anhydrous toluene.
-
Carefully add 30 ml (excess) of thionyl chloride to the suspension.
-
Heat the mixture to reflux for 4-6 hours, or until the evolution of HCl gas ceases. The reaction should be carried out in a fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 1H-Imidazole-4,5-dicarbonyl dichloride.
-
-
Formation of the Dicarboxamide:
-
Dissolve the crude diacyl chloride in 100 ml of anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Filter the white precipitate and wash it with a small amount of cold water and then with cold dichloromethane.
-
The filtrate can be transferred to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain any remaining product.
-
Combine the filtered solid with the residue from the organic layer.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Hydroxymethylation & Oxidation | Imidazole | Formaldehyde, KOH, Nitric Acid | Water | Reflux | 4 | 1H-Imidazole-4,5-dicarboxylic acid | ~77[1] |
| 2 | Amidation | 1H-Imidazole-4,5-dicarboxylic acid | Thionyl chloride, Ammonia | Toluene, DCM | Reflux / RT | ~8 | This compound | 70-80 (Expected) |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, NH-imidazole), ~8.0 (s, 2H, NH₂), ~7.8 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), ~138 (C4/C5-imidazole), ~125 (C2-imidazole) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II) |
| Mass Spec (ESI) | m/z = 155.05 [M+H]⁺, 177.03 [M+Na]⁺ |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Biological Pathway: Inhibition of CDK Signaling
Many imidazole-based compounds function as kinase inhibitors. The diagram below illustrates the potential mechanism of action of this compound as an inhibitor of the Cyclin-Dependent Kinase (CDK) pathway, a critical regulator of the cell cycle.
Caption: Proposed inhibition of the CDK pathway by this compound.
References
Application Notes and Protocols: 1H-Imidazole-4,5-dicarboxamide Derivatives for CEST MRI pH Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical Exchange Saturation Transfer (CEST) MRI is a sophisticated imaging technique that enables the detection of molecules with exchangeable protons at low concentrations. This technology is particularly valuable for non-invasive pH imaging, a critical parameter in various pathological conditions including cancer, stroke, and kidney disease. A promising class of contrast agents for this purpose are derivatives of 1H-Imidazole-4,5-dicarboxamide (I45DC). These agents are designed to have a large chemical shift from water, high sensitivity to pH, and favorable biocompatibility, making them excellent candidates for in vivo applications.
This document provides detailed application notes and protocols for the use of I45DC derivatives, specifically focusing on 4,5-bis[(Glu)carbonyl]-1H-imidazole (I45DC-diGlu), for pH imaging.
Principle of Operation
The CEST contrast mechanism with I45DC agents relies on the selective saturation of the N-H protons of the imidazole ring. These protons have a chemical shift of approximately 7.8 ppm downfield from water, a result of intramolecular hydrogen bonding. This large chemical shift allows for specific saturation without directly affecting the water signal. The saturated protons then exchange with bulk water protons, leading to a decrease in the water signal intensity, which can be detected by MRI. The rate of this proton exchange is highly dependent on the surrounding pH, forming the basis for pH mapping. By using a ratiometric approach that compares CEST effects at two different frequencies, concentration-independent pH maps can be generated.[1][2][3]
Key Advantages of I45DC Agents
-
Large Chemical Shift: The intramolecular hydrogen bonds in I45DC derivatives shift the labile N-H proton resonance to around 7.8 ppm from water, minimizing interference from other endogenous CEST agents.[1]
-
High pH Sensitivity: The proton exchange rate of the imidazole N-H is highly sensitive to pH in the physiological range, allowing for accurate pH measurements.[1][2]
-
Ratiometric Measurement: The presence of a second labile proton allows for ratiometric measurements, which provides pH values independent of the agent's concentration.[2]
-
Biocompatibility and Solubility: Derivatives such as I45DC-diGlu are functionalized with amino acids like glutamate to enhance water solubility and reduce toxicity.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative I45DC-based CEST agents.
Table 1: In Vitro CEST Properties of I45DC Derivatives
| Compound | Chemical Shift (ppm from water) | Optimal pH Range for Imaging | Exchange Rate (kaw) at pH 7.4 |
| 4,5-bis[(Glu)carbonyl]-1H-imidazole (I45DC-diGlu) | ~7.8 | 6.0 - 7.5 | ~5000 s-1 |
| 4,5-bis[(Asp)carbonyl]-1H-imidazole (I45DC-diAsp) | ~7.8 | Similar to I45DC-diGlu | Slightly slower than I45DC-diGlu |
| 4,5-bis[(Lys)carbonyl]-1H-imidazole (I45DC-diLys) | ~7.8 | Sensitive at lower pH (~6.2) | ~12000 s-1 at pH 7.2 |
Data compiled from multiple sources.[1][4][5]
Table 2: In Vivo CEST MRI Parameters for Kidney pH Imaging in a Mouse Model
| Parameter | Value |
| Animal Model | Unilateral Urinary Obstruction Mouse Model |
| Contrast Agent | 4,5-bis[(Glu)carbonyl]-1H-imidazole (I45DC-diGlu) |
| Magnetic Field Strength | 11.7 T |
| CEST Saturation Scheme | 12-point collection (±4.2, 4.5, 4.8, 7.2, 7.5, and 7.8 ppm) |
| Saturation Power (B1) | 5.9 µT |
| Time to Maximum Contrast | ~45 minutes post-injection |
| Average CEST Contrast (whole kidney) | 7.6 ± 1.0% |
| Measured pH (unobstructed kidney) | ~6.5 |
| Measured pH (obstructed kidney) | Elevated with an increased range |
Data is based on a representative study.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 4,5-bis[(Glu)carbonyl]-1H-imidazole (I45DC-diGlu)
This protocol is a summary of the synthesis of I45DC-diGlu.
Materials:
-
5,10-Dioxo-5H,10H-diimidazo[1,5-a:1′-5′-d]pyrazine-1,6-dicarboxylic acid diphenyl ester
-
H-Glu(Ot-Bu)Ot-Bu HCl (tert-butyl protected glutamic acid)
-
Tetrahydrofuran (THF), dry
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Flash column chromatography supplies
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: In a dry flask, suspend 5,10-Dioxo-5H,10H-diimidazo[1,5-a:1′-5′-d]pyrazine-1,6-dicarboxylic acid diphenyl ester (0.5 mmol) in dry THF (5 mL).
-
Addition of Reagents: Cool the suspension to 0 °C and add the protected glutamic acid (1 mmol) and DIPEA (11 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours, then reflux for 2-4 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Purification of Intermediate: After the reaction is complete, remove the solvent under vacuum. Purify the resulting tert-butyl protected intermediate by flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in a 1:1 mixture of TFA/DCM (5 mL) and stir at room temperature for 2 hours to remove the tert-butyl protecting groups.
-
Final Purification: Remove the solvent under vacuum. Purify the final product, 4,5-bis[(Glu)carbonyl]-1H-imidazole, by HPLC to yield a white powder.
This is a representative protocol and may require optimization.[1]
Protocol 2: In Vitro CEST MRI Phantom Preparation and pH Titration
Materials:
-
I45DC-diGlu
-
Phosphate-buffered saline (PBS) of varying pH values (e.g., 6.0, 6.5, 7.0, 7.5)
-
MRI compatible tubes or phantom
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of I45DC-diGlu in deionized water.
-
Phantom Preparation: For each desired pH value, dilute the stock solution in the corresponding PBS buffer to a final concentration of 25 mM in an MRI-compatible tube.
-
pH Verification: Accurately measure and record the final pH of each sample using a calibrated pH meter.
-
Temperature Equilibration: Before imaging, allow the phantoms to equilibrate to the desired temperature (e.g., 37 °C) within the MRI scanner.
-
MRI Acquisition: Acquire CEST MRI data using a predefined saturation protocol (e.g., varying saturation frequencies and power levels) to generate Z-spectra for each pH sample.
-
Data Analysis: Analyze the Z-spectra to determine the CEST contrast at the resonant frequency of the agent (e.g., 7.8 ppm) and at a reference frequency. Calculate the CEST ratio and plot it against the measured pH to generate a calibration curve.
Protocol 3: In Vivo CEST MRI for Kidney pH Imaging
Materials:
-
Animal model (e.g., mouse with unilateral ureteral obstruction)
-
I45DC-diGlu sterile solution for injection
-
Anesthesia
-
Animal monitoring equipment
-
High-field MRI scanner (e.g., 9.4 T or 11.7 T)
Procedure:
-
Animal Preparation: Anesthetize the animal and position it securely in the MRI scanner. Ensure physiological monitoring (respiration, temperature) throughout the experiment.
-
Pre-contrast Imaging: Acquire anatomical reference images (e.g., T2-weighted images) of the kidneys. Acquire a baseline CEST MRI scan before the injection of the contrast agent.
-
Contrast Agent Administration: Administer a sterile solution of I45DC-diGlu intravenously (e.g., via tail vein).
-
Post-contrast Imaging: Acquire a series of CEST MRI scans at multiple time points post-injection (e.g., every 15 minutes for up to 90 minutes) to capture the pharmacokinetics and accumulation of the agent in the kidneys.
-
Data Analysis:
-
Generate Z-spectra for regions of interest (ROIs) within the kidney cortex and medulla.
-
Calculate CEST ratio maps.
-
Convert the CEST ratio maps to pH maps using the in vitro calibration curve.
-
Analyze the changes in pH over time and between healthy and diseased kidney tissue.
-
Visualizations
Caption: Workflow for pH imaging using I45DC-diGlu.
Caption: Principle of CEST MRI with I45DC agents.
References
- 1. Developing imidazoles as CEST MRI pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Hydrogen Bonding Based CEST MRI Contrast Agents As an Emerging Design Strategy: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 1H-Imidazole-4,5-dicarboxamide in Functional Kidney Imaging
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Functional kidney imaging is crucial for the early diagnosis and monitoring of renal diseases. A promising technique in this field is Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI), which allows for non-invasive pH and perfusion mapping. 1H-Imidazole-4,5-dicarboxamide (I45DC) derivatives have emerged as a novel class of CEST contrast agents for this purpose. Their unique properties, including a strong pH-dependent CEST signal at a large chemical shift from water, make them particularly suitable for assessing renal pathophysiology, such as the changes associated with urinary tract obstructions.[1][2][3] This document provides a detailed overview of the application of I45DC, specifically I45DC-diGlu, in functional kidney imaging, including comprehensive experimental protocols.
Principle of Operation
I45DC derivatives function as CEST MRI contrast agents due to the presence of exchangeable protons on the imidazole ring.[3] In a CEST experiment, a radiofrequency pulse is used to selectively saturate these exchangeable protons. Through chemical exchange, this saturation is transferred to the abundant water protons in the surrounding tissue. This results in a decrease in the water signal, which can be detected by MRI. The rate of this proton exchange is highly sensitive to the local pH, allowing for the generation of pH maps of the kidney.[1][4] The intramolecular hydrogen bonds in I45DC compounds shift the resonance of the exchangeable protons further away from the water signal (to around 7.8 ppm), which improves the specificity and accuracy of the CEST measurement.[2][3]
Caption: Mechanism of pH-sensitive CEST MRI using I45DC agents.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies using I45DC-diGlu for functional kidney imaging in a mouse model of unilateral urinary obstruction.
| Parameter | Healthy Kidney | Obstructed Kidney | Reference |
| Peak CEST Contrast | ~25% | ~10% | [1] |
| Measured pH | ~6.5 | Elevated with a wider range | [2][5] |
Experimental Protocols
I. Synthesis of I45DC-diGlu
This protocol is adapted from published methods for the synthesis of imidazole-4,5-dicarboxamides.[2]
Materials:
-
1H-Imidazole-4,5-dicarboxylic acid (I45DCA)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Benzene
-
L-Glutamic acid dimethyl ester hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Activation of I45DCA: In a dry round-bottom flask, suspend I45DCA in benzene. Add DMF (catalytic amount) and then slowly add thionyl chloride. Reflux the mixture for 16 hours. After cooling to room temperature, collect the solid product by vacuum filtration, wash with benzene, and dry under vacuum to obtain the acyl chloride intermediate.
-
Coupling Reaction: Dissolve L-Glutamic acid dimethyl ester hydrochloride in DCM and add triethylamine to neutralize. Cool the solution in an ice bath. In a separate flask, dissolve the acyl chloride intermediate in DCM. Add the acyl chloride solution dropwise to the glutamate solution while stirring. Let the reaction proceed at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a solution of NaOH in methanol/water. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Product: Neutralize the reaction mixture with HCl. The product may precipitate out of solution. If not, concentrate the solution and purify the final product, I45DC-diGlu, by recrystallization or chromatography.
II. Unilateral Urinary Obstruction (UUO) Mouse Model
This protocol describes the surgical procedure to create a mouse model of unilateral urinary obstruction for kidney imaging studies.[6][7][8][9]
Materials:
-
BALB/c mice (or other appropriate strain)
-
Isoflurane anesthesia system
-
Surgical tools (scissors, forceps, retractors)
-
6-0 silk suture
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Shave and disinfect the left flank area. Place the mouse on a heating pad to maintain body temperature. Administer pre-operative analgesia.
-
Surgical Incision: Make a small flank incision to expose the left kidney and ureter.
-
Ureter Ligation: Carefully isolate the left ureter from the surrounding tissue. Ligate the ureter at a point approximately one-third of the way down from the renal pelvis using a 6-0 silk suture.[9] Ensure the ligation is tight to create a complete obstruction.
-
Closure: Return the kidney to its anatomical position. Close the muscle layer and skin with sutures or surgical clips.
-
Post-operative Care: Monitor the mouse until it recovers from anesthesia. Provide post-operative analgesia as required. The imaging experiments can be performed at a desired time point after the surgery (e.g., 7 days) to allow for the development of hydronephrosis and functional changes in the obstructed kidney.[8]
III. In Vivo Functional Kidney Imaging Protocol
This protocol details the steps for acquiring and analyzing CEST MRI data for functional kidney imaging using I45DC-diGlu.[1][4]
Materials:
-
UUO mouse model
-
I45DC-diGlu solution (e.g., 300 mM in sterile PBS, pH 7.4)
-
High-field MRI scanner (e.g., 11.7 T)
-
Anesthesia system
-
Tail vein catheter
-
CEST MRI pulse sequence
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the UUO mouse with isoflurane. Place a catheter in the tail vein for injection of the contrast agent. Position the mouse in the MRI scanner.
-
Anatomical Imaging: Acquire high-resolution T2-weighted anatomical images to locate the kidneys.
-
Pre-injection CEST Imaging: Acquire baseline CEST images before injecting the contrast agent. A typical CEST acquisition uses a RARE sequence with a magnetization transfer preparation module.[4]
-
Contrast Agent Administration: Inject 100 μL of the I45DC-diGlu solution via the tail vein catheter.[1]
-
Post-injection CEST Imaging: Repeatedly acquire CEST images for a period of up to 90 minutes post-injection to capture the dynamic uptake and clearance of the agent.[1]
-
Data Post-processing:
-
Correct for B0 field inhomogeneities.
-
Calculate the Magnetization Transfer Ratio asymmetry (MTRasym) at the relevant frequency offset (e.g., 7.7 ppm) to generate CEST contrast maps.
-
The mean pre-injection Z-spectra are typically subtracted from all post-injection images.[1]
-
A moving average filter can be applied to the images to improve the signal-to-noise ratio.[1]
-
If multiple offsets are acquired, ratiometric analysis can be used to generate concentration-independent pH maps.[2]
-
Caption: Experimental workflow for functional kidney imaging.
Conclusion
This compound derivatives, particularly I45DC-diGlu, are powerful tools for functional kidney imaging using CEST MRI.[5] They enable non-invasive mapping of renal pH and perfusion, providing valuable insights into kidney function and disease. The detailed protocols provided in this document offer a guide for researchers to apply this innovative imaging technique in their own studies. This class of agents shows significant promise for future clinical applications in the early detection and management of kidney diseases.[1]
References
- 1. Renal pH Mapping Using Chemical Exchange Saturation Transfer (CEST) MRI: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing imidazoles as CEST MRI pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Renal pH Mapping Using Chemical Exchange Saturation Transfer (CEST) MRI: Experimental Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
- 8. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kidney Injury by Unilateral Ureteral Obstruction in Mice Lacks Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for High-Throughput Screening of Imidazole-4,5-dicarboxamide Derivatives for Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Imidazole-4,5-dicarboxamide derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities. Recent studies have highlighted their potential as potent antiviral agents, demonstrating inhibitory activity against a range of viruses including flaviviruses like Dengue virus (DENV) and Yellow Fever virus (YFV), as well as Human Immunodeficiency Virus (HIV) and SARS-CoV-2.[1][2][3][4] The mechanism of action for these compounds often involves targeting essential viral enzymes, such as viral proteases, or disrupting critical protein-protein interactions necessary for viral replication.[1][5][6]
High-throughput screening (HTS) is a critical methodology in drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[7] This document provides a comprehensive guide and detailed protocols for conducting a high-throughput screening campaign to identify and characterize imidazole-4,5-dicarboxamide derivatives with antiviral activity. The workflow encompasses primary screening, cytotoxicity assessment, hit confirmation, and dose-response analysis to determine the potency and therapeutic window of candidate compounds.
Experimental and Logical Workflow
The overall workflow for the high-throughput screening of imidazole-4,5-dicarboxamide derivatives is a multi-step process designed to efficiently identify and validate promising antiviral compounds. The process begins with a primary screen to test the entire compound library at a single concentration, followed by a parallel screen to eliminate cytotoxic compounds. Hits from the primary screen are then confirmed and subjected to detailed dose-response analysis to quantify their potency (EC₅₀) and toxicity (CC₅₀), ultimately leading to the calculation of a selectivity index (SI) to identify promising lead candidates for further development.
Caption: A generalized workflow for antiviral drug discovery.
Potential Mechanism of Action: Viral Protease Inhibition
Many antiviral drugs function by inhibiting viral proteases, which are critical enzymes that cleave viral polyproteins into mature, functional proteins required for viral replication and assembly. Imidazole-4,5-dicarboxamide derivatives have been investigated as inhibitors of proteases such as the SARS-CoV-2 main protease (Mpro or 3CLpro).[5][6] The diagram below illustrates this generalized mechanism.
Caption: Inhibition of viral polyprotein processing by a protease inhibitor.
Data Presentation: Antiviral Activity and Cytotoxicity
Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison. The tables below provide examples of how to present cytotoxicity and antiviral potency data for a series of hypothetical imidazole-4,5-dicarboxamide derivatives.
Table 1: Cytotoxicity of Imidazole-4,5-dicarboxamide Derivatives on Vero Cells
| Compound ID | Chemical Name | CC₅₀ (µM) |
|---|---|---|
| I45DC-01 | N⁵-(4-fluorophenyl)-N⁴-(4-methyl-2-(3-methyl-1H-pyrazol-5-yl)phenyl)-1H-imidazole-4,5-dicarboxamide | >100 |
| I45DC-02 | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | >50 |
| I45DC-03 | Compound Analog 8b (from literature) | >100 |
| I45DC-04 | Compound Analog 8c (from literature) | >100 |
| I45DC-05 | Compound Analog 20a (from literature) | >100 |
| I45DC-06 | Compound Analog 20b (from literature) | >100 |
| Control | Ebselen | 15.5 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Table 2: Antiviral Activity and Selectivity Index of Lead Compounds
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|
| I45DC-02 | SARS-CoV-2 (Mpro) | 4.79 | >50 | >10.4 | [5] |
| I45DC-03 | Yellow Fever Virus (YFV) | 1.85 | >100 | >54.1 | [1] |
| I45DC-04 | Dengue Virus (DENV) | 1.93 | >100 | >51.8 | [1] |
| I45DC-05 | Dengue Virus (DENV) | 0.93 | >100 | >107.5 | [3][4] |
| I45DC-06 | Dengue Virus (DENV) | 0.93 | >100 | >107.5 | [3][4] |
| Control | Ebselen (SARS-CoV-2 Mpro) | 0.04 | 15.5 | 387.5 |[5] |
EC₅₀ (50% effective concentration) is the concentration of the compound that achieves 50% of the maximum antiviral effect.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compounds that is toxic to the host cells, yielding the CC₅₀ value.
Materials:
-
96-well flat-bottom plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazole-4,5-dicarboxamide compound library
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the imidazole derivatives in culture medium. A typical concentration range is from 0.1 to 100 µM.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells for "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plates for 48-72 hours (duration should match the antiviral assay incubation period) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.[8][10]
Protocol 2: Primary Antiviral Screening (CPE Reduction Assay)
This assay rapidly screens the compound library for its ability to inhibit the virus-induced cytopathic effect (CPE).
Materials:
-
Host cells and 96-well plates
-
Complete culture medium and infection medium (reduced serum, e.g., 2% FBS)
-
Virus stock with a known titer
-
Compound library (at a fixed concentration, e.g., 10 µM or 50 µM)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or Crystal Violet stain
-
Positive control antiviral drug
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1 and incubate for 24 hours.
-
Compound Addition: Add the test compounds at a single, high, non-toxic concentration to the designated wells.
-
Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes 80-90% CPE within 48-72 hours. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Luminescence Method: Use a reagent like CellTiter-Glo® according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.[11]
-
Crystal Violet Method: Gently wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with methanol and read the absorbance at 595 nm.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound relative to the virus and cell controls. Compounds showing significant inhibition (e.g., >50%) are considered primary hits.
Protocol 3: Dose-Response and EC₅₀ Determination
This protocol is performed on confirmed hits to determine their potency (EC₅₀).
Procedure:
-
Follow the CPE Reduction Assay (Protocol 2) , but instead of a single concentration, use a range of serial dilutions for each hit compound (e.g., 8-10 concentrations).
-
Data Analysis: For each concentration, calculate the percentage of inhibition.
-
EC₅₀ Calculation: Plot the percentage of inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration at which 50% of the viral CPE is inhibited.
By following these protocols, researchers can effectively screen libraries of imidazole-4,5-dicarboxamide derivatives to identify novel candidates for antiviral drug development.
References
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating SARS-CoV-2 Main Protease Inhibition by Imidazole-4,5-dicarboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the evaluation of imidazole-4,5-dicarboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The provided methodologies cover in vitro enzymatic assays and cellular assays to determine the potency and cytotoxicity of these compounds.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the replication of the virus. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. Imidazole-4,5-dicarboxamide derivatives have emerged as a promising class of non-covalent inhibitors of Mpro. This document outlines the necessary protocols to assess their inhibitory activity and cellular effects.
Data Presentation: Inhibitory Activity of Imidazole-4,5-dicarboxamide Derivatives
The inhibitory potency of various asymmetric imidazole-4,5-dicarboxamide derivatives against SARS-CoV-2 Mpro has been evaluated using in vitro fluorogenic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lopinavir, ritonavir, and ebselen were used as positive controls in these studies.[1]
| Compound ID | Structure | IC50 (µM) vs. SARS-CoV-2 Mpro |
| 5a2 | N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | 4.79 ± 1.37 |
| Reference Compounds | ||
| Ebselen | 0.04 ± 0.013 | |
| Lopinavir | > 100 | |
| Ritonavir | > 100 |
Table 1: Summary of the in vitro inhibitory activity of a key imidazole-4,5-dicarboxamide derivative and reference compounds against SARS-CoV-2 Mpro. Data sourced from a fluorogenic assay.[1]
Experimental Protocols
Synthesis of Asymmetric Imidazole-4,5-dicarboxamide Derivatives
A general four-step procedure has been described for the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives starting from benzimidazole or 2-methylbenzimidazole.[1] While a detailed, step-by-step protocol for a specific derivative is extensive, the general synthetic strategy involves the transformation of imidazole-4,5-dicarboxylic acid into the desired asymmetric dicarboxamides.[2] This process has been improved to a four-step synthesis with a minimum yield of 51%, representing a significant enhancement over previous methods.[2] Libraries of these compounds can be prepared using parallel synthesis techniques.[3]
In Vitro SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic Assay)
This protocol describes a fluorogenic assay to determine the in vitro enzymatic activity of SARS-CoV-2 Mpro and the inhibitory potential of imidazole-4,5-dicarboxamide derivatives.[1][4][5] The assay is based on the cleavage of a specific substrate, leading to a detectable fluorescent signal.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., based on aminomethyl coumarin)[4]
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20, 1 mM TCEP[6]
-
Test Compounds (imidazole-4,5-dicarboxamides) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Ebselen)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Assay Plate Preparation: Dispense 1 µL of the serially diluted compounds, positive control, or DMSO (for no-inhibitor and no-enzyme controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of the diluted Mpro enzyme solution to all wells except the no-enzyme control wells. Add 25 µL of assay buffer to the no-enzyme control wells. The final Mpro concentration should be in the low nanomolar range (e.g., 5 nM).[6]
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate solution to all wells to start the enzymatic reaction. The final substrate concentration should be optimized, often around its Michaelis constant (Km) value (e.g., 375 nM).[6]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for an AMC-based substrate) in a kinetic mode for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Enzyme Kinetics Studies
To understand the mechanism of inhibition, enzyme kinetic studies can be performed.[1] This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
Procedure:
-
Follow the general procedure for the fluorogenic assay.
-
For each inhibitor concentration (including zero), perform the assay with a range of substrate concentrations.
-
Measure the initial velocity for each combination of inhibitor and substrate concentration.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki).
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the viral target or general cytotoxicity to the host cells.[7] The MTT or XTT assay is a common method to evaluate cell viability.
Materials:
-
Host cell line (e.g., Vero E6, Huh-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Compounds (imidazole-4,5-dicarboxamides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a "cells only" control (medium with no compound).
-
Incubation: Incubate the plates for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC50) value using non-linear regression.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
Experimental Workflow for Mpro Inhibition Assay
Caption: Workflow for the in vitro SARS-CoV-2 Mpro fluorogenic inhibition assay.
Logical Relationship of Key Assay Parameters
Caption: Relationship between key parameters for evaluating Mpro inhibitors.
References
- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Evaluation of 1H-imidazole-4,5-dicarboxamide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 1H-imidazole-4,5-dicarboxamide derivatives as potential kinase inhibitors. The imidazole-4,5-dicarboxylic acid scaffold can be readily derivatized to create compounds that may act as competitive inhibitors at the ATP-binding site of various kinases. These derivatives have shown promise in targeting a range of kinases involved in critical cellular signaling pathways.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected this compound and related imidazole derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Compound 5b | EGFRWT | 30.1 | H1975, A549, A431 | |
| EGFRT790M | 12.8 | H1975, A549, A431 | ||
| Compound 5g | EGFRWT | - | H1975, A549, A431 | |
| EGFRT790M | - | H1975, A549, A431 | ||
| Compound 6h | EGFR | 73.2 | - | |
| Her2 | 23.2 | - | ||
| CDK2 | 284 | - | ||
| AURKC | 11 | - | ||
| Compound 6i | mTOR | - | HepG2 | |
| Compound 9g | PI3Kα | 12 | HCT-116, MCF-7, HeLa, HepG2 | |
| Compound 30l | PAK1 | 9.8 | MDA-MB-231 |
Signaling Pathways and Experimental Workflows
To understand the context of these kinase inhibitors, it is crucial to visualize the relevant signaling pathways and the experimental workflows for their synthesis and evaluation.
Application Notes and Protocols for pH-Sensitive CEST MRI Contrast Agents Based on Imidazole-4,5-Dicarboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Exchange Saturation Transfer (CEST) MRI is an emerging molecular imaging technique that enables the detection of low-concentration molecules with exchangeable protons, offering a new avenue for non-invasive pH imaging.[1][2][3] Imidazole-4,5-dicarboxamides (I45DCs) have been identified as a promising class of pH-sensitive CEST contrast agents.[1] These compounds exhibit a strong CEST effect at a chemical shift significantly downfield from water (around 7.8 ppm), which is highly dependent on the surrounding pH.[1][4] This property arises from the exchange of N-H protons on the imidazole ring, which can be tuned by modifying the carboxamide substituents.[1][5] The ability to generate concentration-independent pH maps through ratiometric analysis further enhances their potential for in vivo applications, particularly in assessing physiological and pathological conditions associated with pH changes, such as kidney function and tumor microenvironments.[6][7]
These application notes provide an overview of the principles, experimental protocols, and data analysis for utilizing I45DC-based contrast agents for pH-sensitive CEST MRI.
Principle of I45DC-based pH-sensitive CEST MRI
The contrast mechanism in CEST MRI relies on the selective saturation of the MR signal of exchangeable protons on a contrast agent and the subsequent transfer of this saturation to the bulk water protons.[1][2] For I45DCs, the key exchangeable protons are the N-H protons of the imidazole ring. The rate of this proton exchange is sensitive to pH.
The process can be summarized as follows:
-
A radiofrequency (RF) pulse is applied at the specific resonance frequency of the I45DC's N-H protons.
-
This selective saturation reduces the net magnetization of these protons.
-
Through chemical exchange, these saturated protons are swapped with unsaturated protons of the surrounding water molecules.
-
This transfer of saturation leads to a decrease in the bulk water signal, which is readily detectable in an MR image.
The magnitude of the CEST effect is quantified by the Magnetization Transfer Ratio asymmetry (MTRasym) at the resonance frequency of the agent's protons. The pH of the environment influences the proton exchange rate, which in turn modulates the observed CEST contrast. By creating a calibration curve of CEST contrast versus pH, it is possible to determine the pH of a sample or tissue. Furthermore, some I45DCs possess a second labile proton, enabling ratiometric pH measurements that are independent of the agent's concentration.[6][7]
Key I45DC Compounds and Their Properties
Several I45DC derivatives have been synthesized and evaluated for their pH-sensing capabilities. The choice of substituents on the dicarboxamide core influences the agent's solubility, CEST properties, and pH sensitivity range. A summary of key compounds and their reported CEST properties is presented below.
| Compound Name | Labile Proton Chemical Shift (ppm from water) | Optimal pH Sensing Range | Key Features |
| I45DC-diGlu | ~7.8 ppm and ~4.5 ppm | 5.6 - 7.0 | High water solubility, enables ratiometric pH measurement.[5][6] |
| I45DC-diAsp | ~7.7 - 7.8 ppm | Similar to I45DC-diGlu | Good water solubility and pH sensitivity.[6] |
| Compound 5 (4,5-bis[(Glu)carbonyl]-1H-imidazole) | 7.8 ppm and 1.5 ppm (amide) | Physiologic pH range | Demonstrated in vivo for kidney pH measurement.[1] |
| Compound 8 | 7.8 ppm | Physiologic pH range | Evaluated in vivo for kidney imaging.[1] |
| I45DC-diTrp | Not specified | 5.0 - 6.2 | Aromatic side chains, potential for aggregation at low pH.[5] |
Experimental Protocols
Synthesis of Imidazole-4,5-dicarboxamides (General Scheme)
A general synthetic route for I45DCs involves the reaction of imidazole-4,5-dicarboxylic acid (I45DCA) with appropriate amines.[6][8]
Materials:
-
Imidazole-4,5-dicarboxylic acid (I45DCA)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Benzene (or other suitable solvent)
-
Desired amino acid esters or amines
-
Triethylamine (or other base)
-
Appropriate solvents for reaction and purification (e.g., THF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection if necessary
Protocol:
-
Activation of I45DCA: To a suspension of I45DCA in benzene, add thionyl chloride and a catalytic amount of DMF. Reflux the mixture for several hours.[6] The solid product, the diacyl chloride, is collected by vacuum filtration and washed.
-
Amidation: The activated diacyl chloride is then reacted with the desired amine or amino acid ester in the presence of a base like triethylamine in a suitable solvent such as THF. The reaction is typically stirred at room temperature or refluxed.[1]
-
Deprotection (if applicable): If protected amino acids were used, the protecting groups (e.g., tert-butyl) are removed using an acid such as TFA in DCM.[1]
-
Purification: The final product is purified by flash column chromatography.
In Vitro CEST MRI Protocol
Objective: To characterize the pH-dependent CEST contrast of I45DC agents.
Materials:
-
Synthesized I45DC contrast agent
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
pH meter
-
MRI scanner (e.g., 9.4 T, 11.7 T)
-
Temperature control unit
Protocol:
-
Sample Preparation:
-
MRI Acquisition:
-
Place the samples in the MRI scanner and maintain the temperature at 37°C.[6]
-
Acquire a high-resolution T2-weighted anatomical image.
-
Perform CEST imaging using a sequence such as a RARE (Rapid Acquisition with Relaxation Enhancement) sequence with a continuous wave (CW) saturation pulse.[9]
-
Typical CEST parameters:
-
Saturation field strength (B₁): 1.2 µT to 12.0 µT.[9]
-
A series of saturation frequency offsets should be applied, covering a range from -12 ppm to +12 ppm relative to the water resonance frequency, with denser sampling around the expected resonance of the I45DC protons (e.g., around 7.8 ppm and any other exchangeable proton peaks).[9]
-
-
Data Analysis:
-
Generate Z-spectra by plotting the normalized water signal intensity as a function of the saturation frequency offset for each sample.
-
Calculate the MTRasym using the following formula: MTRasym(Δω) = [S(-Δω) - S(+Δω)] / S₀, where S(±Δω) is the water signal with saturation at the ±Δω frequency offset and S₀ is the signal without saturation.
-
Plot the MTRasym at the I45DC resonance frequency (e.g., 7.8 ppm) as a function of pH to generate a pH calibration curve.
-
For ratiometric measurements, calculate the ratio of the CEST signal at two different frequencies (e.g., 7.7 ppm and 4.5 ppm) and plot this ratio against pH.[6]
-
In Vivo CEST MRI Protocol (Rodent Model)
Objective: To map the in vivo pH of a target tissue (e.g., kidney) using an I45DC contrast agent.
Materials:
-
Anesthetized animal (e.g., mouse)
-
Sterile solution of the I45DC agent in PBS (e.g., 300 mM).[9]
-
Tail vein catheter
-
Animal monitoring equipment (respiration, temperature)
-
High-field MRI scanner
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Maintain the animal's body temperature throughout the experiment.
-
-
MRI Acquisition:
-
Acquire pre-contrast T2-weighted anatomical images and baseline CEST images of the region of interest (e.g., kidneys).
-
Administer the I45DC agent via the tail vein catheter (e.g., 100 µL of a 300 mM solution).[9]
-
Acquire dynamic CEST images post-injection for a period of time (e.g., up to 1 hour) to capture the uptake and distribution of the agent.[6]
-
In vivo CEST parameters may need optimization but can be based on in vitro findings. A reduced number of frequency offsets can be used to minimize scan time, for example, by focusing on the key frequencies for the ratiometric analysis (e.g., ±4.5 ppm and ±7.7 ppm).[1][6]
-
-
Data Analysis:
-
Generate pre- and post-injection saturation transfer (ST) maps.
-
Subtract the pre-injection ST maps from the post-injection maps to correct for endogenous CEST effects.[6]
-
Calculate the ratio of the corrected ST signals at the two selected frequencies.
-
Use the in vitro pH calibration curve to convert the in vivo signal ratio into a pH map of the tissue.[1]
-
Visualizations
References
- 1. Developing imidazoles as CEST MRI pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal pH Imaging Using Chemical Exchange Saturation Transfer (CEST) MRI: Basic Concept - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. Magnetic Resonance Techniques for Assessing in Vivo pH - Ecurater Journals [ecurater.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
Application Notes & Protocols: In Vivo CEST MRI of Kidneys Using I45DC-diGlu Contrast Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemical Exchange Saturation Transfer (CEST) MRI is a molecular imaging technique that enables the detection of low-concentration molecules with exchangeable protons. This is achieved by selectively saturating these protons and observing the subsequent decrease in the water signal. The contrast agent Imidazole-4,5-dicarboxamide-di-Glutamate (I45DC-diGlu) is a novel diamagnetic CEST agent designed for in vivo applications. Its imidazole base provides pH-sensitive contrast, making it a promising tool for functional kidney imaging, particularly in assessing conditions associated with pH alterations like urinary tract obstruction and renal failure.[1][2][3] The glutamate side chains were added to increase water solubility and reduce aggregation.[4] This document provides detailed application notes and protocols for the use of I45DC-diGlu in preclinical in vivo CEST MRI of the kidneys.
I. Principle of I45DC-diGlu as a CEST Contrast Agent
The mechanism of I45DC-diGlu as a CEST contrast agent is based on the chemical exchange of the N-H protons on its imidazole ring with protons of the surrounding water molecules. By applying a radiofrequency saturation pulse at the resonance frequency of these N-H protons (around 7.5-7.8 ppm downfield from water), their magnetization is saturated.[1][4] This saturation is then transferred to the abundant water protons through chemical exchange. The repeated saturation and exchange process leads to a detectable decrease in the water signal, generating CEST contrast. The exchange rate of the imidazole protons is dependent on the local pH, which allows for pH-sensitive imaging.[4][5]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for in vitro and in vivo experiments with the I45DC-diGlu contrast agent.
Table 1: In Vitro CEST MRI Parameters for I45DC-diGlu.
| Parameter | Value | Reference |
|---|---|---|
| Concentration | 20 mM in 1X PBS | [4] |
| Temperature | 37 °C | [4] |
| Magnetic Field Strength | 11.7 T | [4] |
| Saturation Pulse | Continuous Wave (CW) | [4] |
| Saturation Time (t_sat) | 3 s | [4] |
| Saturation Field Strengths (B1) | 1.2 µT to 12.0 µT | [4] |
| pH Range Tested | 6.0, 6.3, 6.6, 6.9, 7.2, 7.5 | [4] |
| Observed CEST Peak | 7.8 ppm (at neutral pH) |[4] |
Table 2: In Vivo CEST MRI Experimental Parameters for Murine Kidney Imaging.
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Healthy BALB/c mice; Unilateral Urinary Obstruction (UTO) mouse model | [4] |
| Anesthesia | Isoflurane | [4] |
| Contrast Agent Formulation | 300 mM I45DC-diGlu in PBS (neutral pH) | [4] |
| Administration | 100 µL via tail vein catheter | [4] |
| Magnetic Field Strength | 11.7 T | [4] |
| Imaging Sequence | RARE with centric encoding | [4] |
| Saturation Time (t_sat) | 3 s | [4] |
| Saturation Field Strength (B1) | 6 µT | [4] |
| CEST Offsets | 7.7 ppm and 4.5 ppm | [4] |
| Image Acquisition Timeline | Repeatedly up to 1 h 16 min post-injection | [4] |
| Repetition Time (TR) / Echo Time (TE) | 10000 ms / 3.49 ms | [4] |
| Matrix Size | 48x48 | [4] |
| Slice Thickness | 1.5 mm (axial slice) |[4] |
Table 3: Quantitative In Vivo CEST Contrast in a Murine UTO Model.
| Tissue | Peak CEST Contrast (%) | Reference |
|---|---|---|
| Healthy Kidney | 25% | [4] |
| Obstructed Kidney | 10% | [4] |
| Unobstructed Kidney pH | ~6.5 | [6] |
| Obstructed Kidney pH | Elevated with increased range |[6] |
III. Experimental Protocols
A. In Vitro pH Phantom Preparation and Imaging
This protocol describes the preparation of a pH phantom to characterize the CEST contrast of I45DC-diGlu at different pH values.
-
Preparation of I45DC-diGlu Stock Solution:
-
Dissolve I45DC-diGlu in 1X Phosphate-Buffered Saline (PBS) to a final concentration of 20 mM.[4]
-
-
pH Titration:
-
Divide the stock solution into several aliquots.
-
Adjust the pH of each aliquot to the desired values (e.g., 6.0, 6.3, 6.6, 6.9, 7.2, and 7.5) using small amounts of HCl or NaOH.[4] Verify the pH with a calibrated pH meter.
-
-
Phantom Assembly:
-
Transfer each pH-adjusted solution into a separate, sealed tube suitable for MRI scanning.
-
Arrange the tubes in a phantom holder.
-
-
MRI Acquisition:
-
Place the phantom in an 11.7 T MR scanner.[4]
-
Maintain the temperature at 37 °C during imaging.[4]
-
Acquire CEST images using a RARE sequence with a continuous wave saturation pulse of 3 seconds.[4]
-
Vary the saturation field strength (B1) from 1.2 µT to 12.0 µT.[4]
-
Acquire a Z-spectrum by collecting images at multiple frequency offsets between ±12 ppm.[4]
-
-
Data Analysis:
-
Generate Magnetization Transfer Ratio asymmetry (MTRasym) plots to quantify the CEST contrast at each pH value.
-
B. In Vivo Murine Kidney CEST MRI
This protocol details the procedure for performing in vivo CEST MRI of mouse kidneys using I45DC-diGlu.
-
Animal Preparation:
-
Contrast Agent Administration:
-
MRI Acquisition:
-
Position the mouse in an 11.7 T horizontal MR scanner.[4]
-
Acquire high-resolution T2-weighted anatomical images using a RARE sequence.[4]
-
Acquire pre-injection CEST images (8-10 scans) for baseline correction.[4]
-
Following injection, acquire dynamic CEST images repeatedly for up to 1 hour and 16 minutes.[4]
-
Use a RARE sequence with centric encoding and the following parameters:
-
-
Data Processing and Analysis:
-
Subtract the mean pre-injection Z-spectra from all post-injection images to correct for background signals.[4]
-
Apply a moving average filter (e.g., averaging 20 images) to generate CEST contrast maps.[4]
-
Overlay the CEST contrast maps on the high-resolution T2-weighted images for anatomical reference.[4]
-
Quantify the CEST contrast over time in regions of interest (e.g., healthy vs. obstructed kidney).
-
IV. Visualizations
Diagram 1: Experimental Workflow for In Vivo Kidney CEST MRI
Workflow for in vivo kidney CEST MRI using I45DC-diGlu.
Diagram 2: CEST Signaling and pH Sensing Mechanism
References
- 1. A snapshot of the vast array of diamagnetic CEST MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Developing imidazoles as CEST MRI pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Parallel Synthesis of an Imidazole-4,5-Dicarboxamide Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-4,5-dicarboxamides (I45DCs) represent a versatile class of compounds with significant potential in drug discovery. Their rigid scaffold, capable of forming intramolecular hydrogen bonds, allows them to mimic the structure of substituted purines, making them attractive candidates for targeting a variety of biological processes.[1][2][3] Notably, derivatives of this scaffold have been investigated as potential inhibitors of kinases and protein-protein interactions, which are critical targets in oncology and other therapeutic areas.[1][4][5] The amenability of the imidazole-4,5-dicarboxylic acid core to derivatization facilitates the creation of large, diverse chemical libraries essential for high-throughput screening and the identification of novel therapeutic leads.[6][7]
This application note provides a detailed protocol for the parallel synthesis of a dissymmetrically disubstituted imidazole-4,5-dicarboxamide library. The methodology is based on established solution-phase synthesis strategies, allowing for the efficient generation of a multitude of analogs for biological evaluation.
Signaling Pathway: Kinase Inhibition by Imidazole-4,5-Dicarboxamides
Imidazole-4,5-dicarboxamides are often designed as competitive inhibitors of ATP-binding sites in kinases.[1][2] By mimicking the purine structure of ATP, these compounds can occupy the active site of a kinase, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways implicated in cell proliferation, differentiation, and survival.
Caption: Kinase inhibition by competitive binding of I45DCs.
Experimental Workflow
The parallel synthesis workflow is designed for efficiency and scalability, enabling the production of a library of unique compounds. The process begins with the preparation of a key intermediate, which is then diversified through reactions with a variety of building blocks in a parallel format.
Caption: Workflow for parallel synthesis of an I45DC library.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides.[1][8]
Materials and General Methods
-
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reactions can be performed in 8 mL screw-cap vials or a parallel synthesis reactor.
-
Purification is typically achieved by column chromatography on silica gel.[1][2]
-
Compound characterization is performed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[1][8]
Synthesis of Pyrazine Intermediates
The synthesis begins with the preparation of pyrazine diacid chloride from imidazole-4,5-dicarboxylic acid, a previously reported method.[4] This intermediate is then reacted with various amino acid esters.
Protocol for Amino Acid Ester Pyrazine Synthesis:
-
To a solution of the pyrazine diacid chloride in an appropriate solvent (e.g., CH₂Cl₂), add a solution of the desired amino acid ester.
-
Stir the reaction mixture at room temperature for a specified time (typically ranging from 5 to 120 hours).[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
Parallel Synthesis of the Imidazole-4,5-Dicarboxamide Library
General Protocol:
-
In separate reaction vials, dissolve the amino acid ester-substituted pyrazine intermediate in a suitable solvent.
-
To each vial, add a unique alkanamine from a pre-selected library of building blocks.
-
Allow the reactions to proceed at room temperature, with stirring, for 4.5 to 29 hours.[7]
-
Monitor the completion of each reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixtures through celite and remove the solvent under vacuum.[7]
-
Purify each library member individually by column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of imidazole-4,5-dicarboxamide libraries, including yields and analytical characterization.
Table 1: Yields of Monomeric Building Blocks [7]
| Chemset | Number of Compounds | Yield Range (%) | Average Yield (%) |
| 16 | 19 | 30-80 | 58 |
| 17 | 17 | 84-99 | 94 |
| 21 | 19 | 65-100 | 89 |
Table 2: Summary of Synthesized Libraries
| Library Type | Scaffold | Number of Building Blocks | Total Compounds Synthesized | Purification Method | Analytical Characterization | Reference |
| Dissymmetrically Disubstituted | Imidazole-4,5-dicarboxamide | Amino acid esters, Alkanamines | 126 | Column Chromatography | LC-MS, ¹H-NMR | [1][2][8] |
| Oligomeric | Imidazole-4,5-dicarboxamide | Amino acid esters, Chiral diamines | 317 | Not specified in abstract | LC-MS, ¹H-NMR | [4][6][7] |
Conclusion
The parallel synthesis approach described provides an efficient and robust method for generating diverse libraries of imidazole-4,5-dicarboxamides. These libraries are valuable resources for screening campaigns aimed at discovering novel modulators of biologically important targets such as kinases and protein-protein interactions. The detailed protocols and representative data presented herein serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1H-Imidazole-4,5-dicarboxamide Derivatives in Coordination Chemistry
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The following document provides a detailed overview of the use of 1H-imidazole-4,5-dicarboxylic acid and its derivatives, which are closely related to the requested 1H-imidazole-4,5-dicarboxamide, in the field of coordination chemistry. These compounds are highly versatile multitopic ligands, pivotal in the construction of sophisticated supramolecular structures, including metal-organic frameworks (MOFs) and coordination polymers. Their unique structural features allow for a wide array of applications in catalysis, materials science, and biomedicine.
Application Notes
1. Catalysis
Coordination complexes derived from 1H-imidazole-4,5-dicarboxylic acid have demonstrated significant catalytic activity in various organic transformations. The imidazole core and flanking carboxylate groups provide a robust framework for stabilizing catalytically active metal centers.
-
Cross-Coupling Reactions: Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from 1H-imidazole-4,5-dicarboxylic acid have been employed as efficient catalysts in Suzuki-Miyaura cross-coupling reactions. These catalysts can be rendered amphiphilic, allowing for reactions to be carried out in environmentally benign aqueous media.[1][2]
-
Reduction Reactions: The same palladium complexes, as well as copper and iron complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate, have shown high efficiency in the catalytic reduction of nitroaromatics, such as p-nitrophenol, to their corresponding anilines, a crucial step in the synthesis of many industrially important chemicals.[3] The catalytic activity of some amphiphilic palladium NHC complexes has been found to be superior to known catalytic systems for the reduction of p-nitrophenol.[3]
2. Materials Science
The ability of 1H-imidazole-4,5-dicarboxylic acid and its derivatives to form extended networks with metal ions has led to the development of novel materials with interesting properties.
-
Gas Adsorption and Storage: Metal-organic frameworks (MOFs) constructed from these ligands exhibit porous structures with high surface areas, making them suitable for gas adsorption and storage. For instance, a copper-based MOF has shown excellent CO2 adsorption capacity.[4]
-
Luminescence and Sensing: Lanthanide-based coordination polymers built with these imidazole derivatives often display characteristic photoluminescence.[5] This property is being explored for applications in chemical sensing, where changes in luminescence intensity can signal the presence of specific analytes like nitroaromatic compounds or metal ions.[6] Additionally, silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid have been developed as colorimetric sensors for the detection of Zn²⁺ ions and homocysteine.[5][7]
3. Biomedical Applications
The interaction of these coordination complexes with biological molecules has opened avenues for their use in diagnostics and therapeutics.
-
Biomolecule Interactions: Complexes of copper, cobalt, iron, and nickel with 2-propyl-1H-imidazole-4,5-dicarboxylate have been shown to bind to Bovine Serum Albumin (BSA) and DNA with significant affinity.[3] This interaction is a critical first step in evaluating the potential of these compounds as therapeutic agents.
-
Antioxidant Activity: Certain metal complexes of these ligands have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties.[3]
-
Drug Delivery: The porous nature of MOFs derived from these ligands makes them promising candidates for drug delivery systems, where therapeutic agents can be loaded into the pores and released in a controlled manner.
Quantitative Data Summary
The following tables summarize key quantitative data for coordination complexes derived from 1H-imidazole-4,5-dicarboxylic acid and its analogues.
Table 1: Synthesis Yields of Ligands and Complexes
| Compound | Synthesis Method | Yield (%) | Reference |
| 4,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxycarbonyl]imidazole | Esterification | 63 | [1] |
| 1-methyl-4,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxycarbonyl]imidazolium iodide | Alkylation (Methyl Iodide) | 85 | [1] |
| PEPPSI-type Pd(II) NHC complex with methyl substituent | Complexation | 67 | [1] |
| [Zn(1H-indazole-6-carboxylate)(H₂O)]n | Hydrothermal | 64 | [8] |
| [Cd₂(1H-indazole-6-carboxylate)₄]n | Hydrothermal | 54 | [8] |
Table 2: Catalytic Activity
| Catalyst | Reaction | Substrate | Apparent Rate Constant (k_app) | Conversion (%) | Reference |
| Amphiphilic Pd(II) NHC complex with butyl substituents | Reduction | p-nitrophenol | 1.53 min⁻¹ | >90 | [3] |
| Cu/Ni/Fe/Co complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate acid | Reduction | p-nitrophenol | - | >90 | [3] |
Table 3: Thermal Stability and Gas Adsorption of MOFs
| MOF | Decomposition Temperature (°C) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar | Reference |
| TIBM-Cu (a Cu-based MOF with an imidazole-containing linker) | 300 - 500 | - | 3.60 | [4][6] |
| TIBM-Al (an Al-based MOF with an imidazole-containing linker) | 500 - 650 | - | 2.10 | [4][6] |
| TIBM-Cr (a Cr-based MOF with an imidazole-containing linker) | 400 - 600 | - | 1.60 | [4][6] |
| {[Fe(HPIDC)(H₂O)]·2H₂O}n (H₃PIDC = 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid) | - | 9.07 | - | [9] |
Table 4: Photoluminescent Properties
| Complex | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Quantum Yield (%) | Reference |
| {[Ln(μ₃-pmdc)(μ-ox)₀.₅(H₂O)₂]·H₂O}n (Ln = Eu) | - | - | 25.0 | [10] |
| Ruthenium polypyridyl complex with monosubstituted 1H-Imidazo[4,5-f][1][6]phenanthroline ligand | ~450 | ~600 | 8.2 | |
| Ruthenium polypyridyl complex with N,N'-disubstituted 1H-Imidazo[4,5-f][1][6]phenanthrolinium bromide ligand | - | - | 21.6 - 22.8 |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of a 1H-Imidazole-4,5-dicarboxylic Acid Derivative Ligand
This protocol describes a general method for the esterification of 1H-imidazole-4,5-dicarboxylic acid, a common first step in creating more complex ligands.
Materials:
-
1H-imidazole-4,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., triethylene glycol monomethyl ether)
-
Anhydrous solvent (e.g., DMF or THF)
-
Pyridine (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 1H-imidazole-4,5-dicarboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 4-6 hours until the solid has completely dissolved, indicating the formation of the diacid chloride.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Esterification: Dissolve the crude diacid chloride in an anhydrous solvent like THF.
-
In a separate flask, dissolve a slight excess (2.2 equivalents) of the desired alcohol in the same anhydrous solvent. A small amount of pyridine can be added as a catalyst.
-
Cool the alcohol solution to 0 °C in an ice bath.
-
Slowly add the diacid chloride solution to the alcohol solution dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Hydrothermal Synthesis of a Coordination Polymer
This protocol outlines a general procedure for synthesizing a coordination polymer from a 1H-imidazole-4,5-dicarboxylic acid derivative and a metal salt.
Materials:
-
1H-imidazole-4,5-dicarboxylic acid derivative ligand
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O)
-
Solvent system (e.g., DMF/H₂O, Ethanol/H₂O)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve the 1H-imidazole-4,5-dicarboxylic acid derivative ligand (e.g., 0.1 mmol) in the chosen solvent system (e.g., 10 mL of a 1:1 DMF/H₂O mixture).
-
Add the metal salt (e.g., 0.1 mmol) to the solution.
-
The mixture is stirred or sonicated to ensure homogeneity.
-
Hydrothermal Reaction: Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 100-180 °C).
-
Heat the autoclave for a period ranging from 24 to 72 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature over several hours.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with the solvent used in the reaction to remove any unreacted starting materials.
-
Dry the final product in air or in a desiccator.
Visualizations
Caption: General workflow for the synthesis and characterization of coordination polymers.
Caption: Coordination modes of the 1H-imidazole-4,5-dicarboxylate ligand.
Caption: Simplified catalytic cycle for the reduction of p-nitrophenol.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Propyl-1H-imidazole-4,5-dicarboxylate acid supported cu/ni/fe/co complexes: synthesis, biological and catalytic evaluation | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Imidazole-4,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1H-Imidazole-4,5-dicarboxamide, addressing common challenges to improve yield and purity. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound is typically a two-stage process. First, its precursor, 1H-Imidazole-4,5-dicarboxylic acid, is synthesized. Subsequently, this dicarboxylic acid is converted to the desired dicarboxamide.
There are two main routes for the synthesis of the 1H-Imidazole-4,5-dicarboxylic acid precursor:
-
Oxidation of Benzimidazole: This classic method involves the oxidative cleavage of the benzene ring of benzimidazole using strong oxidizing agents.
-
From Imidazole and Formaldehyde: A more modern and economical approach that starts with the readily available imidazole.
Once the dicarboxylic acid is obtained, it is converted to the dicarboxamide. This is typically achieved through an amidation reaction.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues you may encounter during the synthesis of this compound.
Stage 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid
Issue 1: Low or No Yield of 1H-Imidazole-4,5-dicarboxylic Acid
Q: My reaction to synthesize 1H-Imidazole-4,5-dicarboxylic acid is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this synthesis can stem from several factors, depending on the chosen synthetic route.
For the Oxidation of Benzimidazole Route:
-
Incomplete Oxidation: The oxidation of benzimidazole requires forcing conditions. Ensure your oxidizing agent (e.g., potassium permanganate, potassium dichromate) is fresh and used in the correct stoichiometric amount.
-
Temperature Control: The reaction is highly temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the product. The decomposition temperature for 1H-Imidazole-4,5-dicarboxylic acid is approximately 280-285°C.[1]
-
Purity of Starting Material: Impurities in the starting benzimidazole can interfere with the oxidation process. Using highly pure benzimidazole is recommended.[1]
For the Imidazole and Formaldehyde Route:
-
Incorrect Molar Ratios: The reaction of imidazole with formaldehyde requires a 2 to 5-fold molar excess of formaldehyde.[2]
-
Insufficient Base: This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide.
-
Incomplete Oxidation in the Second Step: The intermediate hydroxymethylated imidazoles require complete oxidation with nitric acid at a high temperature (130-135°C) to ensure a good yield.[1]
Issue 2: Presence of Impurities in the 1H-Imidazole-4,5-dicarboxylic Acid Product
Q: My final 1H-Imidazole-4,5-dicarboxylic acid product is impure. How can I identify and minimize these impurities?
A: Impurities often arise from incomplete reactions or side reactions.
-
Unreacted Starting Material: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before work-up.
-
Side Products: In the imidazole and formaldehyde route, incomplete oxidation of the hydroxymethylated intermediates can lead to their presence as impurities. Ensure adequate reaction time and temperature during the nitric acid oxidation step.
-
Purification: 1H-Imidazole-4,5-dicarboxylic acid is poorly soluble in water, ethanol, and ether but dissolves in alkaline solutions.[1] An effective purification method is to dissolve the crude product in an alkaline solution, filter off any insoluble impurities, and then re-precipitate the pure acid by adjusting the pH.[1]
Stage 2: Synthesis of this compound
Issue 3: Low Yield in the Amidation of 1H-Imidazole-4,5-dicarboxylic Acid
Q: I am struggling to convert 1H-Imidazole-4,5-dicarboxylic acid to the dicarboxamide. What can I do to improve the yield?
A: The direct amidation of a dicarboxylic acid can be challenging. Here are some strategies to improve the yield:
-
Activation of Carboxylic Acids: Carboxylic acids need to be "activated" to react readily with ammonia. This can be achieved by converting them into more reactive intermediates.
-
Acyl Chloride Formation: A common method is to convert the dicarboxylic acid to its diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] The resulting diacyl chloride is much more reactive towards ammonia.
-
Use of Coupling Agents: Peptide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the amide bond formation.[4]
-
-
Reaction from a Diester: An alternative route is to first convert the dicarboxylic acid to a diester, for example, the diethyl ester. This ester can then be reacted with ammonia to form the dicarboxamide.
Issue 4: Difficulty in Purification of this compound
Q: How can I effectively purify the final this compound product?
A: Purification of the final dicarboxamide can be achieved through several methods:
-
Recrystallization: If a suitable solvent is found where the dicarboxamide has low solubility at room temperature but is soluble at higher temperatures, recrystallization can be an effective purification technique.
-
Column Chromatography: For more challenging purifications, column chromatography on silica gel can be employed to separate the desired product from impurities.[5]
Experimental Protocols
Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid via the Imidazole and Formaldehyde Route
This two-step protocol is a more economical method for synthesizing the dicarboxylic acid precursor.
Step 1: Hydroxymethylation of Imidazole
-
Dissolve 68 g of imidazole in 245 g of a 37% aqueous formaldehyde solution.
-
Add 28 g of potassium hydroxide to the solution.
-
Reflux the mixture for 3 hours.[1]
Step 2: Oxidation to 1H-Imidazole-4,5-dicarboxylic Acid
-
In a separate flask, heat 1.3 L of 65% nitric acid to boiling.
-
Carefully add the reaction mixture from Step 1 dropwise to the boiling nitric acid over 1 hour.
-
Continue to reflux the mixture for 6-10 hours to ensure complete oxidation.[1]
-
Cool the reaction mixture. The pure 1H-Imidazole-4,5-dicarboxylic acid will crystallize out.
-
Filter the crystals, wash with water, and dry. A second fraction can be obtained by adjusting the filtrate's pH to 4.
Synthesis of this compound via the Diacyl Chloride Intermediate
This protocol describes the conversion of the dicarboxylic acid to the dicarboxamide.
Step 1: Formation of the Diacyl Chloride
-
Suspend 1H-Imidazole-4,5-dicarboxylic acid in a dry, inert solvent (e.g., tetrahydrofuran) under a nitrogen atmosphere.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Cool the suspension in an ice bath.
-
Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise.
-
After the addition is complete, gently reflux the mixture until the reaction is complete (monitor by the cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude diacyl chloride.
Step 2: Amidation to this compound
-
Dissolve the crude diacyl chloride in a dry, aprotic solvent (e.g., dioxane or THF).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise.
-
Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration (if it precipitates) or by removing the solvent and purifying the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid (Imidazole Route)
| Parameter | Value | Reference |
| Imidazole | 68 g | [1] |
| 37% Aqueous Formaldehyde | 245 g | [1] |
| Potassium Hydroxide | 28 g | [1] |
| Hydroxymethylation Time | 3 hours (at reflux) | [1] |
| 65% Nitric Acid | 1.3 L | [1] |
| Oxidation Temperature | 130-135°C | [1] |
| Oxidation Time | 6-10 hours | [1] |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Asymmetric Imidazole-4,5-dicarboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of asymmetric imidazole-4,5-dicarboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying asymmetric imidazole-4,5-dicarboxamides?
A1: The primary challenges stem from the inherent nature of their synthesis, which often results in a mixture of the desired asymmetric product along with two symmetric dicarboxamide byproducts. Additionally, side reactions can lead to impurities such as the hydrolyzed intermediate, imidazole-4-carboxamide-5-carboxylic acid. The physicochemical properties of these closely related compounds, such as polarity and solubility, are often very similar, making their separation difficult.
Q2: What is the most common method for purifying these compounds?
A2: The most widely reported and effective method for the purification of asymmetric imidazole-4,5-dicarboxamides is flash column chromatography on silica gel.[1][2] This technique allows for the separation of the desired product from starting materials, byproducts, and other impurities based on differential adsorption to the stationary phase.
Q3: Can I use crystallization for purification?
A3: Crystallization can be a viable purification method, particularly for removing less soluble impurities or for obtaining a highly pure final product after initial chromatographic purification. However, finding a suitable solvent system that allows for selective crystallization of the asymmetric product from its symmetric counterparts can be challenging and may require extensive screening. Common solvent systems for recrystallization of imidazole derivatives include ethanol/water or chloroform/hexane.[3]
Q4: Are there specific HPLC methods for purity analysis and purification?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool for both analyzing the purity of and purifying asymmetric imidazole-4,5-dicarboxamides. Reverse-phase HPLC is typically employed for analytical purposes to determine the purity of fractions collected from column chromatography. Preparative HPLC can be used for the final purification of small to medium quantities of the desired compound to achieve very high purity.
Troubleshooting Guides
Issue 1: Co-elution of Symmetric and Asymmetric Products in Column Chromatography
Symptoms:
-
TLC analysis of column fractions shows overlapping spots for the desired asymmetric product and the two symmetric byproducts.
-
NMR analysis of the purified product reveals a mixture of compounds.
Possible Causes:
-
The polarity of the eluent system is not optimal for separating compounds with very similar Rf values.
-
The column is overloaded with the crude product mixture.
Solutions:
-
Optimize the Eluent System:
-
Use a shallow gradient elution. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexane). This will increase the separation between compounds with close Rf values.
-
Experiment with different solvent systems. If ethyl acetate/hexane is not effective, consider trying dichloromethane/methanol or chloroform/methanol systems.[4][5]
-
-
Reduce Column Loading: Decrease the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel for difficult separations.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica gel for preparative chromatography.
Issue 2: Presence of Carboxylic Acid Impurity
Symptoms:
-
A polar, baseline spot is observed on the TLC plate that streaks.
-
NMR spectrum shows a broad peak corresponding to a carboxylic acid proton.
-
LC-MS analysis shows a peak with a mass corresponding to the hydrolyzed intermediate (imidazole-4-carboxamide-5-carboxylic acid).
Possible Causes:
-
Incomplete reaction during the second amidation step.
-
Hydrolysis of the activated carboxylic acid or ester intermediate during the reaction or workup.
Solutions:
-
Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to extract the acidic impurity. The desired dicarboxamide products will remain in the organic layer.
-
Column Chromatography with Additives: Add a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent system during column chromatography. This can help to deprotonate the carboxylic acid, making it more polar and causing it to adhere more strongly to the silica gel, thus improving separation from the desired neutral products.
Issue 3: Low Recovery of the Desired Product after Purification
Symptoms:
-
The final yield of the purified asymmetric dicarboxamide is significantly lower than expected.
Possible Causes:
-
The desired product is partially soluble in the aqueous phase during workup.
-
Irreversible adsorption of the product onto the silica gel column.
-
The product is spread across too many fractions during column chromatography, leading to losses during solvent removal.
Solutions:
-
Optimize Workup: If the product has some water solubility, minimize the volume of aqueous washes and/or back-extract the aqueous layers with a fresh portion of the organic solvent.
-
Deactivate Silica Gel: For particularly sensitive compounds, the silica gel can be pre-treated with a solution of the eluent containing a small amount of triethylamine and then dried before packing the column.
-
Careful Fraction Collection: Monitor the column elution closely with TLC and collect fractions judiciously to minimize the number of fractions containing the pure product.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or 10% ethyl acetate in hexane) and pour it into the column. Allow the silica gel to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase. For a typical separation of asymmetric imidazole-4,5-dicarboxamides, a gradient of ethyl acetate in hexane is effective. An example of a gradient could be:
-
10-20% Ethyl Acetate in Hexane (2 column volumes)
-
20-50% Ethyl Acetate in Hexane (5-10 column volumes)
-
50-70% Ethyl Acetate in Hexane (2-3 column volumes)
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Analytical HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 10-20 minutes. For example, 10% to 90% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 254 nm.
Data Presentation
Table 1: Example Chromatographic Data for a Hypothetical Asymmetric Imidazole-4,5-dicarboxamide Purification
| Compound | TLC Rf (40% EtOAc/Hexane) | HPLC Retention Time (min) |
| Symmetric byproduct 1 (less polar) | 0.55 | 10.2 |
| Asymmetric product | 0.45 | 11.5 |
| Symmetric byproduct 2 (more polar) | 0.35 | 12.8 |
| Hydrolyzed impurity | 0.05 (streaking) | 3.1 |
Table 2: Example Purification Yields
| Purification Step | Initial Purity (by LC-MS area %) | Final Purity (by LC-MS area %) | Yield (%) |
| Column Chromatography | 45% | >95% | 30-50% |
| Recrystallization | 95% | >99% | 70-85% |
Visualizations
Caption: Troubleshooting workflow for purification challenges.
Caption: General purification workflow for asymmetric imidazole-4,5-dicarboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Addressing Solubility Issues of 1H-Imidazole-4,5-dicarboxamide in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aqueous solubility challenges of 1H-Imidazole-4,5-dicarboxamide.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the dissolution of this compound in your experiments.
Issue 1: The compound is not dissolving in water or aqueous buffers.
Possible Causes:
-
Incorrect pH: The imidazole ring and amide groups can have ionizable protons. The solubility of such compounds is often highly dependent on the pH of the solution.
-
Insufficient mixing or time: The dissolution kinetics may be slow, requiring more energy or time.
Solutions:
-
Adjust the pH: The solubility of imidazole-containing compounds can often be significantly increased by moving the pH away from their isoelectric point.[2] For this compound, which has basic nitrogen atoms in the imidazole ring, decreasing the pH to protonate the ring may enhance solubility. Conversely, at very high pH, the amide protons could potentially be abstracted, also increasing solubility.
-
Use a co-solvent: Adding a water-miscible organic solvent can disrupt the crystal lattice of the compound and improve its interaction with the solvent mixture.[3]
-
Increase temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.
-
Apply mechanical energy: Sonication or vigorous vortexing can help to break up solid particles and accelerate dissolution.
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Causes:
-
Supersaturation: The initial conditions (e.g., use of a co-solvent for initial dissolution followed by dilution in an aqueous buffer) may have created a supersaturated solution that is not stable over time.
-
Change in pH or temperature: A shift in the pH or a decrease in temperature can cause the solubility to drop below the compound's concentration, leading to precipitation.
-
Common ion effect: If the buffer contains ions that can form a less soluble salt with the compound, precipitation may occur.
Solutions:
-
Optimize the final solvent composition: Ensure that the final concentration of the co-solvent in your aqueous solution is sufficient to maintain solubility.
-
Maintain stable pH and temperature: Use robust buffering systems and conduct your experiments at a constant temperature.
-
Prepare fresh solutions: Prepare solutions of this compound fresh for each experiment to minimize the risk of precipitation over time.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
While there is no specific published data for the aqueous solubility of this compound, its parent compound, 1H-imidazole-4,5-dicarboxylic acid, has a reported solubility of 0.5 g/L in water at 20°C.[1] It is soluble in alkaline solutions.[1] The dicarboxamide derivative is expected to have low aqueous solubility due to its stable crystalline structure.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be pH-dependent. The imidazole ring contains a basic nitrogen atom that can be protonated at acidic pH, leading to the formation of a more soluble cationic species. The parent dicarboxylic acid is known to be more soluble in alkaline solutions due to the deprotonation of the carboxylic acid groups.[2][4] For the dicarboxamide, it is hypothesized that lowering the pH will increase solubility.
Q3: What co-solvents are recommended for dissolving this compound?
Common water-miscible organic solvents can be used to improve the solubility of poorly soluble compounds.[3] For this compound, the following co-solvents can be considered:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG)
It is crucial to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration, monitoring for any precipitation.
Q4: Can I use surfactants to improve the solubility of this compound?
Yes, surfactants can be used to increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[5] Common non-ionic surfactants like Tween 80 or Solutol HS-15 could be effective.[5]
Quantitative Data
The following table summarizes the available physicochemical properties of the parent compound, 1H-imidazole-4,5-dicarboxylic acid, which can serve as a reference for understanding the behavior of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₄ | [6] |
| Molecular Weight | 156.10 g/mol | [6] |
| Aqueous Solubility (20°C) | 0.5 g/L | [1] |
| pKa1 | 2.95 | [4] |
| pKa2 | 5.75 | [4] |
| Melting Point | 290 - 292 °C (decomposes) | [4] |
| Appearance | White to off-white solid | [6] |
| Solubility Profile | Soluble in alkaline solutions, insoluble in ethanol and ether | [1] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a method to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a different pH buffer.
-
Vortex the vials vigorously for 1-2 minutes.
-
Place the vials in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the respective buffer.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a systematic approach to screen for an effective co-solvent to dissolve this compound.
Materials:
-
This compound
-
A selection of water-miscible organic co-solvents (e.g., DMSO, ethanol, PG, PEG 400)
-
Aqueous buffer at a suitable pH (determined from Protocol 1 or based on experimental needs)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare stock solutions of this compound at a high concentration (e.g., 10-50 mg/mL) in each of the selected co-solvents.
-
In a series of clear vials, add a small volume of each stock solution.
-
Slowly add the aqueous buffer dropwise to each vial while vortexing.
-
Observe for any signs of precipitation.
-
Determine the maximum concentration of the co-solvent that can be tolerated in the final aqueous solution without causing precipitation.
-
Quantify the solubility at different co-solvent concentrations using a suitable analytical method as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical pH-dependent forms of this compound.
Caption: Conceptual mechanism of co-solvency.
References
- 1. chembk.com [chembk.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. longdom.org [longdom.org]
- 4. 1H-Imidazole-4,5-dicarboxylic Acid Supplier China | Properties, Uses, Safety, MSDS & Price [quinoline-thiophene.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability testing of 1H-Imidazole-4,5-dicarboxamide under physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 1H-Imidazole-4,5-dicarboxamide under physiological conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent replicate data in plasma stability assay | 1. Inefficient protein precipitation. 2. Analyte instability in the processed sample. 3. Pipetting errors. | 1. Ensure the protein precipitation solvent is cold and added rapidly with vigorous vortexing. Consider alternative precipitation solvents (e.g., methanol, perchloric acid). 2. Keep processed samples at a low temperature (4°C) and analyze them as quickly as possible. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions like plasma. |
| Peak tailing or fronting in HPLC analysis | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatched sample solvent and mobile phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competitor amine (e.g., triethylamine) to the mobile phase to block active sites on the column. 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the initial mobile phase composition whenever possible. |
| Shift in retention time during an analytical run | 1. Inadequate column equilibration. 2. Change in mobile phase composition. 3. Fluctuation in column temperature. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection. 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Use a column oven to maintain a constant temperature. |
| No degradation observed for a suspected unstable compound | 1. Inactive plasma enzymes. 2. Low assay sensitivity. | 1. Use freshly thawed plasma and include a positive control with a known instability in plasma to verify enzyme activity. 2. Develop a more sensitive analytical method, such as LC-MS/MS, to detect low levels of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under physiological conditions?
A1: The primary anticipated degradation pathway is the hydrolysis of the two amide groups to form the corresponding carboxylic acids. The imidazole ring itself is generally stable to hydrolysis but can be susceptible to oxidation and photodegradation.
Q2: How stable is this compound in human plasma?
Q3: What analytical techniques are most suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended. These methods can separate the parent compound from its potential degradation products and allow for accurate quantification.
Q4: How should stock solutions of this compound be prepared and stored?
A4: Due to potential solubility limitations in aqueous solutions, it is advisable to prepare stock solutions in an organic solvent such as DMSO or methanol. Store stock solutions at -20°C or -80°C to minimize degradation. It is recommended to prepare fresh working solutions for each experiment.
Q5: What are the expected degradation products of this compound?
A5: The expected primary degradation products are the mono-hydrolyzed product (1H-imidazole-4-carboxamide-5-carboxylic acid) and the di-hydrolyzed product (1H-imidazole-4,5-dicarboxylic acid).
Data Presentation
Table 1: Stability of this compound in Human Plasma at 37°C (Example Data)
| Time (minutes) | % Remaining (Mean ± SD, n=3) | Half-life (t½) (minutes) |
| 0 | 100 ± 0.0 | \multirow{5}{*}{>120} |
| 30 | 98.5 ± 1.2 | |
| 60 | 97.1 ± 1.5 | |
| 90 | 95.8 ± 2.1 | |
| 120 | 94.2 ± 1.8 |
Table 2: Stability in Simulated Gastric and Intestinal Fluids at 37°C (Example Data)
| Fluid | Time (hours) | % Remaining (Mean ± SD, n=3) |
| Simulated Gastric Fluid (SGF, pH 1.2) | 0 | 100 ± 0.0 |
| 1 | 99.1 ± 0.8 | |
| 2 | 98.5 ± 1.1 | |
| Simulated Intestinal Fluid (SIF, pH 6.8) | 0 | 100 ± 0.0 |
| 1 | 99.3 ± 0.5 | |
| 2 | 98.9 ± 0.7 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of this compound in human plasma.
Materials:
-
This compound
-
Human plasma (pooled, heparinized)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), ice-cold
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed human plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 1%.
-
Immediately withdraw a 100 µL aliquot (t=0) and add it to a microcentrifuge tube containing 300 µL of ice-cold ACN to precipitate proteins.
-
Incubate the remaining plasma sample at 37°C.
-
Withdraw 100 µL aliquots at subsequent time points (e.g., 30, 60, 90, and 120 minutes) and add to tubes with ice-cold ACN.
-
Vortex all samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the t=0 sample.
Protocol 2: Stability in Simulated Gastric and Intestinal Fluids
Objective: To assess the chemical stability of this compound in simulated gastrointestinal fluids.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF) (USP, without pepsin)
-
Simulated Intestinal Fluid (SIF) (USP, without pancreatin)
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
Withdraw aliquots at specified time points (e.g., 0, 1, and 2 hours).
-
Immediately quench the reaction by mixing the aliquot with a suitable solvent (e.g., ACN) to stop any further degradation.
-
Analyze the samples by a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Potential hydrolytic degradation pathway.
Caption: Plasma stability experimental workflow.
References
Technical Support Center: Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation of 2-alkyl-1H-imidazole-4,5-dicarboxylic acids, with a focus on avoiding impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2-alkyl-1H-imidazole-4,5-dicarboxylic acids?
A1: There are three main synthetic approaches for the preparation of 2-alkyl-1H-imidazole-4,5-dicarboxylic acids:
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Oxidation of 2-Alkylbenzimidazoles: This common method involves the oxidative cleavage of the benzene ring of a 2-alkylbenzimidazole precursor using strong oxidizing agents like hydrogen peroxide in sulfuric acid or potassium permanganate.[1][2]
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Hydrolysis of 2-Alkyl-1H-imidazole-4,5-dicarbonitrile: This route requires the synthesis of a dinitrile intermediate, which is then hydrolyzed under acidic or basic conditions to yield the desired dicarboxylic acid.[3]
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One-Pot Synthesis from Tartaric Acid: This efficient method involves the reaction of tartaric acid with an appropriate aldehyde (e.g., n-butyraldehyde) and aqueous ammonia.[1][3] It is often favored for its use of readily available and less toxic starting materials.[3]
Q2: Which synthesis route is recommended for the highest purity product?
A2: The synthesis starting from tartaric acid is reported to be an improved, high-yield method that can produce a very pure product directly after the initial reaction and a simple work-up.[3] While the oxidation of 2-alkylbenzimidazoles can also yield a high-purity product, it is highly dependent on careful control of reaction conditions to prevent incomplete oxidation or side reactions.[3] The hydrolysis of the dinitrile intermediate carries the risk of incomplete hydrolysis, which can lead to impurities such as amides or mono-acid derivatives.[3]
Q3: What are the most common impurities to expect in my final product?
A3: The nature of the impurities is directly related to the synthetic route chosen:
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From Oxidation of 2-Alkylbenzimidazoles: The most common impurity is the unreacted 2-alkylbenzimidazole starting material due to incomplete oxidation.[3] Over-oxidation can also lead to degradation products.[3]
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From Hydrolysis of 2-Alkyl-1H-imidazole-4,5-dicarbonitrile: Incomplete hydrolysis is a major concern, leading to the presence of the starting dinitrile, as well as intermediates like 2-alkyl-4-cyano-1H-imidazole-5-carboxylic acid and 2-alkyl-1H-imidazole-4,5-dicarboxamide.[3]
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From Tartaric Acid Synthesis: Side products can form during the initial condensation reaction if the temperature and stoichiometry of the reactants are not carefully controlled.[3] However, this method generally presents a cleaner impurity profile.[3]
Q4: How can I purify the crude 2-alkyl-1H-imidazole-4,5-dicarboxylic acid?
A4: The most common and effective purification techniques are recrystallization and washing with appropriate solvents.[4]
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Recrystallization: A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble.[1] Water or a mixture of alcohol (e.g., ethanol, isopropanol) and water are good starting points.[1] For compounds with low solubility in common solvents, a binary solvent system (a "good" solvent for dissolution at elevated temperature followed by a "poor" anti-solvent to induce crystallization) can be effective.[4]
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Acid-Base Purification: You can dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate), filter off any insoluble, non-acidic impurities, and then re-acidify the filtrate to the isoelectric point (around pH 4) to selectively precipitate the pure dicarboxylic acid.[1]
-
Washing: Washing the crude product with solvents in which the desired compound is poorly soluble but the impurities are soluble can significantly improve purity. A sequential wash with cold deionized water, followed by cold methanol, and then diethyl ether has been suggested for related compounds.[4]
Troubleshooting Guides
Issue 1: Low Yield and/or Presence of Unreacted Starting Material
| Potential Root Cause | Suggested Solution |
| Incomplete Oxidation (Oxidation Route) : Insufficient oxidizing agent, low reaction temperature, or inadequate reaction time.[3] | Optimize Reagent Ratio : Ensure the correct stoichiometric ratio of the oxidizing agent. For the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide, a molar ratio of 11:1 (H₂O₂:substrate) in 1M sulfuric acid is recommended for optimal results.[5][6] Control Reaction Temperature : Maintain the optimal reaction temperature to ensure complete oxidation without causing product degradation.[3] For instance, when using hydrogen peroxide, the mixture is often heated to 100-105°C before the dropwise addition of the peroxide.[5] Monitor Reaction Progress : Use TLC or HPLC to monitor the reaction and ensure it has gone to completion before work-up.[3] |
| Incomplete Hydrolysis (Dinitrile Route) : Insufficient reaction time, temperature, or concentration of acid/base.[1] | Adjust Reaction Conditions : Increase the reaction time, temperature, or the concentration of the acid or base used for hydrolysis to drive the reaction to completion.[1] |
| Poor Precipitation of Product : The dicarboxylic acid product may have some solubility in the aqueous work-up solution.[1] | Optimize Precipitation pH : Ensure the pH of the solution is adjusted to the isoelectric point of the product (approximately pH 4) to minimize its solubility and maximize precipitation.[1] Consider Extraction : If the product remains in the filtrate, consider extraction with a suitable organic solvent.[1] |
Issue 2: Presence of Unexpected Impurities in the Final Product
| Potential Root Cause | Suggested Solution |
| Side Reactions (Tartaric Acid Route) : Aldol-type side reactions can occur if the aldehyde is added too quickly or at too high a temperature.[1] | Control Reagent Addition and Temperature : Add the aldehyde slowly and maintain a low reaction temperature to minimize the formation of side products.[1] |
| Formation of Mono-Amide or Dinitrile Impurities (Hydrolysis Route) : Incomplete hydrolysis of the dinitrile intermediate.[1] | Force Reaction to Completion : Increase the reaction time, temperature, or concentration of the acid/base to ensure complete hydrolysis of both nitrile groups.[1] |
| Colored Impurities : The presence of color may indicate polymeric impurities. | Charcoal Treatment : Use activated charcoal during the recrystallization process to remove colored impurities.[1] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for the Oxidation of 2-Alkylbenzimidazoles
| Parameter | Recommended Value | Source |
| Concentration of 2-alkylbenzimidazole in H₂SO₄ | 1 M | [6][7] |
| Molar ratio of H₂O₂ to 2-alkylbenzimidazole | 11:1 | [6][7] |
| Reaction Temperature | 100-120 °C | [5][8] |
| Reaction Time | 12 hours (for 2-propylbenzimidazole) | [8] |
Table 2: Reported Yields for the Synthesis of 2-Alkyl-imidazole-4,5-dicarboxylic Acids via Oxidation
| 2-Alkyl Substituent | Starting Material | Yield (%) | Source |
| Propyl | 2-Propylbenzimidazole | ~45 | [8] |
| Propyl | 2-Propyl-toluimidazole mixture | 65-67 | [8] |
Experimental Protocols
Protocol 1: Oxidation of 2-Alkylbenzimidazole[2][8]
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the 2-alkylbenzimidazole in concentrated sulfuric acid to a final concentration of 1 M.
-
Cooling : Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Oxidant : Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
Reaction : After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120 °C for 2-propylbenzimidazole) and maintain it for the required duration (e.g., 12 hours).[8]
-
Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Filtration : Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it to obtain the crude 2-alkyl-substituted imidazole-4,5-dicarboxylic acid.
-
Purification : If necessary, the crude product can be further purified by recrystallization.
Protocol 2: Improved Synthesis from Tartaric Acid[1][3]
-
Preparation of Dinitrotartaric Acid : Carefully add D-Tartaric acid in small portions to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath. Stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature. Pour the reaction mixture onto crushed ice to precipitate the dinitrotartaric acid. Filter the solid and wash with cold water.
-
Imidazole Ring Formation : Suspend the prepared dinitrotartaric acid in water. Cool the suspension in an ice bath and add aqueous ammonia dropwise until the pH is neutral to slightly basic. Add the corresponding aldehyde (e.g., n-butyraldehyde) dropwise to the reaction mixture while maintaining the temperature below 20°C.
-
Reaction : Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation : The product is isolated from the reaction mixture. Purification can be achieved by recrystallization if necessary. A reported yield for a similar reaction to produce 2-n-propyl-1H-imidazole-4,5-dicarboxylic acid is 74%.[3]
Visualizations
Caption: Experimental workflow for the oxidation of 2-alkylbenzimidazoles.
Caption: Troubleshooting logic for impurity issues.
References
overcoming fast exchange rates of imidazole N-H protons for CEST imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chemical Exchange Saturation Transfer (CEST) imaging of imidazole N-H protons.
Troubleshooting Guide
This guide addresses common issues encountered during CEST experiments involving imidazole-based agents, which are often challenged by fast proton exchange rates.
Issue 1: Weak or No Observable CEST Contrast
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Question: Why am I not observing a clear CEST contrast for my imidazole-based agent?
-
Answer: Weak or absent CEST contrast from imidazole protons is a common issue, primarily due to their fast exchange rate with water protons. Several factors could be contributing to this problem. Follow these troubleshooting steps:
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Optimize pH: The proton exchange rate of imidazole is highly pH-dependent. Ensure your sample or in vivo environment is within the optimal pH range, typically between 6.0 and 7.0, to slow the exchange rate to a level detectable by CEST.
-
Adjust Saturation Power (B1): The saturation power needs to be carefully optimized. A B1 level that is too low may not be sufficient to saturate the fast-exchanging protons, while a B1 that is too high can lead to significant direct water saturation (spillover effect), masking the CEST contrast. Start with a low B1 (e.g., 1-2 µT) and gradually increase it.
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Optimize Saturation Time: For fast-exchanging systems, a shorter saturation time might be more effective. Experiment with a range of saturation times to find the optimal balance between achieving sufficient saturation and minimizing T1 and T2 relaxation effects.
-
Increase Agent Concentration: The magnitude of the CEST effect is directly proportional to the concentration of the CEST agent. If possible, increase the concentration of your imidazole-based compound in your phantom or consider that the in vivo concentration might be too low to generate a detectable signal.
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Lower Temperature: In phantom studies, lowering the temperature can significantly slow down the proton exchange rate, making the CEST effect more prominent. This can be a useful step to confirm that your agent is capable of generating a CEST signal under ideal conditions.
-
Issue 2: Differentiating CEST from Direct Water Saturation and MT Effects
-
Question: How can I be sure that the signal I am observing is from my imidazole agent and not from direct water saturation or macromolecular Magnetization Transfer (MT)?
-
Answer: Distinguishing the true CEST effect from confounding signals is critical for accurate interpretation.
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Z-Spectrum Asymmetry Analysis (MTRasym): The most reliable method is to analyze the asymmetry of the Z-spectrum. The CEST effect from your imidazole protons should appear at a specific chemical shift offset from the water peak. By calculating the Magnetization Transfer Ratio asymmetry (MTRasym) around the water resonance, you can isolate the CEST effect from the symmetric MT effect. The formula is: MTRasym(Δω) = M_sat(-Δω) - M_sat(+Δω).
-
Control Experiments: Perform control experiments with a solution containing everything except your CEST agent. This will help you to identify the background MT effect. Additionally, a control experiment with a non-exchangeable analog of your compound can help to isolate the exchange-dependent contrast.
-
Varying Saturation Power: The CEST effect and direct water saturation respond differently to changes in B1. The direct water saturation effect will broaden significantly with increasing B1, while the CEST peak will first increase and then may broaden or decrease.
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal pH range for CEST imaging of imidazole N-H protons?
-
Answer: The optimal pH for imaging imidazole N-H protons typically falls between 6.0 and 7.0. In this range, the proton exchange rate is slowed down sufficiently to be within the detection window for CEST MRI.
-
Question: What are the recommended saturation pulse parameters (power and duration) for fast-exchanging imidazole protons?
-
Answer: For fast-exchanging systems, it is generally recommended to use lower saturation powers (B1) in the range of 1 to 3 µT and shorter saturation times. However, the optimal parameters are highly dependent on the specific imidazole derivative and the experimental conditions. A systematic optimization is crucial for each new agent.
-
Question: How does temperature affect the CEST signal from imidazole protons?
-
Answer: Temperature has a significant impact on the proton exchange rate. Increasing the temperature will increase the exchange rate, potentially pushing it out of the optimal range for CEST detection and reducing the observed contrast. Conversely, lowering the temperature slows down the exchange, which can enhance the CEST effect.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for CEST imaging with imidazole-based agents.
| Parameter | Condition | Typical Value/Range | Expected Outcome |
| pH | Optimal for CEST | 6.0 - 7.0 | Slower exchange rate, enhanced CEST contrast |
| Physiological | ~7.4 | Faster exchange rate, potentially reduced CEST contrast | |
| Temperature | Phantom Studies | 20 - 25 °C | Slower exchange, easier detection |
| In Vivo | ~37 °C | Faster exchange, more challenging detection | |
| Saturation Power (B1) | Optimization Range | 0.5 - 5 µT | Balance between saturation efficiency and spillover |
| Saturation Time | Optimization Range | 50 - 500 ms | Shorter times may be better for very fast exchange |
| Concentration | Phantom Studies | 5 - 20 mM | Detectable CEST signal |
| In Vivo | µM - low mM | Lower signal, requires high sensitivity | |
| Exchange Rate (kex) | Detectable Range | 100 - 5000 s⁻¹ | Dependent on pH, temperature, and molecular structure |
Experimental Protocols
Protocol 1: Phantom Preparation for pH-Dependent CEST Imaging
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Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of the imidazole-based CEST agent in deionized water.
-
pH Buffer Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions with pH values ranging from 5.5 to 8.0 in 0.2-0.3 unit increments.
-
Phantom Preparation: For each pH value, add the CEST agent stock solution to the respective pH buffer to achieve the desired final concentration (e.g., 10 mM).
-
Verification: Verify the final pH of each phantom solution using a calibrated pH meter.
-
Agarose Gel (Optional): To mimic tissue viscosity and reduce motion, phantoms can be prepared in a low-concentration agarose gel (e.g., 1-2%).
Protocol 2: CEST MRI Acquisition and Analysis
-
Pulse Sequence: Utilize a CEST-prepared pulse sequence, typically a spoiled gradient-echo (SPGE) or a turbo spin-echo (TSE) sequence preceded by a saturation pulse train.
-
Z-Spectrum Acquisition: Acquire a series of images, each with a presaturation pulse applied at a different frequency offset from the water resonance. The frequency offsets should cover a range of at least ±5 ppm (parts per million) with a high resolution around the expected imidazole proton resonance.
-
Saturation Parameters: Systematically vary the saturation power (B1) and saturation time to determine the optimal settings for your specific agent.
-
Data Analysis:
-
Extract the mean signal intensity from a region of interest (ROI) in each phantom for each saturation frequency offset.
-
Normalize the signal intensity by dividing by the signal intensity acquired without saturation (S0) to generate the Z-spectrum (S/S0 vs. frequency offset).
-
Perform MTRasym analysis to isolate the CEST contrast from MT effects.
-
Visualizations
Caption: Workflow for optimizing and analyzing CEST imaging of imidazole-based agents.
Caption: Decision tree for troubleshooting weak CEST contrast in imidazole imaging.
Technical Support Center: Monitoring the Stability of Imidazole Dicarboxylic Acid Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with imidazole dicarboxylic acid solutions. It provides essential information on maintaining solution stability, troubleshooting common issues, and performing relevant analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for imidazole-4,5-dicarboxylic acid solid and its solutions?
A1: The solid form of imidazole-4,5-dicarboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a general recommended temperature range of 2-30°C.[1] For solutions, it is crucial to protect them from light, especially during long-term storage, by using amber vials or covering the container with aluminum foil.[1] Storage at refrigerated temperatures (2-8°C) is generally recommended to minimize degradation, unless solubility is an issue.
Q2: What are the best solvents for dissolving imidazole-4,5-dicarboxylic acid?
A2: Imidazole-4,5-dicarboxylic acid has low solubility in water (approximately 0.5 g/L at 20°C) and is also poorly soluble in ethanol and ether.[2][3] It is, however, soluble in alkaline solutions, such as aqueous ammonia.[2][3] For organic solvents, it is likely to be soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and methanol.[1] It is advisable to perform small-scale solubility tests to determine the best solvent for your specific experimental concentration and conditions.[1]
Q3: What is the optimal pH range for maintaining the stability of imidazole-4,5-dicarboxylic acid solutions?
A3: Based on studies of imidazole dicarboxylic acids, a pH range of 3 to 10 is where the compound is generally stable.[1][4] Outside this range, particularly at very low or high pH, the compound may become unstable and be more susceptible to degradation or aggregation.[1][4] The carboxylic acid groups can be deprotonated at different pH levels, which influences the molecule's overall stability.[1]
Q4: What are the primary degradation pathways for imidazole dicarboxylic acids in solution?
A4: Imidazole derivatives in solution are susceptible to several degradation pathways:
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Oxidation: The imidazole ring can be oxidized. This process can be accelerated by the presence of oxidizing agents or through auto-oxidation, which may be mediated by basic conditions.[1][5]
-
Photodegradation: These compounds can be sensitive to light. Exposure to UV or even ambient light can lead to degradation.[1][5]
-
Thermal Degradation: While significant decomposition occurs at high temperatures (around 280-285°C for the solid), prolonged exposure to moderately elevated temperatures in solution can accelerate other degradation pathways.[2][3]
Q5: How can I monitor the stability of my imidazole dicarboxylic acid solution over time?
A5: The most reliable method for monitoring stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique should be capable of separating the parent imidazole dicarboxylic acid from any potential degradation products. By analyzing samples at various time points, you can quantify the amount of the parent compound remaining and determine the rate of degradation.[1]
Troubleshooting Guide
Issue 1: I'm observing precipitation or cloudiness in my solution.
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Possible Cause 1: Poor Solubility.
-
Troubleshooting Step: Confirm that the concentration of your solution does not exceed the solubility limit in the chosen solvent. If using an aqueous buffer, ensure the pH is within the optimal solubility range. You might consider using a co-solvent like methanol or DMF if it is compatible with your experimental setup.[1]
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: A degradation product may be less soluble than the parent compound. Analyze both the supernatant and the precipitate by HPLC or LC-MS to identify the components. If degradation is confirmed, review your storage conditions (light exposure, temperature) and the pH of the solution.[1]
-
-
Possible Cause 3: Interaction with Other Components.
Issue 2: The color of my solution has changed over time.
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Possible Cause 1: Oxidation.
-
Troubleshooting Step: Color changes can be an indication of oxidative degradation of the imidazole ring.[1] Ensure your solvent was de-gassed and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing, especially for long-term storage.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Imidazole compounds can form colored degradants upon exposure to light.[1] Always store solutions in amber vials or protect them from light. Compare the stability of a solution stored in the dark to one exposed to light to confirm photosensitivity.
-
Issue 3: I'm seeing a loss of compound potency or concentration in my assay.
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Possible Cause 1: Chemical Degradation.
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Troubleshooting Step: This is the most likely cause. Use a stability-indicating HPLC method to quantify the amount of parent compound remaining and identify any degradation products.[1] Re-evaluate your storage conditions (temperature, pH, light exposure) to mitigate further degradation.
-
-
Possible Cause 2: Adsorption to Container.
-
Troubleshooting Step: Highly polar compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glass vials or different types of plastic containers (e.g., polypropylene) to minimize this effect. Analyze a sample after transferring it to a new vial to see if the concentration changes.
-
Data Presentation
As specific quantitative stability data for many imidazole dicarboxylic acid derivatives is not widely published, the following tables are provided as templates for researchers to organize their own experimental data.[1]
Table 1: Solubility of Imidazole-4,5-Dicarboxylic Acid in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Observations |
| Water | ||
| pH 3.0 Buffer | ||
| pH 7.4 Buffer | ||
| pH 9.0 Buffer | ||
| Methanol | ||
| Ethanol | ||
| DMF | ||
| DMSO |
Table 2: Stability of Imidazole-4,5-Dicarboxylic Acid (10 µg/mL) in Aqueous Buffers at 37°C
| Time Point (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) | Appearance (pH 3.0) | Appearance (pH 7.4) | Appearance (pH 9.0) |
| 0 | 100 | 100 | 100 | Clear, colorless | Clear, colorless | Clear, colorless |
| 4 | ||||||
| 8 | ||||||
| 12 | ||||||
| 24 | ||||||
| 48 |
Table 3: Photostability of Imidazole-4,5-Dicarboxylic Acid (10 µg/mL) Solution
| Condition | Time (hours) | % Remaining | # of Degradants | Observations |
| Dark Control | 24 | |||
| Exposed to Light | 24 |
Experimental Protocols
Protocol 1: Solubility Determination
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Preparation: Add an excess amount of imidazole-4,5-dicarboxylic acid to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial.[1]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[1]
-
Sample Collection: Centrifuge the vials to pellet the undissolved solid.[1]
-
Preparation for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).[1]
-
Analysis: Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve. Calculate the solubility in mg/mL.[1]
Protocol 2: Stability Study in Aqueous Buffers
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Solution Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 3, 7.4, and 9). Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMF). Spike the stock solution into the buffer solutions to achieve the final target concentration (e.g., 10 µg/mL).[1]
-
Incubation: Dispense the solutions into multiple amber vials to protect them from light. Incubate the vials in a temperature-controlled environment (e.g., 37°C).[1]
-
Sampling: At predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one vial for each pH condition.[1]
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound. Record any changes in the appearance of the solutions (e.g., color, clarity).[1]
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition.
Protocol 3: Photostability Testing
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Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent. Prepare two sets of samples.[1]
-
Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a calibrated UV/Vis output). Wrap the second set ("dark control") in aluminum foil and place them alongside the exposed samples to monitor for any changes not related to light exposure.[1]
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method.[1]
-
Evaluation: Compare the chromatograms to identify any degradation products formed due to light exposure. Quantify the amount of the parent compound remaining in both sets of samples.[1]
Visualizations
Caption: Experimental workflow for assessing the stability of imidazole dicarboxylic acid solutions.
Caption: Troubleshooting decision tree for precipitation issues in solution.
References
strategies to reduce cytotoxicity of imidazole-4,5-dicarboxamide derivatives
Welcome to the technical support center for researchers working with imidazole-4,5-dicarboxamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation, with a focus on strategies to mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our lead imidazole-4,5-dicarboxamide derivative in preliminary cell-based assays. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge. A multi-pronged approach is recommended:
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Confirm On-Target vs. Off-Target Effects: First, ensure that the observed cytotoxicity is related to the intended mechanism of action. If possible, use a counterscreen with a cell line that does not express the target protein. High cytotoxicity in the absence of the target suggests off-target effects.
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Structure-Activity Relationship (SAR) Studies: Synthesize and test a small library of analogues with modifications at the N,N'-disubstituted positions of the dicarboxamide. SAR studies can help identify substitutions that retain efficacy while reducing general cytotoxicity.[1]
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Dose-Response and Time-Course Studies: Perform detailed dose-response and time-course experiments to determine the IC50 value and the kinetics of the cytotoxic effect. This will help in designing subsequent experiments with appropriate concentrations and incubation times.
Q2: How can we rationally design imidazole-4,5-dicarboxamide derivatives with a better therapeutic index?
A2: Rational drug design can significantly improve the therapeutic index. Consider the following strategies:
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Targeting Specific Cellular Pathways: Imidazole derivatives have been shown to induce apoptosis by targeting pathways like PI3K/Akt/mTOR and Wnt/β-catenin.[1][2] Designing derivatives that are highly selective for components of these pathways in cancer cells can spare normal cells.
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Improving Physicochemical Properties: Modifications to the core structure can improve properties like solubility and membrane permeability, which can influence both efficacy and toxicity.
-
Computational Modeling: Utilize molecular docking studies to predict the binding interactions of your derivatives with the target protein. This can guide the design of compounds with higher affinity and selectivity, potentially reducing off-target binding that may contribute to cytotoxicity.
Q3: What formulation strategies can be employed to reduce the systemic toxicity of our compounds in future in vivo studies?
A3: Formulation strategies are crucial for mitigating in vivo toxicity and can be broadly categorized into pharmacokinetic-modulating and pharmacodynamic-modulating approaches.[3]
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Pharmacokinetic-Modulating Formulations: These aim to alter the drug's release profile. For instance, encapsulation in nanoparticles can provide controlled release, reducing peak plasma concentrations (Cmax) that are often associated with toxicity, while maintaining the overall drug exposure (AUC).[3]
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Pharmacodynamic-Modulating Formulations: This involves co-administering the imidazole derivative with another agent that mitigates its toxicity.[3]
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Targeted Drug Delivery: Conjugating the derivative to a targeting moiety (e.g., folate) can enhance its delivery to cancer cells that overexpress the corresponding receptor, thereby reducing exposure to healthy tissues.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in our cytotoxicity assays.
-
Possible Cause: Variability in cell seeding density, reagent preparation, or incubation times in your MTT or MTS assay.
-
Solution:
-
Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase at the time of treatment.
-
Standardize Reagent Preparation: Prepare fresh MTT/MTS solution for each experiment and ensure complete solubilization of the formazan crystals.
-
Consistent Incubation Times: Adhere to a strict timeline for treatment and reagent incubation.
-
Include Proper Controls: Always include untreated, vehicle, and positive controls in your assay plate.
-
Problem 2: High background signal in the MTT assay.
-
Possible Cause: Interference from serum or phenol red in the culture medium.
-
Solution:
-
Use Phenol Red-Free Medium: During the MTT incubation step, switch to a phenol red-free medium.
-
Serum-Free Incubation: If possible, perform the MTT incubation in a serum-free medium, as serum components can sometimes reduce the tetrazolium salt.
-
Blank Controls: Include wells with medium and MTT reagent but no cells to measure and subtract the background absorbance.
-
Problem 3: Our compound appears to induce apoptosis, but the results from our Annexin V/PI assay are ambiguous.
-
Possible Cause: Cells are progressing rapidly through apoptosis to secondary necrosis, or the cell harvesting technique is causing membrane damage.
-
Solution:
-
Time-Course Analysis: Perform the Annexin V/PI staining at earlier time points after treatment to capture early apoptotic events.
-
Gentle Cell Handling: When harvesting adherent cells, use a gentle dissociation reagent and minimize mechanical stress to avoid artificially inducing membrane damage.
-
Combine Floating and Adherent Cells: Collect both the cells in the supernatant (which may be apoptotic) and the adherent cells for a more accurate representation of the total apoptotic population.[3]
-
Quantitative Data
The following table summarizes the cytotoxic activity (IC50) of various imidazole derivatives from the literature. This data can serve as a benchmark for your own experimental results.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Imidazole-4,5-dicarboxamides | N,N'-disubstituted derivatives | HL-60 | 2.5 - 25 | [1] |
| Trisubstituted-imidazoles | CIP | MDA-MB-231 | ~5 | [1] |
| Imidazole Derivatives | L-7 | NB4 | <5 | [2] |
| Imidazole-based Compounds | Compound 13 (BZML) | SW480 | 0.027 | [4] |
| Imidazole-based Compounds | Compound 13 (BZML) | HCT116 | 0.023 | [4] |
| Imidazole-based Compounds | Compound 24 | CT26 | 0.022 | [4] |
| Imidazole-based Compounds | Compound 24 | SW620 | 0.009 | [4] |
| Imidazole-based Compounds | Compound 37 | A549 | 2.2 | [4] |
| Imidazole-based Compounds | Compound 43 | MCF-7 | 0.8 | [4] |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | Compound 5 | MCF-7, HepG2, HCT-116 | < 5 | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Imidazole-4,5-dicarboxamide derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazole-4,5-dicarboxamide derivative. Include untreated and vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay using Annexin V/PI Staining
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V (to detect exposed phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, to detect necrotic or late apoptotic cells with compromised membranes).[3][8]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Imidazole-4,5-dicarboxamide derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the imidazole-4,5-dicarboxamide derivative for the appropriate time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of imidazole derivatives.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of imidazole derivatives.
Experimental Workflow
Caption: General experimental workflow for developing less cytotoxic imidazole derivatives.
References
- 1. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. bio-protocol.org [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of 2-methyl-, 2-ethyl-, and 2-propyl-substituted imidazole-4,5-dicarboxylic acids, a class of heterocyclic compounds with significant promise in medicinal chemistry. The imidazole-4,5-dicarboxylic acid scaffold is a versatile platform, and substitution at the 2-position with alkyl groups allows for the fine-tuning of physicochemical properties and biological activities. This document provides a summary of their synthesis, a comparison of their physicochemical properties, and an overview of their potential biological activities, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The nature of the alkyl substituent at the 2-position of the imidazole ring influences key physicochemical properties that are critical for drug development, such as molecular weight, lipophilicity (LogP), and acidity (pKa). A summary of these properties for the 2-methyl, 2-ethyl, and 2-propyl derivatives is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and await experimental verification.
| Property | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid |
| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight ( g/mol ) | 170.12 | 184.15[1] | 198.18[2] |
| Melting Point (°C) | 283 (dec.)[3] | Not Available | 262-264[4] |
| pKa (Predicted) | ~0.65[4] | Not Available | ~0.65[4] |
| LogP (Predicted) | -0.2 | 0.6[1] | Not Available |
| Solubility | Soluble in water | Not Available | Soluble in water[5] |
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids
A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazoles. This method offers a straightforward route to the desired products.
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
Materials:
-
2-Alkylbenzimidazole (e.g., 2-methylbenzimidazole, 2-ethylbenzimidazole, or 2-propylbenzimidazole)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Ice
-
Distilled water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid. The reaction should be carried out in an ice bath to control the temperature.
-
Oxidation: Slowly add hydrogen peroxide dropwise to the solution while maintaining a low temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.
Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Biological Activities
Derivatives of imidazole-4,5-dicarboxylic acid have shown potential in various therapeutic areas, including as antiviral agents and as modulators of the N-methyl-D-aspartate (NMDA) receptor.
Antiviral Activity
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Virus stock
-
Test compounds (2-alkyl-substituted imidazole-4,5-dicarboxylic acids)
-
Cell culture medium
-
96-well plates
-
MTT or other viability stain
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the cell monolayers with the virus.
-
Treatment: Add the different concentrations of the test compounds to the infected cells. Include control wells with uninfected cells, infected untreated cells, and a known antiviral drug as a positive control.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells.
-
Quantification of CPE: Assess the cell viability in each well using a suitable method, such as the MTT assay. The absorbance is read using a plate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits the viral cytopathic effect by 50% (IC₅₀).
NMDA Receptor Modulation
Some derivatives of imidazole-4,5-dicarboxylic acid have been identified as modulators of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. Notably, 2-propylimidazole-4,5-dicarboxylic acid has been described as a partial agonist of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders. However, quantitative data (e.g., Kᵢ or EC₅₀ values) for a direct comparison of the methyl, ethyl, and propyl derivatives is currently lacking in the public domain.
Experimental Protocol: NMDA Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Materials:
-
Rat brain tissue (for membrane preparation)
-
Radioligand (e.g., [³H]MK-801)
-
Test compounds (2-alkyl-substituted imidazole-4,5-dicarboxylic acids)
-
Buffer solutions
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue and perform differential centrifugation to isolate cell membranes containing NMDA receptors.
-
Binding Reaction: Incubate the prepared membranes with the radioligand and varying concentrations of the test compounds.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated.
Logical workflow for the biological evaluation of compounds.
Conclusion
The 2-alkyl-substituted imidazole-4,5-dicarboxylic acids represent a promising scaffold for the development of novel therapeutic agents. The length of the 2-alkyl chain appears to be a key determinant of their physicochemical properties. While preliminary studies suggest potential antiviral and NMDA receptor modulating activities, a significant gap exists in the availability of direct, quantitative comparative data for the 2-methyl, 2-ethyl, and 2-propyl derivatives. Further research, including the experimental determination of missing physicochemical constants and comprehensive in vitro and in vivo biological evaluations, is crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical series.
References
- 1. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Propyl-1H-imidazole-4,5-dicarboxy acid CAS#: 58954-23-7 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparing the antiviral efficacy of different imidazole-4,5-dicarboxamide derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Imidazole-4,5-dicarboxamide Derivatives in Antiviral Research
The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. Imidazole-4,5-dicarboxamide derivatives have emerged as a promising scaffold in antiviral drug discovery, demonstrating inhibitory activity against a range of viruses. This guide provides a comparative analysis of the antiviral efficacy of various imidazole-4,5-dicarboxamide derivatives, supported by experimental data, to aid researchers in the advancement of potent therapeutic candidates.
Quantitative Comparison of Antiviral Activity
The antiviral potency of various imidazole-4,5-dicarboxamide derivatives has been evaluated against several viruses, including Dengue virus (DENV), Yellow Fever virus (YFV), and SARS-CoV-2. The following table summarizes the key quantitative data from these studies, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.
| Compound ID | Target Virus | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 8b | Yellow Fever Virus (YFV) | Cell-based | 1.85 | - | >100 | >54 | [1][2] |
| 8c | Dengue Virus (DENV) | Cell-based | 1.93 | - | >100 | >52 | [1] |
| 15b | Yellow Fever Virus (YFV) | Cell-based | 1.85 | - | >100 | >54 | [3] |
| 20a | Dengue Virus (DENV) | Cell-based | 0.93 | - | >100 | >107 | [3] |
| 20b | Dengue Virus (DENV) | Cell-based | 0.93 | - | >100 | >107 | [3] |
| 5a2 | SARS-CoV-2 Main Protease | Enzymatic | - | 4.79 ± 1.37 | >100 | >20.9 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of imidazole-4,5-dicarboxamide derivatives.
Antiviral Assay for Dengue Virus (DENV) and Yellow Fever Virus (YFV) in Vero Cells
This protocol outlines the cell-based assay used to determine the antiviral activity of the compounds against DENV and YFV.
-
Cell Culture: Vero cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Propagation: Dengue virus (serotype 2, NGC strain) and Yellow Fever Virus (Stamaril strain) were propagated in Vero cells. Viral titers were determined by plaque assay.
-
Antiviral Activity Assay:
-
Vero cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium was removed, and the cells were infected with DENV or YFV at a multiplicity of infection (MOI) of 0.1.
-
After 1 hour of adsorption, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Two-fold serial dilutions of the test compounds in culture medium were added to the infected cells.
-
The plates were incubated for 3 days at 37°C.
-
-
Quantification of Viral Replication: Viral replication was quantified by a cell-based ELISA targeting the viral E protein. The 50% effective concentration (EC50) was calculated as the compound concentration that reduced viral antigen expression by 50% compared to untreated controls.
-
Cytotoxicity Assay:
-
Uninfected Vero cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 3 days.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
The 50% cytotoxic concentration (CC50) was determined as the compound concentration that reduced cell viability by 50%.
-
SARS-CoV-2 Main Protease (Mpro) Fluorogenic Inhibition Assay
This enzymatic assay was employed to evaluate the inhibitory potential of compounds against the SARS-CoV-2 main protease.
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro.
-
Fluorogenic substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans.
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
-
Assay Procedure:
-
The assay was performed in 384-well black plates.
-
10 µL of the test compound at various concentrations was pre-incubated with 20 µL of Mpro (final concentration 0.5 µM) for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by adding 20 µL of the fluorogenic substrate (final concentration 20 µM).
-
The fluorescence intensity was measured kinetically for 15 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a fluorescence plate reader.
-
-
Data Analysis: The initial velocity of the reaction was calculated from the linear phase of the fluorescence signal. The 50% inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to the evaluation of antiviral compounds.
Caption: General workflow for antiviral drug screening.
Caption: Mechanism of SARS-CoV-2 Mpro inhibition assay.
References
A Comparative Guide to 1H-Imidazole-4,5-dicarboxamide as a pH Sensor for MRI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1H-Imidazole-4,5-dicarboxamide (IDC) derivatives, specifically 4,5-bis[(Glu)carbonyl]-1H-imidazole (I45DC-diGlu), with established Chemical Exchange Saturation Transfer (CEST) MRI pH sensors, Iopamidol and Iopromide. This document is intended to assist researchers in selecting the appropriate pH-sensitive contrast agent for their preclinical and clinical imaging needs by presenting objective performance data, detailed experimental protocols, and illustrative diagrams of the underlying mechanisms and workflows.
Performance Comparison of CEST MRI pH Sensors
The selection of a suitable CEST MRI pH sensor depends on various factors, including the desired pH sensitivity range, the magnetic field strength of the MRI scanner, and the specific biological application. Below is a quantitative comparison of I45DC-diGlu, Iopamidol, and Iopromide based on their key performance characteristics.
| Feature | I45DC-diGlu | Iopamidol | Iopromide |
| Chemical Structure | Imidazole-based | Iodinated aromatic amide | Iodinated aromatic amide |
| Exchangeable Protons | Imidazole N-H and amide -NH | Two inequivalent amide -NH | Two inequivalent amide -NH |
| Chemical Shift (δ) from water | ~7.8 ppm (imidazole N-H), ~4.5 ppm (amide -NH)[1] | ~5.5 ppm and ~4.3 ppm[2] | ~5.6 ppm and ~4.2 ppm[3] |
| pH Sensitivity Range | Tunable, e.g., ~6.0 - 7.2[4] | 5.5 - 7.4 (at 7T)[2] | Linear correlation with pH[3] |
| Proton Exchange Rate (ksw) | pH-dependent, e.g., ~5000 s-1 at pH 7.4 | Base-catalyzed; ksw(5.5ppm) > ksw(4.3ppm)[2][5] | ~1200 Hz (5.6 ppm) and ~100 Hz (4.2 ppm) at pH 6.4[3] |
| Ratiometric pH Sensing | Yes, using two exchangeable proton signals[1] | Yes, using the ratio of the two amide proton signals[2] | Yes, using the ratio of the two amide proton signals[3] |
| Clinical Status | Preclinical | Clinically approved as a CT contrast agent[2] | Clinically approved as a CT contrast agent[3] |
Signaling Pathway and Experimental Workflow
The underlying principle of CEST MRI for pH sensing is the chemical exchange of labile protons on the contrast agent with bulk water protons. The rate of this exchange is pH-dependent. By selectively saturating the protons on the contrast agent with a radiofrequency pulse, this saturation is transferred to the water protons, leading to a decrease in the water signal intensity. The magnitude of this CEST effect is a function of the proton exchange rate and, consequently, the pH.
Chemical Exchange Saturation Transfer (CEST) Mechanism
Caption: The CEST mechanism for pH sensing.
Ratiometric pH Measurement
To overcome the dependence of the CEST effect on the concentration of the contrast agent, a ratiometric approach is employed. This involves taking the ratio of the CEST effects from two different exchangeable protons on the same molecule, which have different pH dependencies.
Caption: The ratiometric approach for concentration-independent pH mapping.
General Experimental Workflow
The following diagram outlines a typical workflow for in vivo pH imaging using a CEST MRI contrast agent.
Caption: A general workflow for in vivo CEST MRI pH imaging.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are protocols for in vitro phantom studies and in vivo animal imaging.
In Vitro Phantom Preparation and MRI
Objective: To create a pH calibration curve for the CEST contrast agent.
Materials:
-
CEST contrast agent (I45DC-diGlu, Iopamidol, or Iopromide)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
MRI-compatible phantom with multiple vials
Protocol:
-
Prepare a stock solution of the CEST agent in the chosen buffer at a specific concentration (e.g., 25-50 mM).
-
Aliquot the stock solution into separate vials.
-
Adjust the pH of each vial to a range of values (e.g., 5.5 to 7.5 in 0.2-0.3 unit increments) using HCl and NaOH.
-
Verify the final pH of each solution with a calibrated pH meter.
-
Place the vials in the MRI phantom and allow them to equilibrate to the scanner's temperature (e.g., 37°C).
-
MRI Acquisition:
-
Acquire a T2-weighted anatomical image.
-
Perform B0 shimming to ensure a homogeneous magnetic field.
-
Acquire a B0 map for post-processing correction.
-
Acquire Z-spectra by applying a series of saturation pulses at different frequency offsets from the water resonance. Key parameters to define include:
-
Saturation pulse: Type (e.g., continuous wave, Gaussian), duration (tsat, e.g., 3-5 s), and power (B1, e.g., 1-3 µT).
-
Frequency offsets: A range covering the expected CEST peaks (e.g., -10 to +10 ppm).
-
Readout sequence: e.g., GRE, RARE, or EPI.
-
-
Data Analysis:
-
Correct the Z-spectra for B0 inhomogeneities.
-
Calculate the CEST ratio by taking the ratio of the magnetization transfer asymmetry (MTRasym) at the two chemical shifts of the exchangeable protons.
-
Plot the CEST ratio as a function of the measured pH to generate a calibration curve.
In Vivo Animal Imaging (Tumor or Kidney pH)
Objective: To map the extracellular pH of a tumor or kidney in a preclinical animal model.
Animal Model:
-
Appropriate tumor-bearing mouse or rat model (e.g., subcutaneous xenograft) or a model of kidney disease.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane or another suitable anesthetic.
-
Place a catheter in the tail vein for contrast agent administration.
-
Monitor the animal's vital signs (respiration, temperature) throughout the experiment.
-
-
MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire pre-contrast anatomical (T2-weighted) images, a B0 map, and a baseline Z-spectrum.
-
Administer the CEST contrast agent intravenously (e.g., Iopamidol at 3 g I/kg).
-
Acquire post-contrast Z-spectra at multiple time points to capture the pharmacokinetics of the agent.
-
Use similar CEST MRI parameters as in the in vitro study, optimizing for in vivo conditions (e.g., shorter acquisition times to minimize motion artifacts).
-
-
Data Analysis:
-
Co-register the pre- and post-contrast images.
-
Perform B0 correction on the Z-spectra.
-
Calculate the CEST ratio for each voxel in the region of interest (e.g., tumor, kidney cortex/medulla).
-
Convert the CEST ratio values to pH values using the previously generated in vitro calibration curve.
-
Generate a color-coded pH map and overlay it on the anatomical image.
-
Conclusion
This compound derivatives, such as I45DC-diGlu, represent a promising new class of pH-sensitive CEST MRI contrast agents. Their large chemical shifts from water offer potential advantages in terms of specificity and detection at lower magnetic field strengths. However, they are currently at the preclinical stage of development. In contrast, Iopamidol and Iopromide are clinically approved agents that have been successfully repurposed for pH imaging and have been used in initial human studies. The choice between these agents will depend on the specific requirements of the research study, including the desired pH range, the available MRI hardware, and the translational goals of the project. This guide provides the necessary data and protocols to make an informed decision and to design and execute robust pH-sensitive CEST MRI experiments.
References
- 1. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Generalized Ratiometric Chemical Exchange Saturation Transfer (CEST) MRI Approach for Mapping Renal pH using Iopamidol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of iopromide and iopamidol, two acidoCEST MRI contrast media that measure tumor extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing imidazoles as CEST MRI pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of iopamidol multi-site chemical exchange properties for ratiometric chemical exchange saturation transfer (CEST) imaging of pH - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Protease Inhibition: A Comparative Guide to the Structure-Activity Relationship of Imidazole-4,5-Dicarboxamides
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its inhibitory activity is paramount. This guide provides a comprehensive comparison of imidazole-4,5-dicarboxamides as a promising class of protease inhibitors, with a focus on their structure-activity relationships (SAR) against key viral and human proteases. Experimental data is presented in structured tables for clear comparison, accompanied by detailed methodologies for key assays and visual diagrams to illuminate SAR trends and experimental workflows.
The imidazole-4,5-dicarboxamide scaffold has emerged as a versatile platform for the design of potent and selective protease inhibitors. Its unique structural features allow for diverse substitutions at the dicarboxamide positions, enabling fine-tuning of interactions with the active sites of various proteases. This adaptability has led to the development of inhibitors targeting critical enzymes in viral replication and human disease pathways.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various imidazole-4,5-dicarboxamide derivatives against different proteases. These quantitative data highlight the impact of specific structural modifications on potency.
Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro)
| Compound | R1 | R2 | R3 | IC50 (µM) | Reference |
| 5a2 | 2-methyl | morpholine-4-carbonyl | 4-chlorophenyl | 4.79 ± 1.37 | [1] |
| Reference | - | - | - | - | - |
| Ebselen | - | - | - | 0.04 ± 0.013 | [1] |
Note: The numbering and substituent positions (R1, R2, R3) are based on the core imidazole-4,5-dicarboxamide structure as described in the cited literature.
Table 2: Inhibition of Hepatitis C Virus (HCV) NS3/4A Protease
| Compound | R1 (at N2) | R2 (at N5) | IC50 (µM) | Assay Type | Reference |
| MOC-24 | n-hexyl | 4-guanidinobutyl | 1.9 ± 0.12 | Fluorescence Anisotropy | [2][3][4] |
Note: These compounds are 1H-imidazole-2,5-dicarboxamides, a related scaffold, demonstrating the broader applicability of the imidazole dicarboxamide core.
Key Structure-Activity Relationship Insights
Analysis of the available data reveals crucial structural features that govern the inhibitory potency of imidazole-4,5-dicarboxamides against different proteases.
SARS-CoV-2 Main Protease:
For inhibition of the SARS-CoV-2 main protease, the asymmetric nature of the dicarboxamide substituents appears to be critical.[1] The most potent compound, 5a2 , features a morpholine-4-carbonyl group at one amide position and a substituted phenyl ring at the other.[1] This suggests that one side of the molecule may engage in key hydrogen bonding interactions within the active site, while the other side explores hydrophobic pockets. The presence of a 2-methyl group on the imidazole core also contributes to the observed activity.[1]
HCV NS3/4A Protease:
In the case of HCV NS3/4A protease, the imidazole-2,5-dicarboxamide scaffold acts as a peptidomimetic of the NS4A cofactor.[2][3][4] The SAR studies indicate that a combination of a lipophilic alkyl chain (n-hexyl in MOC-24 ) at the N2-carboxamide and a basic, positively charged group (guanidinobutyl in MOC-24 ) at the N5-carboxamide is essential for potent inhibition.[2][3][4] This arrangement likely mimics the key interactions of the natural NS4A peptide with the NS3 protease.
Experimental Protocols
The determination of inhibitory activity relies on robust and reproducible experimental assays. Below are the detailed methodologies for the key experiments cited in this guide.
Fluorogenic Protease Inhibition Assay (for SARS-CoV-2 Mpro)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the target protease.
-
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
A solution of the Mpro enzyme is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).
-
The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.
-
Fluorescence Anisotropy Assay (for HCV NS3/4A Protease)
This competition assay measures the displacement of a fluorescently labeled probe from the protease active site by a test compound.
-
Materials:
-
Recombinant HCV NS3/4A Protease
-
Fluorescently labeled peptide probe corresponding to a portion of the NS4A cofactor (e.g., 5-FAM-labeled NS4A peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
-
Procedure:
-
A mixture of the NS3/4A protease and the fluorescently labeled peptide probe is prepared in the assay buffer.
-
Varying concentrations of the test compound (or DMSO as a vehicle control) are added to the wells of the microplate.
-
The protease-probe mixture is then added to the wells.
-
The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
The fluorescence anisotropy (or polarization) is measured using a plate reader equipped with polarization filters.
-
The decrease in fluorescence anisotropy indicates the displacement of the fluorescent probe by the test compound.
-
IC50 values are calculated by plotting the change in anisotropy against the log of the inhibitor concentration and fitting the data to a competitive binding model.
-
Visualizing the Structure-Activity Landscape
The following diagrams, generated using Graphviz, illustrate the logical relationships in the structure-activity relationship studies.
Caption: Workflow for the development of imidazole-4,5-dicarboxamide protease inhibitors.
Caption: Key SAR features for different protease targets.
References
- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1 H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
comparing coordination properties of different imidazole-4,5-dicarboxylic acid derivatives
A Comparative Guide to the Coordination Properties of Imidazole-4,5-Dicarboxylic Acid Derivatives
This guide offers a detailed comparison of the coordination properties of various imidazole-4,5-dicarboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the fields of coordination chemistry, materials science, and drug design. By presenting objective experimental data, this document aims to facilitate the rational design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities.
Introduction
Imidazole-4,5-dicarboxylic acid (H₃IDC) and its derivatives are highly versatile organic ligands in the construction of coordination polymers and metal-organic frameworks.[1][2] The presence of two carboxyl groups and two imidazole nitrogen atoms provides multiple potential donor sites, allowing for a wide variety of coordination modes.[2][3] This multifunctionality enables the formation of diverse and complex architectures, ranging from discrete zero-dimensional (0D) molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.[2]
The coordination behavior can be precisely controlled by several factors. The deprotonation state of the ligand, which is dependent on the pH of the reaction medium, plays a critical role in the final structure.[2][4] Furthermore, modifications to the substituent at the C2 position of the imidazole ring, as well as variations in reaction conditions like temperature and the choice of metal ion and solvent, significantly influence the resulting coordination geometry and the properties of the final material.[5]
Comparative Data on Coordination Properties
The following tables summarize key structural, thermal, and photoluminescent data for coordination complexes formed between various imidazole-4,5-dicarboxylic acid derivatives and different metal ions. This quantitative data provides a basis for comparing the impact of the C2-substituent on the coordination environment and the physical properties of the resulting complexes.
Structural Parameters of Metal Complexes
The substituent at the C2 position of the imidazole ring and the nature of the metal ion significantly influence the coordination number, geometry, and bond lengths within the resulting metal complexes.
| Ligand Derivative | Metal Ion | Coordination Number | Coordination Geometry | Selected Bond Lengths (Å) | Reference |
| Imidazole-4,5-dicarboxylic acid (H₃IDC) | Zn(II) | 6 | Octahedral | Zn-N: ~2.1, Zn-O: ~2.1 | [5] |
| Imidazole-4,5-dicarboxylic acid (H₃IDC) | Co(II) | - | Distorted Octahedral | - | [6] |
| Imidazole-4,5-dicarboxylic acid (H₃IDC) | Cu(II) | - | Elongated Octahedral | - | [6] |
| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDC) | Zn(II) | - | - | - | [7] |
| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDC) | Co(II) | - | - | - | [7] |
| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDC) | Mn(II) | - | - | - | [7] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC) | Cu(II) | - | - | Cu-N, Cu-O | [8] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC) | Cd(II) | - | - | - | [6] |
| 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Co(II) | - | - | - | [9] |
| 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | - | 2D Layered | - | |
| 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Ba(II) | - | 2D Layered | - | |
| 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Zn(II) | - | Wave-like chain | - |
Note: This table presents a selection of available data. For more detailed structural information, please refer to the cited literature.
Thermal Stability
The thermal stability of these coordination polymers is a critical factor for many of their potential applications. Thermogravimetric analysis (TGA) is commonly used to assess the decomposition behavior of these materials.
| Ligand Derivative | Metal Ion | Decomposition Temperature (°C) | Final Residue | Reference |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Nd(III)/Zn(II) | > 350 | Metal Oxide | [6] |
| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Sm(III) | ~300 | Metal Oxide | [10] |
| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Eu(III) | ~300 | Metal Oxide | [10] |
| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Dy(III) | ~300 | Metal Oxide | [10] |
| 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | Eu(III) | Stepwise decomposition | Eu₂O₃ | [11] |
| 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | Gd(III) | Stepwise decomposition | Gd₂O₃ | [11] |
Photoluminescence Properties of Lanthanide Complexes
Coordination polymers based on lanthanide metals and imidazole-4,5-dicarboxylic acid derivatives frequently display characteristic luminescence.[10][11] This property makes them promising candidates for applications in lighting, sensing, and bio-imaging.[5] The ligand can function as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its specific wavelengths. The nature of the C2 substituent can modulate the efficiency of this energy transfer, thereby influencing the luminescence intensity.[5]
| Ligand Derivative | Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Remarks | Reference |
| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Sm(III) | ~350 | 564, 600, 645 | Characteristic Sm(III) emission | [10] |
| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Eu(III) | ~350 | 592, 615, 651, 698 | Characteristic Eu(III) emission | [10] |
| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Dy(III) | ~350 | 483, 575 | Characteristic Dy(III) emission | [10] |
| 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | Eu(III) | ~325 | 593, 597, 615, 651 | Characteristic Eu(III) emission | [11] |
Visualizing Coordination and Experimental Processes
Diagrams generated using Graphviz DOT language provide clear visual representations of the fundamental concepts and workflows discussed in this guide.
Caption: General coordination modes of imidazole-4,5-dicarboxylic acid derivatives with a metal ion.
Caption: General experimental workflow for synthesis and characterization of coordination polymers.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and characterization of coordination polymers derived from imidazole-4,5-dicarboxylic acid derivatives.
Synthesis Protocol (Hydrothermal/Solvothermal Method)
This protocol outlines a general procedure for the synthesis of coordination polymers from imidazole-4,5-dicarboxylic acid derivatives and metal salts under hydrothermal or solvothermal conditions.[11][12][13]
-
Reactant Preparation: The selected imidazole-4,5-dicarboxylic acid derivative and a corresponding metal salt (e.g., nitrate, chloride, or sulfate) are dissolved or suspended in a suitable solvent or solvent mixture (e.g., water, ethanol, dimethylformamide).
-
Mixing: The solution or suspension of the ligand is combined with the solution of the metal salt in a specific molar ratio. The mixture is stirred to ensure homogeneity.
-
Transfer to Autoclave: The resulting mixture is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed tightly.
-
Heating: The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 80°C and 180°C) for a duration ranging from several hours to a few days.
-
Cooling: After the reaction period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature over an extended period.
-
Product Collection: The crystalline product is collected by filtration. It is then washed sequentially with the solvent(s) used in the reaction to remove any unreacted starting materials.
-
Drying: The final product is dried in air or under a vacuum at room temperature.
Characterization Protocols
A suitable single crystal of the synthesized compound is selected and mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K). The collected data is then used to solve and refine the crystal structure using specialized software. The final output provides a detailed three-dimensional model of the crystal, including atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[11]
A small, accurately weighed sample of the compound is placed in a TGA instrument. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The instrument records the mass of the sample as a function of temperature. The resulting TGA curve provides information about the thermal stability of the compound, including the temperatures at which the loss of solvent molecules and the decomposition of the ligand occur.[7][10]
The solid-state photoluminescence spectrum of the sample is recorded at room temperature using a fluorescence spectrophotometer. The sample is excited at a specific wavelength, and the emission spectrum is recorded over a range of wavelengths. This analysis provides information about the characteristic emission peaks of the complex, which is particularly relevant for lanthanide-based materials.[10][11]
Conclusion
The coordination properties of imidazole-4,5-dicarboxylic acid derivatives are highly tunable, making them exceptional building blocks for the creation of functional materials. By strategically selecting the substituent at the C2 position, the metal ion, and the reaction conditions, researchers can engineer coordination polymers with specific structural, thermal, and photoluminescent properties. The data and protocols presented in this guide serve as a valuable resource for the rational design and synthesis of novel metal-organic frameworks for a wide range of applications, from gas storage and catalysis to advanced optical materials and drug delivery systems.
References
- 1. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials | Semantic Scholar [semanticscholar.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Progress of Mn, Cu, Co, and V-MOFs and Their Derivatives as Promising Electrodes for Aqueous Zn-Ion Batteries [mdpi.com]
- 13. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Bioavailability of 1H-imidazole-4,5-dicarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, a primary one being its bioavailability. For the promising class of compounds derived from 1H-imidazole-4,5-dicarboxylic acid (IDA), which have shown potential in areas like neuropharmacology, understanding their ability to reach the systemic circulation is paramount. This guide provides a comparative evaluation of these derivatives, focusing on physicochemical properties that are critical indicators of bioavailability.
Currently, direct in vivo pharmacokinetic data for IDA derivatives is limited in publicly accessible literature. Consequently, this guide centers on a crucial surrogate measure: the partition coefficient (logP). This value quantifies a compound's lipophilicity, a key factor influencing its ability to cross biological membranes and, therefore, its absorption and bioavailability.
Lipophilicity as a Predictor of Bioavailability
The ability of a drug to be absorbed orally is heavily dependent on its capacity to partition between the aqueous environment of the gastrointestinal tract and the lipid bilayers of cell membranes. The n-octanol/water partition coefficient (logP) is the industry-standard metric for predicting this behavior. A higher logP value generally indicates greater lipid solubility, which can enhance membrane permeability. However, excessively high lipophilicity can lead to poor aqueous solubility and entrapment in lipid membranes, ultimately reducing bioavailability.
A study by Iljin V.V. et al. (2022) highlights the importance of experimentally verifying theoretical logP calculations for IDA derivatives.[1][2][3] Their research demonstrated that relying solely on calculated logP values is insufficient for an accurate assessment of bioavailability, necessitating experimental determination.[1][2]
Comparative Analysis of Lipophilicity (logP)
The following table summarizes the findings from comparative studies on various IDA derivatives, showcasing both theoretically calculated and experimentally determined logP values. The discrepancy between these values underscores the necessity of empirical testing in early-stage drug development.
| Derivative Code | Substitution Pattern | Theoretical logP (Calculated) | Experimental logP (Determined) | Implication for Bioavailability |
| IDA-001 | 1-H, 2-H | Low | Low | Likely to have poor membrane permeability due to high polarity. |
| IDA-Ester-01 | Di-ethyl ester | Moderate | Moderate-High | Esterification increases lipophilicity, potentially improving absorption. |
| IDA-Amide-01 | N,N'-diethylamide | Moderate | Moderate | Amide functionalization offers another strategy to balance lipophilicity and solubility. |
| IDA-Alkyl-01 | 2-Propyl | Moderate-High | High | Alkyl substitution significantly increases lipophilicity, which may enhance permeability but could decrease aqueous solubility. |
Note: The specific logP values are presented conceptually based on the trends described in the literature, as the exact numerical data for a wide range of derivatives is not publicly available. The key takeaway is the observed difference between theoretical predictions and experimental outcomes.
Experimental Protocol: Determination of Partition Coefficient (logP)
The "shake-flask" method followed by UV-Vis spectroscopy is a standard procedure for determining the logP of ionizable compounds like 1H-imidazole-4,5-dicarboxylic acid derivatives.
Objective: To determine the n-octanol/water partition coefficient (logP) of an IDA derivative.
Materials:
-
1H-imidazole-4,5-dicarboxylic acid derivative
-
n-Octanol (pre-saturated with water)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: A stock solution of the IDA derivative is prepared in the phosphate buffer. A series of standard solutions of known concentrations are prepared from the stock solution to create a calibration curve.
-
Partitioning: A known volume of the stock solution is added to a separatory funnel containing a known volume of pre-saturated n-octanol.
-
Equilibration: The separatory funnel is sealed and agitated on a mechanical shaker for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is then allowed to stand until the two phases (aqueous and organic) are clearly separated. To ensure complete separation, the mixture can be centrifuged.
-
Quantification:
-
Calculation:
-
The concentration of the compound in the n-octanol phase is calculated by subtracting the final aqueous concentration from the initial aqueous concentration.
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The logP is the base-10 logarithm of P.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the partition coefficient.
Conclusion and Future Directions
The evaluation of lipophilicity through logP determination is a critical first step in assessing the potential bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives. The available data strongly suggests that theoretical calculations alone are not sufficient and must be validated by experimental results.[1][2] While esterification and alkylation can increase lipophilicity, a careful balance must be struck to maintain adequate aqueous solubility.
The significant gap in the literature is the absence of in vivo pharmacokinetic studies for this class of compounds. While some other imidazole-based compounds have demonstrated good oral bioavailability, this cannot be assumed for IDA derivatives. Therefore, future research must prioritize in vivo studies in animal models to determine key pharmacokinetic parameters such as:
-
Oral Bioavailability (F%)
-
Maximum Plasma Concentration (Cmax)
-
Time to Cmax (Tmax)
-
Area Under the Curve (AUC)
These studies are indispensable for validating the preliminary assessments based on physicochemical properties and for guiding the structural modifications necessary to develop orally bioavailable drug candidates from the promising 1H-imidazole-4,5-dicarboxylic acid scaffold.
References
- 1. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP [journal.hep.com.cn]
- 2. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to I45DC and Triiodobenzene CEST Agents for In Vivo pH Mapping
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo measurement of pH is critical for understanding a myriad of physiological and pathological processes, including tumor metabolism, ischemic events, and kidney function. Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI) has emerged as a powerful non-invasive technique for in vivo pH mapping. This guide provides an objective comparison of two major classes of diamagnetic CEST agents: Imidazole-4,5-dicarboxamide (I45DC) based agents and clinically approved triiodinated benzene derivatives, such as iopamidol and iobitridol.
This comparison summarizes key performance metrics from experimental data, details the underlying methodologies, and provides visual representations of the operational principles and experimental workflows to aid researchers in selecting the appropriate agent for their preclinical and translational studies.
Performance Comparison at a Glance
The selection of a CEST agent for in vivo pH mapping hinges on several key parameters, including the chemical shift of the exchangeable protons, pH sensitivity, and the method of analysis. The following tables summarize the quantitative data for I45DC and triiodobenzene-based CEST agents.
Table 1: Key Properties of I45DC and Triiodobenzene CEST Agents
| Property | I45DC Agents | Triiodobenzene Agents (e.g., Iopamidol, Iobitridol) |
| Chemical Scaffold | Imidazole-4,5-dicarboxamide | Triiodinated benzene ring with amide and hydroxyl side chains |
| Exchangeable Protons | Imidazole N-H protons | Amide (-NH) and hydroxyl (-OH) protons |
| Chemical Shift (vs. water) | ~7.8 ppm[1] | Two distinct amide proton signals at ~4.2/4.3 ppm and ~5.5/5.6 ppm[1][2] |
| pH Sensing Mechanism | Modulation of proton exchange rate by intramolecular hydrogen bonding | pH-dependent proton exchange rates of the amide groups |
| Optimal pH Range | Generally reported for acidic to neutral pH | Demonstrably effective in the pathophysiological range of pH 6.0-7.5[3] |
| Analysis Method | Typically single peak analysis | Ratiometric analysis of the two amide peaks for concentration-independent pH measurement[4] |
Table 2: In Vivo Performance Characteristics
| Performance Metric | I45DC Agents | Triiodobenzene Agents (Iopamidol) |
| Demonstrated In Vivo Application | Kidney pH mapping in mice[1] | Extensive use in renal and tumor pH mapping in rodents[5][6][7] |
| In Vivo pH Measurement (Kidney) | Feasibility demonstrated, specific quantitative values not extensively reported in comparative studies | Cortex: ~7.0, Medulla: ~6.8, Calyx: ~6.5 (in rats)[4] |
| In Vivo pH Measurement (Tumor) | Not widely reported | Acidic tumor core pH values successfully mapped (e.g., ~6.86 in PC3 prostate cancer model)[6] |
| Concentration Independence | Ratiometric approaches with derivatives are being explored | Well-established through ratiometric analysis of the two amide peaks[4] |
| Clinical Translation Potential | Preclinical stage of development | High, as iopamidol is an FDA-approved contrast agent for other imaging modalities[4] |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of CEST-based pH mapping and the typical experimental procedure, the following diagrams are provided.
Caption: Mechanism of Chemical Exchange Saturation Transfer (CEST) for pH sensing.
Caption: General experimental workflow for in vivo CEST pH mapping.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for obtaining reliable in vivo pH maps. Below are representative protocols for both triiodobenzene and I45DC agents, with the understanding that the former is more extensively documented in the literature.
Protocol 1: In Vivo Renal pH Mapping with Iopamidol (Triiodobenzene Agent)
This protocol is adapted from established methods for renal pH mapping in rodents.[4][5][8]
1. Animal Preparation:
-
Anesthetize the rodent (e.g., mouse or rat) using isoflurane (1-2% in oxygen).
-
Place a catheter in the tail vein for contrast agent administration.
-
Monitor respiration and maintain body temperature at 37°C throughout the experiment.
2. MRI System and Coil:
-
A high-field MRI scanner (e.g., 4.7T, 7T, or 9.4T) is typically used.
-
A volume transmit coil and a surface receive coil positioned over the kidney region are recommended for optimal signal-to-noise ratio.
3. Image Acquisition:
-
Anatomical Imaging: Acquire T2-weighted images to localize the kidneys. A RARE (Rapid Acquisition with Refocused Echoes) sequence is suitable.
-
Pre-contrast CEST Imaging:
-
Acquire a Z-spectrum by applying a series of saturation pulses at different frequency offsets from the water resonance.
-
A typical range is ±7 ppm with a step size of 0.125 to 0.5 ppm.
-
Saturation is achieved using a continuous wave (CW) pulse or a train of pulses.
-
For ratiometric analysis with iopamidol, it is common to acquire Z-spectra at two different saturation power levels (e.g., 1.0 µT and 2.0 µT).[4]
-
A single-shot fast spin-echo or EPI readout is often used.
-
-
Contrast Agent Administration:
-
Inject a bolus of iopamidol (e.g., Isovue-370) via the tail vein catheter. A typical dose is 4 g Iodine/kg body weight.[6]
-
-
Post-contrast CEST Imaging:
-
Repeat the CEST Z-spectrum acquisition starting a few minutes after the injection to allow for agent distribution in the kidneys.
-
4. Data Analysis:
-
Image Registration: Correct for any motion between pre- and post-contrast scans.
-
B0 Correction: Correct for magnetic field inhomogeneities using a WASSR (Water Saturation Shift Referencing) map or similar methods.
-
CEST Contrast Calculation:
-
Calculate the Magnetization Transfer Ratio (MTR) asymmetry for each frequency offset.
-
For more accurate quantification, perform a multi-pool Lorentzian fit to the Z-spectrum to isolate the CEST effects of the two amide protons of iopamidol at ~4.3 ppm and ~5.5 ppm.[4]
-
-
Ratiometric pH Mapping:
-
Calculate the ratio of the CEST effects at 5.5 ppm and 4.3 ppm. This ratio is largely independent of the agent's concentration.
-
Convert the ratio map to a pH map using a pre-established calibration curve (obtained from phantom experiments at known pH values).
-
Protocol 2: In Vivo Renal pH Mapping with I45DC Agents
This protocol is based on the available literature for I45DC agents and may require further optimization.
1. Animal Preparation:
-
Similar to the protocol for triiodobenzene agents.
2. MRI System and Coil:
-
A high-field MRI scanner (e.g., 11.7T) has been reported for I45DC studies to achieve better spectral resolution.[1]
-
A volume transmit and surface receive coil setup is appropriate.
3. Image Acquisition:
-
Anatomical Imaging: Acquire T2-weighted images for localization.
-
Pre-contrast CEST Imaging:
-
Acquire a baseline Z-spectrum.
-
-
Contrast Agent Administration:
-
Administer the I45DC agent intravenously. The optimal dose and infusion rate should be determined empirically.
-
-
Post-contrast CEST Imaging:
-
Acquire Z-spectra at multiple time points post-injection.
-
The saturation frequencies should be centered around the I45DC resonance at ~7.8 ppm. For example, acquiring data at ±7.2 ppm, ±7.5 ppm, and ±7.8 ppm has been reported.[1]
-
The saturation power (B1) is a critical parameter to optimize for maximal CEST effect.
-
4. Data Analysis:
-
Image Registration and B0 Correction: As described in the iopamidol protocol.
-
CEST Contrast Calculation:
-
Calculate the MTR asymmetry at 7.8 ppm.
-
-
pH Correlation:
-
Correlate the CEST contrast at 7.8 ppm with pH using a calibration curve. Note that without a second exchangeable peak for ratiometric analysis, the measured CEST effect will be dependent on the local concentration of the I45DC agent.
-
Concluding Remarks
Both I45DC and triiodobenzene-based CEST agents are valuable tools for in vivo pH mapping. Triiodobenzenes, particularly iopamidol, benefit from their status as clinically approved agents and the extensive body of research detailing their use for robust, concentration-independent pH measurements via ratiometric analysis. This makes them a more mature and readily applicable choice for many preclinical and translational studies.
I45DC agents represent a promising newer class of CEST agents with a distinct chemical shift far from the water resonance, which can reduce interference from other endogenous CEST effects. However, further research is needed to establish standardized in vivo protocols and to develop robust methods for concentration-independent pH mapping, potentially through the development of I45DC derivatives with multiple exchangeable protons suitable for ratiometric analysis. The choice between these agents will ultimately depend on the specific requirements of the research question, the available instrumentation, and the desired balance between innovation and established methodology.
References
- 1. Renal pH Imaging Using Chemical Exchange Saturation Transfer (CEST) MRI: Basic Concept - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Repurposing Clinical Agents for Chemical Exchange Saturation Transfer Magnetic Resonance Imaging: Current Status and Future Perspectives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis Protocol for the Quantification of Renal pH Using Chemical Exchange Saturation Transfer (CEST) MRI - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Renal pH Mapping Using Chemical Exchange Saturation Transfer (CEST) MRI: Experimental Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo MRI-CEST Tumor pH Imaging Detects Resistance to Proton Pump Inhibitors in Human Prostate Cancer Murine Models [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Renal pH Mapping Using Chemical Exchange Saturation Transfer (CEST) MRI: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Imidazole-4,5-Dicarboxamide Inhibitors: Kinetic and Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
The imidazole-4,5-dicarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting a range of enzymes implicated in various diseases. This guide provides a comparative analysis of the kinetic and molecular docking studies of these inhibitors against key protein targets, including Poly(ADP-ribose) Polymerase (PARP), Tankyrase, Cyclin-Dependent Kinase 2 (CDK2), and SARS-CoV-2 Main Protease (Mpro). The information presented herein is compiled from recent scientific literature to aid in the ongoing research and development of novel therapeutics.
Overview of Imidazole-4,5-Dicarboxamide Inhibitors
Imidazole-4,5-dicarboxamide derivatives are a class of small molecules characterized by a central imidazole ring with carboxamide moieties at the 4 and 5 positions. This core structure provides a versatile platform for synthetic modification, allowing for the fine-tuning of inhibitory activity and selectivity against various enzymatic targets. These compounds have garnered significant attention for their potential in cancer therapy, antiviral treatments, and other therapeutic areas.
Comparative Inhibitory Activity
The following tables summarize the inhibitory potency (IC50 values) of various imidazole-4,5-dicarboxamide and related imidazole derivatives against their respective targets. For context, the activities of well-established inhibitors are also included.
Table 1: Inhibitory Activity of Imidazole-Based Inhibitors against PARP
| Compound/Inhibitor | Target | IC50 (nM) | Reference |
| Benzimidazole carboxamide 5cj | PARP-1 | ~4 | [1] |
| Benzimidazole carboxamide 5cp | PARP-1 | ~4 | [1] |
| Benzimidazole carboxamide 5cj | PARP-2 | ~4 | [1] |
| Benzimidazole carboxamide 5cp | PARP-2 | ~4 | [1] |
| Olaparib | PARP-1 | 5 | [2] |
| Veliparib | PARP-1 | 5.2 | [2] |
Table 2: Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives against CDK2
| Compound | Target | IC50 (nM) | Reference |
| Compound 5b | CDK2 | 21 | [2][3] |
| Roscovitine (Reference) | CDK2 | 641 | [4] |
Table 3: Inhibitory Activity of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives against SARS-CoV-2 Mpro
| Compound | Target | IC50 (µM) | Reference |
| 5a2 (N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide) | SARS-CoV-2 Mpro | 4.79 ± 1.37 | [5] |
| Ebselen (Reference) | SARS-CoV-2 Mpro | 0.67 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the typical experimental protocols employed in the kinetic and molecular docking studies of imidazole-4,5-dicarboxamide inhibitors.
PARP Enzymatic Assay
This protocol describes a common method for determining the enzymatic inhibitory activity of a compound against PARP enzymes.
Reagents and Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., salmon sperm DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Test compounds (imidazole-4,5-dicarboxamide derivatives) and known inhibitors (for control)
Procedure:
-
Plate Coating: Coat streptavidin plates with histone H1 and incubate overnight at 4°C.
-
Washing: Wash the plates to remove unbound histone.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
Reaction Setup: In each well, add the PARP enzyme, activated DNA, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate to allow for the enzymatic reaction to proceed.
-
Washing: Wash the plates to remove unincorporated biotinylated NAD+.
-
Antibody Incubation: Add HRP-conjugated anti-biotin antibody and incubate.
-
Washing: Wash the plates to remove the unbound antibody.
-
Signal Development: Add TMB substrate and incubate until a color develops.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
The IC50 values are calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking Protocol for PARP Inhibitors
This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of imidazole-4,5-dicarboxamide inhibitors to PARP.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein preparation tools
-
Ligand preparation tools
-
Visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., PARP-1) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the imidazole-4,5-dicarboxamide inhibitor.
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically centered on the location of the co-crystallized ligand or a known active site.
-
Set the parameters for the docking algorithm (e.g., number of runs, search algorithm settings).
-
Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.
-
-
Pose Analysis and Scoring:
-
Analyze the generated binding poses and rank them based on the docking score, which estimates the binding affinity.
-
Visualize the top-ranked poses to examine the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Data Interpretation:
The docking results provide insights into the potential binding mode of the inhibitor and the key amino acid residues involved in the interaction. This information can guide the rational design of more potent and selective inhibitors.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: Generalized workflow for kinetic and molecular docking studies.
Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Lack of Direct Comparative Studies on Diacetamide Isomers for CEST Applications
A comprehensive literature search did not identify specific studies directly comparing the Chemical Exchange Saturation Transfer (CEST) efficiency of isomeric derivatives of diacetamide. The existing research on CEST imaging focuses on a variety of other endogenous and exogenous diamagnetic (diaCEST) agents. Therefore, this guide will provide a framework for how such a comparison would be conducted, based on the established principles and experimental protocols for other diaCEST agents. This document will serve as a valuable resource for researchers interested in evaluating novel CEST contrast agents, including isomeric derivatives of diacetamide.
Introduction to Diamagnetic CEST (diaCEST) Imaging
Chemical Exchange Saturation Transfer (CEST) is a magnetic resonance imaging (MRI) contrast mechanism that enables the detection of low-concentration molecules with exchangeable protons.[1][2] The technique relies on the chemical exchange of protons between a solute (the CEST agent) and the surrounding bulk water.[2][3] In a typical CEST experiment, a frequency-selective radiofrequency (RF) pulse is applied to saturate the protons on the CEST agent that have a different resonance frequency from water.[1] This saturation is then transferred to the bulk water pool via chemical exchange, leading to a decrease in the water signal, which can be detected in an MRI scan.[2]
Diamagnetic CEST (diaCEST) agents are molecules that do not contain paramagnetic centers.[4] These agents, which can be endogenous molecules like proteins and metabolites or exogenous compounds, typically have exchangeable protons in functional groups such as amides (-NH), hydroxyls (-OH), and amines (-NH2).[5][6] The efficiency of a diaCEST agent is determined by several factors, including the chemical shift difference between the agent's exchangeable protons and water (Δω), the rate of proton exchange (kex), and the concentration of the agent.[7]
Hypothetical Comparison of CEST Efficiency Parameters
While specific data for diacetamide isomers is unavailable, a comparative study would focus on the key parameters that govern CEST efficiency. The following table illustrates the type of data that would be collected and compared. The values provided are typical for diaCEST agents and are for illustrative purposes only.
| Parameter | Isomer A (Hypothetical) | Isomer B (Hypothetical) | Isomer C (Hypothetical) | Significance |
| Chemical Shift (Δω from water) | 4.2 ppm | 5.5 ppm | 3.8 ppm | A larger Δω allows for more specific saturation of the agent without directly saturating the water signal. |
| Exchange Rate (kex) | 500 s⁻¹ | 1200 s⁻¹ | 800 s⁻¹ | The exchange rate must be in an intermediate range for optimal CEST effect. Too slow or too fast exchange reduces the efficiency. |
| CEST Contrast (MTRasym at optimal B₁) | 8% | 15% | 11% | Represents the magnitude of the CEST effect; a higher value indicates greater efficiency. |
| pH Sensitivity | High | Moderate | Low | The dependence of kex and/or Δω on pH can be exploited for pH mapping.[8] |
| Temperature Sensitivity | Moderate | Moderate | High | Chemical exchange is sensitive to temperature, which needs to be controlled or accounted for.[9] |
MTRasym (Magnetization Transfer Ratio asymmetry) is a common method for quantifying CEST contrast and is calculated as: MTRasym(Δω) = [Ssat(-Δω) - Ssat(+Δω)] / S₀, where Ssat is the signal with saturation and S₀ is the signal without saturation.[7][9]
Generalized Experimental Protocols
To compare the CEST efficiency of isomeric derivatives of diacetamide, a series of phantom and in vitro experiments would be required.
Phantom Preparation
-
Synthesis and Purification: Synthesize and purify the isomeric derivatives of diacetamide. Characterize the compounds using standard analytical techniques (e.g., NMR, mass spectrometry) to ensure purity.
-
Phantom Construction: Prepare a series of phantoms using a tissue-mimicking material like agarose gel.
-
Agent Incorporation: Dissolve each diacetamide isomer at various concentrations (e.g., 10, 20, 30 mM) in phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4).
-
pH and Temperature Variation: For studies on environmental sensitivity, prepare phantoms with varying pH levels (e.g., 6.5, 7.0, 7.5) and conduct imaging at different temperatures (e.g., 25°C, 37°C).[9]
CEST MRI Acquisition
-
MRI System: Utilize a high-field MRI scanner (e.g., 3T, 7T, or higher) for improved spectral resolution.
-
Z-Spectrum Acquisition: Acquire a Z-spectrum by applying a series of frequency-selective saturation pulses at various frequency offsets (Δω) from the water resonance.[1][9]
-
Saturation Pulse: A continuous wave (CW) or a train of pulses (e.g., Gaussian or sinc) is typically used. The power (B₁) and duration (tsat) of the saturation pulse are critical parameters that need to be optimized. For diaCEST agents, typical B₁ values range from 1 to 5 µT and tsat from 100 ms to several seconds.
-
Image Readout: Following the saturation pulse, acquire an image using a fast imaging sequence such as a gradient-echo or spin-echo echo-planar imaging (EPI) sequence.[9]
-
-
B₀ and B₁ Mapping: Acquire B₀ (magnetic field homogeneity) and B₁ (RF transmit field) maps to correct for field inhomogeneities, which can affect the accuracy of CEST measurements.[1]
Data Analysis
-
Z-Spectrum Analysis: Plot the normalized water signal intensity as a function of the saturation frequency offset to generate the Z-spectrum.
-
MTRasym Calculation: Calculate the MTRasym at the resonance frequency of the exchangeable protons of the diacetamide isomers to quantify the CEST contrast.[7]
-
Lorentzian Fitting: To separate the CEST effect from other competing effects like direct water saturation and magnetization transfer (MT), the Z-spectrum can be fitted to a multi-pool Lorentzian model.
-
Exchange Rate Quantification: The proton exchange rate (kex) can be estimated using methods such as the quantification of exchange using saturation power (QUESP) or saturation time (QUEST).[7]
Visualizing Experimental and Theoretical Frameworks
To better understand the experimental workflow and the underlying principles of CEST, the following diagrams are provided.
Caption: General workflow for comparing the CEST efficiency of chemical compounds.
Caption: The two-pool model illustrating the principle of Chemical Exchange Saturation Transfer (CEST).
References
- 1. CEST: from basic principles to applications, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. justc.ustc.edu.cn [justc.ustc.edu.cn]
- 3. CEST and PARACEST MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A snapshot of the vast array of diamagnetic CEST MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 7. Diamagnetic chemical exchange saturation transfer (diaCEST) liposomes: physicochemical properties and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of exogenous and endogenous CEST MRI methods for evaluating in vivo pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diamagnetic chemical exchange saturation transfer (diaCEST) affords magnetic resonance imaging of extracellular matrix hydrogel implantation in a rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Performance of I45DC CEST Agents: An In Vitro and In Vivo Comparison
For researchers, scientists, and drug development professionals navigating the landscape of Chemical Exchange Saturation Transfer (CEST) MRI, the selection of an appropriate contrast agent is paramount for achieving sensitive and accurate molecular imaging. Imidazole-4,5-dicarboxamide (I45DC)-based agents have emerged as a promising class of diamagnetic CEST (diaCEST) probes, particularly for in vivo pH imaging. This guide provides an objective comparison of the in vitro and in vivo performance of I45DC agents against established alternatives, supported by experimental data and detailed protocols.
This comprehensive analysis focuses on I45DC-diGlu, a prominent member of the I45DC family, and contrasts its capabilities with two widely used classes of diaCEST agents: iodinated contrast agents (e.g., iopamidol) and glucose analogs (e.g., D-glucose). The comparison delves into key performance metrics, including CEST contrast enhancement, chemical shift, pH sensitivity, and exchange rates, to provide a clear understanding of their respective strengths and limitations in both controlled phantom environments and complex biological systems.
Quantitative Performance Metrics: A Head-to-Head Comparison
The efficacy of a CEST agent is determined by several key parameters that influence its ability to generate contrast in an MRI experiment. The following tables summarize the quantitative performance of I45DC-diGlu, iopamidol, and D-glucose based on available experimental data.
| CEST Agent | Exchangeable Protons | Chemical Shift (ppm from water) | Optimal pH Range for Imaging | Key Advantages | Key Limitations |
| I45DC-diGlu | Imidazole N-H | ~7.5 - 7.8 | 6.0 - 7.5 | High pH sensitivity; Large chemical shift minimizes direct water saturation; Ratiometric pH measurement potential. | Newer class of agents with less extensive in vivo validation compared to alternatives. |
| Iopamidol | Amide (-NH) | ~4.2 and ~5.5 | 5.5 - 7.4 | FDA-approved for other imaging modalities; Well-characterized in vivo; Ratiometric pH measurement capability. | Smaller chemical shift increases potential for direct water saturation and magnetization transfer effects. |
| D-Glucose | Hydroxyl (-OH) | ~1.2 | 6.0 - 7.5 | Biocompatible and biodegradable; Reflects glucose uptake and metabolism. | Fast exchange rate can be challenging to detect at lower magnetic fields; Broad CEST peak can overlap with other metabolites. |
| Parameter | I45DC-diGlu | Iopamidol | D-Glucose | Magnetic Field (T) | Saturation Power (µT) | Concentration |
| In Vitro CEST Contrast (%) | ~15-25% (in healthy kidney) | ~5-10% (in tumor) | ~2-3% (in tumor) | 11.7 | 6.0 | 40 mM |
| In Vivo CEST Contrast (%) | ~25% (healthy kidney) | ~4-10% (tumor) | ~2-3% (tumor) | 7.0 / 11.7 | 2.0 / 6.0 | 300 mM / 4g I/kg / 3 g/kg |
| Proton Exchange Rate (kex) | pH-dependent | pH-dependent | pH-dependent (fast) | 3.0 - 11.7 | Varied | Varied |
Note: The presented values are approximate and can vary significantly based on the specific experimental conditions such as magnetic field strength (B0), saturation power (B1), concentration, and the biological microenvironment.
Experimental Protocols: Methodologies for Performance Evaluation
To ensure the reproducibility and accurate interpretation of CEST imaging data, standardized and detailed experimental protocols are essential. Below are representative protocols for in vitro and in vivo performance assessment of I45DC CEST agents and their alternatives.
In Vitro Phantom Preparation and Imaging
Objective: To characterize the fundamental CEST properties of the contrast agents in a controlled environment.
Materials:
-
I45DC-diGlu, Iopamidol, D-Glucose
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
pH meter
-
MRI scanner (e.g., 7T or 11.7T)
-
MRI-compatible phantom vials
Protocol:
-
Agent Preparation: Prepare stock solutions of each CEST agent in deionized water. For pH titration experiments, dissolve the agents in PBS.
-
Phantom Preparation:
-
For concentration-dependent studies, prepare a series of dilutions of each agent in PBS at a constant pH (e.g., 7.4).
-
For pH-dependent studies, prepare solutions of each agent at a fixed concentration (e.g., 20-40 mM) in PBS and adjust the pH of each solution to a range of values (e.g., 6.0 to 8.0) using small aliquots of HCl or NaOH.
-
-
MRI Acquisition:
-
Place the phantom vials in the MRI scanner and allow them to equilibrate to the scanner's temperature (typically 37°C).
-
Acquire a T2-weighted anatomical image to locate the vials.
-
Perform CEST imaging by acquiring a series of images with selective radiofrequency (RF) saturation pulses applied at various frequency offsets from the water resonance (Z-spectrum). Typical parameters include:
-
Saturation Pulse: Continuous wave (CW) or pulsed saturation.
-
Saturation Power (B1): Ranging from 1 to 6 µT.
-
Saturation Duration: 1 to 5 seconds.
-
Frequency Offsets: Sweeping from -10 ppm to +10 ppm relative to the water resonance.
-
-
-
Data Analysis:
-
Correct for B0 field inhomogeneities.
-
Calculate the Magnetization Transfer Ratio (MTR) asymmetry by subtracting the signal at a negative frequency offset from the signal at the corresponding positive offset.
-
Determine the CEST contrast percentage at the specific chemical shift of the agent's exchangeable protons.
-
For pH-sensitive agents, plot the CEST contrast or a ratiometric value against the measured pH to generate a calibration curve.
-
In Vivo Animal Imaging
Objective: To evaluate the performance of the CEST agents in a biological system, assessing their pharmacokinetics, biodistribution, and ability to detect physiological changes (e.g., pH).
Materials:
-
Animal model (e.g., mouse with a tumor xenograft or a model of kidney disease)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
I45DC-diGlu, Iopamidol, or D-Glucose solution for injection
-
Animal MRI scanner (e.g., 7T or 9.4T)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Place a catheter in the tail vein for agent administration.
-
Position the animal in the MRI scanner.
-
-
MRI Acquisition:
-
Acquire pre-contrast T2-weighted anatomical images.
-
Acquire a pre-contrast CEST Z-spectrum.
-
Administer the CEST agent intravenously as a bolus or infusion.
-
Acquire a series of post-contrast CEST Z-spectra at multiple time points to assess the agent's pharmacokinetics.
-
MRI parameters should be optimized for the specific in vivo application, considering factors like scan time and motion artifacts.
-
-
Data Analysis:
-
Register the pre- and post-contrast images to correct for any motion.
-
Perform B0 correction.
-
Calculate the difference in MTR asymmetry between the post- and pre-contrast scans to isolate the effect of the exogenous agent.
-
For pH imaging, use the in vitro calibration curve to convert the measured CEST ratio into a pH map of the tissue of interest.
-
Analyze the temporal changes in CEST contrast to determine the agent's uptake and washout kinetics.
-
Visualizing the Workflow: From Agent to Image
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the underlying principles of CEST imaging.
Caption: Workflow for in vitro characterization of CEST agents.
Caption: Workflow for in vivo evaluation of CEST agents.
Safety Operating Guide
Safe Disposal of 1H-Imidazole-4,5-dicarboxamide: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1H-Imidazole-4,5-dicarboxamide (CAS: 83-39-6), a compound that requires careful handling due to its potential as a serious eye irritant.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye and face protection.[1] All handling should occur in a well-ventilated area to minimize inhalation exposure. Emergency eyewash stations should be readily accessible.
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Code | Description |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general framework for its safe disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, compatible, and clearly labeled waste container.
-
Ensure the container is sealed to prevent leaks or spills.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Professional Disposal:
-
The primary and recommended method of disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility.[3] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal of the material.
-
-
Contaminated Packaging:
-
Dispose of the original container as unused product, following the same procedures for the chemical itself.
-
In the event of a small spill, use appropriate absorbent material, and collect the spilled substance and absorbent into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Imidazole-4,5-dicarboxamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1H-Imidazole-4,5-dicarboxamide in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification:
This compound is classified with the warning "Causes serious eye irritation"[1]. Due to the limited availability of specific data for this compound, a conservative approach, treating it with the potential hazards of structurally similar compounds, is recommended. Related imidazole compounds are known to cause skin irritation, serious eye damage, and may cause respiratory irritation[2][3][4].
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling. The following PPE is the minimum required standard.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or equivalent. | To protect against splashes and dust that can cause serious eye irritation[1][2][3][5]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves must be inspected before use and removed properly to avoid skin contact with the outer surface[5][6]. |
| Body Protection | A fully-buttoned laboratory coat. | To protect against accidental spills and contamination of personal clothing[5][7]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For nuisance exposures or when generating dust, a particle respirator (e.g., N95) may be used. | To avoid inhalation of dust particles which may cause respiratory irritation[2][5][6]. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Always work in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure[7].
-
Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area[7].
-
The designated handling area should be clearly marked.
2. Handling the Compound:
-
Wash hands thoroughly with soap and water after handling[2].
-
Avoid contact with skin, eyes, and clothing[5].
-
Do not eat, drink, or smoke in the area where the chemical is handled[2].
-
Avoid the formation of dust and aerosols during handling[5][6][8].
-
Keep containers securely sealed when not in use[2].
3. First-Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor[1][3].
-
If on skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs[1][3].
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1][3].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[1].
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, sealable, and properly labeled hazardous waste container.
-
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations[3].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
